Technical Documentation Center

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-methanesulfonothioate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, technically-grounded pathway for the synthesis of (S,R,S)-AHPC-methanesulfonothioate, a derivative of the (S,R,S)-AHPC core,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, technically-grounded pathway for the synthesis of (S,R,S)-AHPC-methanesulfonothioate, a derivative of the (S,R,S)-AHPC core, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The von Hippel-Lindau protein is a key component in the cellular machinery for protein degradation and is widely recruited in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The methanesulfonothioate moiety introduces a reactive handle for potential bioconjugation or further chemical modification. This document outlines a rational, multi-step synthetic approach, starting from commercially available chiral precursors.

I. Synthetic Strategy Overview

The synthesis of (S,R,S)-AHPC-methanesulfonothioate is approached through a convergent strategy. The core (S,R,S)-AHPC amine is first assembled from three key building blocks. This is followed by the crucial step of converting the primary amine of the AHPC core into the target methanesulfonothioate.

The synthesis is logically divided into two main stages:

  • Assembly of the (S,R,S)-AHPC Amine Core : This involves the sequential coupling of three chiral synthons:

    • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine

    • N-Boc-(2S,4R)-4-hydroxyproline

    • N-Boc-(S)-tert-leucine

  • Formation of the Methanesulfonothioate Moiety : This final step involves the conversion of the primary amine of the AHPC core into the desired methanesulfonothioate functionality.

This guide will provide a detailed experimental protocol for each step, along with the underlying chemical principles and justifications for the chosen reagents and conditions.

II. Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway cluster_0 Part 1: Synthesis of the (S,R,S)-AHPC-NH2 Core cluster_1 Part 2: Formation of the Methanesulfonothioate A Boc-(S)-tert-leucine C Dipeptide Intermediate A->C HATU, DIPEA B (2S,4R)-4-Hydroxyproline methyl ester B->C E Boc-(S,R,S)-AHPC C->E HATU, DIPEA D (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine D->E F (S,R,S)-AHPC-NH2 E->F TFA or HCl J (S,R,S)-AHPC-methanesulfonothioate F->J F->J Two-step conversion G Methanesulfonyl chloride I Reactive Intermediate G->I H Sodium thiosulfate H->I I->J

Caption: Convergent synthesis pathway for (S,R,S)-AHPC-methanesulfonothioate.

III. Detailed Experimental Protocols

Part 1: Synthesis of the (S,R,S)-AHPC-NH₂ Core

The synthesis of the core amine involves standard peptide coupling reactions, which are widely used due to their efficiency and high yields.

Step 1a: Synthesis of the Dipeptide Intermediate: Boc-(S)-tert-leucyl-(2S,4R)-4-hydroxyproline methyl ester

This step involves the coupling of two protected amino acids. The use of a carbodiimide-mediated coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and effective method for amide bond formation, minimizing racemization.

  • Protocol:

    • Dissolve Boc-(S)-tert-leucine (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of (2S,4R)-4-hydroxyproline methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Step 1b: Saponification of the Methyl Ester

The methyl ester of the dipeptide is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent coupling reaction.

  • Protocol:

    • Dissolve the dipeptide methyl ester from Step 1a in a mixture of THF and water (3:1).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Step 1c: Coupling of the Dipeptide with the Chiral Amine to form Boc-(S,R,S)-AHPC

The dipeptide carboxylic acid is then coupled with the commercially available chiral amine, (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine[2][3][4][5], using the same peptide coupling conditions as in Step 1a.

  • Protocol:

    • Dissolve the dipeptide carboxylic acid from Step 1b (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes.

    • Add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine (1.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Work-up and purify the product as described in Step 1a to yield Boc-(S,R,S)-AHPC.

Step 1d: Boc Deprotection to Yield (S,R,S)-AHPC-NH₂

The final step in the synthesis of the core is the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for a clean and efficient deprotection[6][7][8][9].

  • Protocol:

    • Dissolve Boc-(S,R,S)-AHPC (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The resulting TFA salt of (S,R,S)-AHPC-NH₂ can be used directly in the next step or neutralized with a mild base and purified if necessary.

Part 2: Formation of the Methanesulfonothioate

The conversion of the primary amine to a methanesulfonothioate is a less common transformation. A plausible and effective method involves a two-step, one-pot procedure. First, the primary amine is converted to a methanesulfonamide, which is then reacted with a sulfur transfer reagent. A more direct approach involves the reaction of the amine with methanesulfonyl chloride followed by displacement with a thiosulfate salt.

Step 2: Synthesis of (S,R,S)-AHPC-methanesulfonothioate

This procedure involves the initial formation of a sulfonamide, followed by a nucleophilic substitution with thiosulfate.

  • Protocol:

    • Dissolve the (S,R,S)-AHPC-NH₂ TFA salt (1.0 eq) in a mixture of THF and water.

    • Add sodium bicarbonate (3.0 eq) to neutralize the TFA salt and create a basic environment.

    • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise[1].

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • After the formation of the intermediate methanesulfonamide is confirmed by LC-MS, add a solution of sodium thiosulfate (2.0 eq) in water.

    • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

    • Monitor the formation of the final product by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain (S,R,S)-AHPC-methanesulfonothioate.

IV. Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsTypical Yield (%)
1aDipeptide IntermediateBoc-(S)-tert-leucine, (2S,4R)-4-hydroxyproline methyl esterHATU, DIPEA85-95
1bDipeptide Carboxylic AcidDipeptide IntermediateLiOH90-98
1cBoc-(S,R,S)-AHPCDipeptide Carboxylic Acid, Chiral AmineHATU, DIPEA80-90
1d(S,R,S)-AHPC-NH₂Boc-(S,R,S)-AHPCTFA>95
2(S,R,S)-AHPC-methanesulfonothioate(S,R,S)-AHPC-NH₂Methanesulfonyl chloride, Sodium thiosulfate40-60

V. Conclusion

The synthesis of (S,R,S)-AHPC-methanesulfonothioate is a challenging but achievable multi-step process. The key to a successful synthesis lies in the careful execution of the peptide coupling reactions to construct the complex AHPC core with high stereochemical fidelity, followed by the specific and efficient conversion of the primary amine to the desired methanesulfonothioate. The protocols outlined in this guide are based on established and reliable chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to access this and related molecules for further investigation and application in areas such as PROTAC development.

VI. References

  • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine. Smolecule. [URL: https://www.smolecule.com/cas/1948273-00-4.html]

  • Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/c9py/c9py01138a/c9py01138a1.pdf]

  • Methanesulfonyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/wp-content/uploads/2019/07/Reagent-Guides-BOC-Deprotection.pdf]

  • Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-workflow/amine-protection-deprotection.html]

  • (S,R,S)-AHPC-Me (VHL ligand 2). MedChemExpress. [URL: https://www.medchemexpress.com/s-r-s-ahpc-me.html]

  • (S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride). MedChemExpress. [URL: https://www.medchemexpress.com/vh032-nh2-monohydrochloride.html]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310060/]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b02824]

  • (S,R,S)-AHPC-Boc. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb9a9037ea]

  • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh93d590fb]

  • Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. ResearchGate. [URL: https://www.researchgate.net/publication/244760451_Synthesis_of_2S4R-4-aminoethyl-L-Pro_and_2S4R-4-carboxymethyl-L-Pro_from_2S4R-Na-Boc-4-hydroxy-L-Pro_methyl_ester]

  • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride 98%. Echemi. [URL: https://www.echemi.com/products/pd20210810-210156-1188.html]

  • (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00827]

  • (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine. BLDpharm. [URL: https://www.bldpharm.com/products/1948273-00-4.html]

Sources

Exploratory

Unveiling the Mechanism of Action of (S,R,S)-AHPC-Containing Molecules: A Technical Guide to VHL-Mediated Targeted Protein Degradation

Abstract The molecule "(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate" represents a sophisticated chemical tool designed to function within the paradigm of targeted protein degradation (TPD). Its mechanism of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The molecule "(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate" represents a sophisticated chemical tool designed to function within the paradigm of targeted protein degradation (TPD). Its mechanism of action is not that of a classical pharmacological inhibitor but as a critical component of a Proteolysis Targeting Chimera (PROTAC). This in-depth technical guide dissects the core function of the (S,R,S)-AHPC moiety as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore the broader mechanism of PROTACs, the intricacies of ternary complex formation, and the downstream cellular events leading to the selective elimination of target proteins. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful therapeutic modality.

Introduction: A Paradigm Shift in Drug Discovery with PROTAC Technology

Traditional drug discovery has largely focused on the development of small molecules that inhibit the function of pathogenic proteins. However, a significant portion of the proteome is considered "undruggable" by these conventional approaches.[1] Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic strategy that circumvents the need for functional inhibition by instead co-opting the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[2]

PROTACs are heterobifunctional molecules comprising three key components:

  • A ligand that specifically binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that covalently connects the two ligands.[2]

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[2][3]

The molecule at the center of this guide, containing the (S,R,S)-AHPC core, is a quintessential example of an E3 ligase-recruiting component for PROTACs. The appended "-3-methylbutanyl acetate-methanesulfonothioate" is a specific type of linker designed to connect to a warhead targeting a protein of interest.

The Ubiquitin-Proteasome System and the Role of the VHL E3 Ligase

The ubiquitin-proteasome pathway is a fundamental cellular process for the regulated degradation of proteins, thereby maintaining protein homeostasis.[4][5] This process involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

  • E3 Ubiquitin Ligase: Recognizes and binds to specific substrate proteins, catalyzing the transfer of ubiquitin from the E2 enzyme to the substrate.[6]

The successive addition of ubiquitin molecules creates a polyubiquitin chain on the target protein, which serves as a recognition signal for the 26S proteasome, a large multi-protein complex that degrades the tagged protein into small peptides.[5][7]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[8][9] In its physiological role, VHL is a tumor suppressor that targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normoxic conditions.[9][10] Due to its well-defined structure and broad tissue expression, VHL has become one of the most successfully utilized E3 ligases in PROTAC design.[11][12]

(S,R,S)-AHPC: A High-Affinity Ligand for VHL

The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, also known as VH032-NH2, is a potent and well-characterized ligand for VHL.[11][13] The specific (S,R,S) stereochemistry is critical for its high-affinity binding to a pocket on the VHL protein.[14] This makes the (S,R,S)-AHPC moiety an essential building block for the rational design of VHL-recruiting PROTACs.[14][15] Various chemical modifications can be made to the (S,R,S)-AHPC core to attach linkers for the synthesis of a diverse range of PROTACs targeting different proteins of interest.[16][17]

The Core Mechanism of Action: Ternary Complex Formation

The "mechanism of action" of an (S,R,S)-AHPC-based PROTAC is fundamentally the formation of a productive ternary complex consisting of the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[18][19] The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[20]

The linker connecting the (S,R,S)-AHPC moiety to the target-binding warhead is not merely a passive spacer. Its length, composition, and attachment points play a crucial role in optimizing the protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[21][22]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-Linker-Warhead PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of action of an (S,R,S)-AHPC-based PROTAC.

Quantitative Analysis of (S,R,S)-AHPC-Based PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.[23]

The following table summarizes the degradation profiles of several notable (S,R,S)-AHPC-based PROTACs, demonstrating the versatility of this VHL ligand in targeting a range of proteins.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedCell Line(s)DC50Dmax
ARV-771BRD2/3/4VHLCastration-Resistant Prostate Cancer (CRPC)<1 nM>95%
GMB-475BCR-ABL1VHLBa/F31.11 µMN/A
MZ1BRD4VHLHeLa, 22Rv1~25 nM>90%

Experimental Protocols for Characterizing (S,R,S)-AHPC-Based PROTACs

Validating the mechanism of action of a novel (S,R,S)-AHPC-based PROTAC requires a suite of cellular and biophysical assays.

Cellular Assay: Western Blot for Target Protein Degradation

Western blotting is a fundamental technique to visually confirm and quantify the reduction in target protein levels following PROTAC treatment.[24][25]

Protocol:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.[25]

    • Prepare serial dilutions of the (S,R,S)-AHPC-based PROTAC in complete cell culture medium. Include a vehicle control (e.g., DMSO).[23]

    • Treat the cells with the different concentrations of the PROTAC or vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).[23]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[23]

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[24][26]

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).[23]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer and denature the samples by heating at 95-100°C for 5-10 minutes.[25]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • To ensure equal protein loading, probe the blot with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).[25]

  • Detection and Data Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[23]

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[23]

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations and time points) B 2. Cell Lysis (with Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to Membrane) D->E F 6. Immunoblotting (Primary and Secondary Antibodies) E->F G 7. Detection (ECL and Imaging) F->G H 8. Data Analysis (Quantify Bands, Normalize, Calculate DC50/Dmax) G->H

Figure 2: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Biophysical Assays for Ternary Complex Characterization

A variety of biophysical techniques can be employed to quantitatively assess the formation and stability of the ternary complex.[27][28][29]

Assay TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[27]Binding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.[27]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two light-sensitive molecules when in close proximity.[30]Proximity of target protein and E3 ligase in live cells

These assays are crucial for understanding the structure-activity relationship of PROTACs and for the rational design of more potent and selective degraders.[18][19]

Mass Spectrometry-Based Proteomics

For a global and unbiased view of a PROTAC's effects, mass spectrometry-based proteomics is an invaluable tool.[31][32] This technique can:

  • Confirm on-target degradation with high sensitivity.[33]

  • Identify potential off-target proteins that are also degraded.[31]

  • Provide a comprehensive understanding of the downstream cellular consequences of target protein degradation.[34]

Conclusion and Future Perspectives

The (S,R,S)-AHPC scaffold is a cornerstone in the development of VHL-recruiting PROTACs, enabling the targeted degradation of a wide array of disease-causing proteins. The mechanism of action of molecules containing this moiety is not one of direct inhibition, but of induced proximity, leading to the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein. A thorough understanding of this mechanism, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized E3 ligase ligands like (S,R,S)-AHPC will undoubtedly pave the way for new and effective treatments for a host of challenging diseases.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. [Link]

  • The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. [Link]

  • Proteolysis targeting chimera - Wikipedia. [Link]

  • Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders - Biognosys. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]

  • Ubiquitin-Proteasome Pathway - Creative Diagnostics. [Link]

  • The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PubMed Central. [Link]

  • Ubiquitin Proteasome Pathway | . [Link]

  • The ubiquitin‐proteasome pathway - Taylor & Francis. [Link]

  • General mechanism of action of PROTACs. PROTACs are drug-like compounds... - ResearchGate. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]

  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

  • Abstract 7027: Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery - AACR Journals. [Link]

  • Targeted Protein Degraders | Bruker. [Link]

  • Development of biophysical assays for studies of PROTACs - DiVA portal. [Link]

  • Ternary complex formation - Profacgen. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. [Link]

  • Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes - JoVE. [Link]

  • E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - NIH. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. [Link]

  • Full article: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. [Link]

  • Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF - ResearchGate. [Link]

  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. [Link]

  • Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed. [Link]

Sources

Foundational

(S,R,S)-AHPC VHL Ligand for PROTAC Development: A Technical Guide

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination. This is achieved by co-opting the cel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination. This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system (UPS). A cornerstone of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC scaffold, a potent and well-characterized VHL ligand, serves as a foundational building block for inducing the degradation of a vast array of proteins of interest (POIs). This technical guide provides an in-depth exploration of the (S,R,S)-AHPC ligand, its mechanism of action, key quantitative characteristics, and the critical experimental workflows required for the successful development and validation of (S,R,S)-AHPC-based PROTACs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

The PROTAC Revolution: From Occupancy to Elimination

Traditional pharmacology relies on an occupancy-driven model where a drug must continuously bind to a protein's active site to elicit a biological effect. Proteolysis-targeting chimeras (PROTACs) operate on a fundamentally different, event-driven mechanism. These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2][3] By acting as a molecular bridge, the PROTAC induces proximity between the POI and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[4][5]

Among the over 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) protein is one of the most frequently exploited for PROTAC design.[1][6][7] Its well-defined interaction with its endogenous substrate, the hypoxia-inducible factor 1-alpha (HIF-1α), has provided a robust blueprint for designing small molecule mimetics that can effectively hijack the VHL complex.[6]

(S,R,S)-AHPC: A High-Affinity Anchor for VHL

(S,R,S)-AHPC, also known as VH032-NH2, is a potent, synthetic, and highly utilized small molecule ligand for the VHL E3 ubiquitin ligase.[4][8][9] It is a peptidomimetic derived from the well-characterized VHL ligand VH032 and functions as the critical "anchor" that recruits the VHL machinery.[4]

The Criticality of Stereochemistry

The binding of AHPC to VHL is exquisitely sensitive to its stereoconfiguration. The (S,R,S) arrangement is the active stereoisomer that productively engages the binding pocket of VHL, mimicking the hydroxylated proline residue of HIF-1α.[6][10] Conversely, diastereomers such as (S,S,S)-AHPC exhibit dramatically reduced binding affinity (>100 µM) and are functionally inactive.[10]

Expert Insight: The use of an inactive stereoisomer like (S,S,S)-AHPC is not merely an academic exercise; it is an essential negative control in PROTAC development. Synthesizing a PROTAC with an inactive E3 ligase ligand is the gold standard for demonstrating that the observed protein degradation is a direct, specific consequence of VHL recruitment and not due to off-target effects of the molecule.[10]

cluster_srs (S,R,S)-AHPC Structure srs_structure srs_structure

Caption: Chemical structure of (S,R,S)-AHPC.

Mechanism of Action: The Catalytic Cycle of Degradation

An (S,R,S)-AHPC-based PROTAC does not inhibit its target; it initiates a catalytic cycle of destruction. This process can be broken down into four key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This forms a transient but crucial POI-PROTAC-VHL ternary complex. The stability and conformation of this complex are paramount for degradation efficiency.[4][7]

  • Ubiquitination: By bringing the POI into close proximity, the VHL E3 ligase complex facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to surface-exposed lysine residues on the POI.[4]

  • Polyubiquitination: A chain of multiple ubiquitin molecules is assembled on the POI. This polyubiquitin chain acts as a potent recognition signal for the proteasome.

  • Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI, subsequently unfolding and degrading it into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the catalytic cycle.[4]

PROTAC_Cycle POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruits Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Profile of (S,R,S)-AHPC

The efficacy of a PROTAC is governed by multiple quantitative parameters. The binding affinity of the E3 ligase ligand is a critical starting point, influencing the formation of the ternary complex and, ultimately, the potency of the final degrader molecule.

ParameterValueAssay MethodSignificance
VHL Binding Affinity (Kd) ~185 nMIsothermal Titration Calorimetry (ITC)Represents the direct binding strength of the (S,R,S)-AHPC core to the VHL protein complex. Strong binding is a prerequisite for efficient VHL recruitment.[10][11]
PROTAC DC50 Target Dependent (<1 nM to >1 µM)Western Blot / In-Cell AssaysThe half-maximal degradation concentration; a key measure of a PROTAC's cellular potency. Highly dependent on the POI, linker, and cell type.[4][12]
PROTAC Dmax Target DependentWestern Blot / In-Cell AssaysThe maximum percentage of protein degradation achieved; indicates the efficacy of the PROTAC.[4]

Experimental Validation: A Step-by-Step Workflow

Developing a novel PROTAC is a multi-stage process that requires rigorous biophysical and cell-based validation. Each step provides critical data to inform the rational design and optimization of the degrader molecule.

a start PROTAC Design & Synthesis step1 1. E3 Ligase Binding Assay (e.g., ITC, SPR, FP) start->step1 Confirm VHL engagement step2 2. Ternary Complex Formation Assay (e.g., NanoBRET, Co-IP, SPR) step1->step2 Confirm POI-PROTAC-VHL complex forms step3 3. Cellular Degradation Assay (Western Blot, HiBiT) step2->step3 Confirm target degradation in cells step4 4. Mechanism of Action Validation (e.g., Proteasome Inhibitor Rescue, Inactive Control PROTAC) step3->step4 Confirm VHL- and proteasome-dependency end Validated PROTAC step4->end

Caption: A typical experimental workflow for PROTAC characterization.[4]

Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the final step in PROTAC synthesis: coupling an (S,R,S)-AHPC-linker conjugate that has a terminal amine with a POI ligand that has an available carboxylic acid.

Materials:

  • (S,R,S)-AHPC-C4-NH2 (or similar amine-terminated linker conjugate)[6]

  • POI ligand with a carboxylic acid functional group

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Non-nucleophilic base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide)

Methodology:

  • Dissolution: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-C4-NH2 (1.1 equivalents) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase HPLC (High-Performance Liquid Chromatography) to yield the final PROTAC molecule.[1][5]

Protocol: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay measures the proximity between the POI and VHL induced by the PROTAC.[13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmid for POI fused to NanoLuc® luciferase (energy donor)

  • Expression plasmid for HaloTag® fused to VHL (energy acceptor)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

Methodology:

  • Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids and plate in a 96-well assay plate. Incubate for 24 hours.

  • Labeling: Equilibrate the cells in Opti-MEM® I Reduced Serum Medium containing the HaloTag® NanoBRET™ 618 Ligand. Incubate for at least 60 minutes at 37°C.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate, which has been pre-mixed with the extracellular NanoLuc® inhibitor, to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive BRET signal that is dependent on the PROTAC concentration indicates the formation of the ternary complex.[13]

Protocol: Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm and quantify the degradation of the target protein in a cellular context.[7][11]

Materials:

  • Cell line endogenously expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Methodology:

  • Cell Treatment: Plate cells at an appropriate density. The following day, treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and probe with the primary antibody for the loading control.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the POI band intensity to the loading control band intensity. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dmax values.[12]

Conclusion

The (S,R,S)-AHPC VHL ligand is a cornerstone of modern PROTAC design, offering a potent and validated anchor to recruit the VHL E3 ligase. Its well-understood binding mode, favorable chemical properties, and the wealth of successful PROTACs built upon its scaffold underscore its importance in the field of targeted protein degradation. A successful PROTAC development campaign, however, relies on more than a high-affinity ligand. It requires a holistic approach encompassing rational design, careful linker optimization, and a rigorous, multi-faceted experimental validation strategy. By systematically confirming VHL binding, ternary complex formation, and specific, proteasome-dependent cellular degradation, researchers can confidently advance their (S,R,S)-AHPC-based PROTACs from concept to validated chemical tools and potential therapeutics.

References

  • BenchChem. (2025). (S,R,S)
  • BenchChem. (2025). Foundational Principles of (S,R,S)-Ahpc-O-CF3 in PROTAC Design: An In-depth Technical.
  • BenchChem. (2025). A Comparative Guide to VHL Ligand (S,R,S)
  • BenchChem. (2025). A Comparative Analysis of (S,R,S)
  • BenchChem. (2025). A Comparative Analysis of VHL Ligands in PROTAC Design: (S,R,S)-Ahpc-O-CF3 versus (S,R,S).
  • BenchChem. (2025). Validating the Specificity of (S,R,S)
  • BenchChem. (2025). Designing a PROTAC with (S,R,S)
  • MedchemExpress. (n.d.). (S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1).
  • MedchemExpress. (n.d.). (S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride) | VHL Ligand.
  • PubMed Central. (n.d.). Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Use of Inactive Stereoisomers of (S,R,S)
  • Promega Corporation. (n.d.).

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of AHPC-Me-C10-NH2 TFA Salt

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of (S,R,S)-AHPC-Me-C10-NH2 TFA salt, an E3 ligase ligand-linker conjugate pivotal in the synthesis of Proteolysis-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of (S,R,S)-AHPC-Me-C10-NH2 TFA salt, an E3 ligase ligand-linker conjugate pivotal in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). As PROTACs continue to push the boundaries of conventional pharmacology, a deep understanding of the properties of their constituent building blocks is paramount for the rational design of effective therapeutics.[1][2] This document outlines the core physicochemical attributes—aqueous solubility, lipophilicity, chemical stability, and acid-dissociation constant (pKa)—and presents detailed, field-proven protocols for their empirical determination. The narrative emphasizes the causal relationships between these properties and their profound implications for PROTAC development, offering researchers, scientists, and drug development professionals a self-validating system for assessing this and similar molecules.

Introduction: The Critical Role of Linker Conjugates in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[4] The molecule in focus, AHPC-Me-C10-NH2, is a key building block comprising a potent von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a 10-carbon alkyl linker terminating in a primary amine.[5][6]

The physicochemical properties of this E3 ligase-linker conjugate are not trivial details; they are fundamental determinants of the final PROTAC's behavior.[7][8] Properties such as solubility, permeability, and stability are heavily influenced by the linker's composition and the E3 ligand handle.[2][9] Poor physicochemical profiles can lead to low bioavailability, formulation challenges, and unpredictable therapeutic outcomes.[10][11] Therefore, a thorough characterization of these building blocks is a critical first step in any PROTAC discovery campaign.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for all subsequent analysis.

  • Systematic Name: (2S,4R)-1-((S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)phenyl)methyl)pyrrolidine-2-carboxamide, trifluoroacetic acid salt.

  • Common Name: (S,R,S)-AHPC-Me-C10-NH2 TFA salt

  • Core Components:

    • (S,R,S)-AHPC: A well-characterized ligand that binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[12][13]

    • C10 Alkyl Linker: A 10-carbon saturated hydrocarbon chain that provides spatial separation between the E3 ligand and the future point of conjugation to a POI ligand.

    • Terminal Amine (-NH2): A reactive functional group for conjugation and a key determinant of the molecule's acid-base properties.

    • Trifluoroacetate (TFA) Salt: The molecule is supplied as a salt with trifluoroacetic acid, a common consequence of purification by reverse-phase HPLC. This salt form typically enhances solubility in polar solvents compared to the freebase.

Table 1: Molecular Identity of AHPC-Me-C10-NH2 (Free Base)

PropertyValueSource
CAS Number 2376139-52-3[6]
Molecular Formula C₃₄H₅₃N₅O₄S[6]
Molecular Weight 627.9 g/mol [6]

Core Physicochemical Properties and Their Importance

The following sections detail the essential physicochemical properties and the rationale for their evaluation in the context of PROTAC development.

Aqueous Solubility

Why it Matters: Adequate aqueous solubility is a prerequisite for reliable in vitro assay performance, formulation for in vivo studies, and ultimately, oral absorption. PROTACs, being large molecules, often suffer from poor solubility, making the characterization of their components critical.[10][11] The TFA salt form is expected to enhance solubility relative to the freebase, but this must be quantified.

Expected Behavior: The long C10 alkyl chain imparts significant hydrophobicity, which will likely limit aqueous solubility. However, the terminal amine will be protonated at physiological pH, and the TFA counter-ion will aid dissolution. Solubility is expected to be highly pH-dependent.

Lipophilicity (logP / logD)

Why it Matters: Lipophilicity, the measure of a compound's partitioning between a nonpolar and aqueous phase, is a primary driver of cell permeability, plasma protein binding, and metabolic clearance.[14][15] For PROTACs, a delicate balance is required: sufficient lipophilicity to cross cell membranes, but not so high as to cause off-target toxicity, poor solubility, or rapid metabolism.[1] The distribution coefficient (logD) at physiological pH (7.4) is the most relevant parameter.

Expected Behavior: The molecule possesses the lipophilic VHL ligand and a long alkyl chain, suggesting a high logP value. The presence of the basic amine means that at pH 7.4, the molecule will be partially ionized, resulting in a logD₇.₄ value that is lower than its logP.

Chemical Stability

Why it Matters: A drug candidate must be sufficiently stable to withstand storage, formulation, and physiological conditions. Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[16][17][18] This is crucial for ensuring that the observed biological activity is from the intact molecule and not a degradant.

Expected Behavior: The molecule contains several functional groups susceptible to degradation. The amide bonds could be susceptible to acid/base hydrolysis under harsh conditions. The thiazole ring and tertiary amine on the VHL ligand could be prone to oxidation.

Acidity Constant (pKa)

Why it Matters: The pKa of the terminal amine dictates its ionization state at different pH values. This directly impacts solubility, lipophilicity (logD), cell permeability, and potential interactions with biological targets.[19] As basicity is measured by the pKa of the conjugate acid (pKaH), a higher pKaH indicates a stronger base.[19]

Expected Behavior: The terminal primary alkylamine is expected to have a pKa value in the range of 10-11, similar to other primary amines.[20] This means it will be predominantly protonated and positively charged at physiological pH (7.4), significantly influencing its properties.

Experimental Protocols for Characterization

The following protocols provide a robust framework for determining the key physicochemical properties of AHPC-Me-C10-NH2 TFA salt.

Protocol: Kinetic Aqueous Solubility Determination

This high-throughput method is ideal for early-stage assessment.[21][22] It measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer.[23][24]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 190 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 10 µL of the 10 mM DMSO stock to the first well and perform serial dilutions. This results in a final DMSO concentration of 5%.[25]

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation.

  • Separation: Filter the plate using a MultiScreen Solubility Filter Plate (0.45 µm) into a fresh 96-well collection plate.[25]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or HPLC-UV against a standard curve prepared in a 50:50 mixture of acetonitrile and PBS.[21]

Data Interpretation: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_plate Aliquot PBS (pH 7.4) into 96-well plate prep_stock->prep_plate Add & Serially Dilute incubate Incubate with Shaking (2 hours) prep_plate->incubate filter Filter Plate (0.45 µm) incubate->filter quantify Quantify Filtrate (LC-MS/MS or HPLC-UV) filter->quantify result Report Kinetic Solubility (µM) quantify->result

Caption: Workflow for kinetic solubility determination.

Protocol: Lipophilicity (logD₇.₄) by RP-HPLC

This indirect method correlates a compound's retention time on a reverse-phase (RP) HPLC column with the known logP/logD values of a set of standard compounds.[14][15][26] It is rapid, requires minimal sample, and is suitable for a wide lipophilicity range.[27]

Methodology:

  • Standard Selection: Choose a set of 5-7 commercially available compounds with well-documented logP values that bracket the expected logP of the test compound (e.g., from -1 to 6).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Calibration Curve Generation:

    • Inject each standard compound individually to determine its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot the known logP values of the standards against their calculated log(k') values. Perform a linear regression to obtain a calibration curve equation (y = mx + c).[26]

  • Sample Analysis: Inject the AHPC-Me-C10-NH2 TFA salt under the identical chromatographic conditions to obtain its retention time.

  • logD₇.₄ Calculation: Calculate log(k') for the test compound and use the calibration curve equation to determine its logD₇.₄.

Diagram 2: RP-HPLC logD Determination Logic

Caption: Logical flow for logD determination via RP-HPLC.

Protocol: Forced Degradation Study

This study exposes the compound to harsh chemical and physical conditions to predict its stability and identify potential degradation products, following ICH guidelines.[18][28] The target degradation is typically 5-20%.[18][28]

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose aliquots of the sample solution to the following conditions in parallel with a control sample stored at -20°C:[16]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]

    • Thermal: 80°C (in solution and as solid) for 48 hours.[17]

    • Photolytic: Expose to a light source providing UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[16]

  • Sample Quenching: After the exposure period, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples (including the control) by a stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent compound from all major degradants.

  • Data Evaluation: Calculate the percentage of the parent compound remaining. Identify the mass of major degradation products using the mass spectrometer to postulate degradation pathways.

Table 2: Forced Degradation Experimental Conditions

ConditionReagent/SettingDurationTemperature
Acid Hydrolysis 0.1 M HCl24 hours60 °C
Base Hydrolysis 0.1 M NaOH24 hours60 °C
Oxidation 3% H₂O₂24 hoursRoom Temp.
Thermal None (solid and solution)48 hours80 °C
Photolytic ICH Q1B compliant light source (1.2 million lux·h)VariableAmbient
Protocol: pKa Determination (UV-Metric Titration)

This method is suitable for compounds with a UV chromophore that changes upon ionization. Given the thiazole-phenyl moiety in the AHPC headgroup, this technique is highly applicable.

Methodology:

  • Wavelength Selection: Scan the UV absorbance of the compound in highly acidic (pH 2) and highly basic (pH 12) solutions to identify analytical wavelengths where the absorbance changes significantly with pH.

  • Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer. Prepare a solution of the compound in a medium of constant ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) from high pH to low pH, recording the full UV spectrum at each pH increment.

  • Data Analysis: Use specialized software to perform a factor analysis of the spectral data to resolve the absorbance of the individual ionic species (protonated and neutral forms). The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Summary and Implications for Drug Development

The physicochemical data gathered through these protocols provide a critical foundation for advancing a PROTAC program.

Table 3: Summary of Physicochemical Endpoints and Their Implications

PropertyDesired Range / OutcomeImplication for PROTAC Design
Aqueous Solubility > 25 µM in PBSLow solubility necessitates formulation strategies (e.g., amorphous solid dispersions) and may hinder reliable screening and in vivo exposure.[10]
Lipophilicity (logD₇.₄) 2 - 4High logD can lead to poor solubility, high plasma protein binding, and rapid metabolism. Low logD can result in poor cell permeability. This property must be optimized for the final PROTAC construct.[7][29]
Chemical Stability < 10% degradation under stress conditionsIdentifies liabilities (e.g., susceptibility to hydrolysis) that may need to be addressed through chemical modification of the linker or formulation with stabilizing excipients.
pKa ~8-10 for the terminal amineConfirms the amine will be protonated at physiological pH, contributing positively to solubility but potentially increasing susceptibility to efflux transporters. This charge is a key modulator of the overall properties.

AHPC-Me-C10-NH2 TFA salt is a versatile and important building block for PROTAC synthesis. A priori knowledge of its physicochemical properties is essential for the efficient design and development of novel protein degraders. The experimental workflows detailed in this guide provide a comprehensive and robust system for generating this critical dataset. By understanding and optimizing the properties of these fundamental components, researchers can mitigate risks, reduce attrition, and accelerate the journey toward clinically successful PROTAC therapeutics. The principles and protocols outlined herein are not only applicable to the title compound but serve as a validated template for the characterization of a wide array of E3 ligase-linker conjugates at the forefront of targeted protein degradation.

References

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Bend Bioscience. (n.d.). Molecular Properties Of PROTACs And The Relationship To Formulation Design. [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • LCGC North America. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]

  • Perdih, A., & Sollner Dolenc, M. (2012). Simple Method for the Estimation of pKa of Amines. [Link]

  • Arvinas, Inc. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Pharmasciences. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]

  • Scott, J. S., et al. (2021). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • ACS Publications. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • van der Tempel, T., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Bio-Rad. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • DTIC. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]

  • Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Chembase.cn. (n.d.). (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 (TFA). [Link]

  • Frontiers. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • National Institutes of Health. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • ACS Publications. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Role of the Methanesulfonothioate Group in PROTAC Linkers

Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] The linker component of a PROTAC, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[4][] Recently, the incorporation of electrophilic "warheads" into the linker has given rise to covalent PROTACs, which can offer enhanced potency and prolonged duration of action.[6][7] This guide provides a detailed technical examination of a unique electrophilic group: the methanesulfonothioate (MTS). We will explore the chemical mechanism by which the MTS group engages cysteine residues on a target protein, the potential for reversible covalent bonding, and the strategic advantages this imparts on PROTAC design. This document serves as a resource for researchers and drug developers, offering foundational principles, practical experimental workflows, and future perspectives on the application of MTS chemistry in targeted protein degradation.

The PROTAC Revolution: A Primer

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to co-opt the cell's natural protein disposal machinery.[2][8] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[9]

The mechanism of action is event-driven rather than occupancy-driven. Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, enabling a catalytic cycle of degradation.[3][11]

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Degradation & Recycling PROTAC PROTAC TC POI-PROTAC-E3 Ternary Complex PROTAC->TC Mediates POI Protein of Interest (POI) POI->TC Binds E3 E3 Ligase E3->TC Binds Ub Ubiquitin Transfer TC->Ub Induces PROTAC_recycled PROTAC TC->PROTAC_recycled Releases polyUb Polyubiquitinated POI Ub->polyUb Proteasome 26S Proteasome polyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into PROTAC_recycled->POI Catalytic Cycle

Diagram 2: Reaction mechanism of an MTS-containing PROTAC with a protein cysteine residue.
The Advantage of Reversibility

Unlike the carbon-sulfur bond formed by common acrylamide warheads, the disulfide bond (S-S) formed by an MTS group is susceptible to cleavage in the highly reducing environment of the cell cytoplasm, which contains millimolar concentrations of glutathione (GSH). [12]This inherent reversibility is a key advantage. A PROTAC covalently bound to its target via a disulfide bridge could be released after the POI is degraded. This would regenerate the active PROTAC, restoring its catalytic nature and potentially leading to greater efficacy at lower doses, a feature lost in irreversible covalent PROTACs. [6][7]

Implications for PROTAC Design
FeatureNon-Covalent PROTACIrreversible Covalent PROTACReversible Covalent (MTS) PROTAC
Target Engagement Reversible, non-covalentIrreversible, covalent bondReversible, covalent disulfide bond
Catalytic Cycle YesNo (1:1 stoichiometry)Potentially Yes (Release & Recycle)
Potency Driver Ternary complex cooperativityHigh binding affinity, complex stabilityHigh binding affinity + potential for catalysis
Key Advantage Sub-stoichiometric degradationHigh potency, long durationCombines potency with potential for recycling
Key Challenge Optimizing complex stabilityOff-target reactivity, loss of catalysisBalancing bond stability with efficient release
Table 1: Comparison of PROTAC linker strategies.

Practical Application and Experimental Validation

Developing an MTS-containing PROTAC requires a systematic workflow encompassing organic synthesis and rigorous biophysical and cellular characterization.

General Synthetic Strategy

The synthesis of an MTS-PROTAC typically involves the modular assembly of the three core components. A common approach is to prepare the POI ligand and E3 ligand with appropriate functional handles and synthesize a heterobifunctional linker containing the MTS group.

Step-by-Step Example Protocol:

  • Prepare Building Blocks: Synthesize the POI ligand with a nucleophilic handle (e.g., an amine or alcohol) and the E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) with a compatible handle.

  • Synthesize MTS Linker: Prepare a linker, such as a PEG or alkyl chain, that is functionalized with the MTS group on one end and a reactive group (e.g., a carboxylic acid or activated ester) on the other. This can be achieved by reacting a thiol-terminated linker with methyl methanethiosulfonate.

  • First Conjugation: Couple the linker's reactive group to the POI ligand. For example, use standard amide coupling conditions (e.g., HATU or PyBOP) to react a linker-acid with an amine-functionalized POI ligand. [13]4. Second Conjugation: The remaining functional group on the POI-linker intermediate is then used to attach the E3 ligase ligand, completing the PROTAC synthesis.

  • Purification: Purify the final PROTAC compound using techniques such as flash chromatography or preparative HPLC. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Workflow for Characterization

Validating the mechanism of an MTS-PROTAC involves a multi-step process to confirm covalent engagement, ternary complex formation, and target degradation.

Experimental Workflow cluster_synthesis Synthesis & Purity cluster_biochem Biochemical & Biophysical Validation cluster_cell Cell-Based Validation A 1. Modular Synthesis of MTS-PROTAC B 2. Purification (HPLC) & QC (LC-MS, NMR) A->B C 3. Confirm Covalent Engagement (Intact Protein Mass Spec) B->C D 4. Measure Ternary Complex Formation (SPR, TR-FRET, FP) C->D E 5. Assess Cellular Target Engagement (NanoBRET, CETSA) D->E F 6. Quantify Target Degradation (Western Blot, Proteomics) E->F G 7. Determine Degradation Potency (DC50 / Dmax Measurement) F->G

Diagram 3: A comprehensive workflow for the development and validation of MTS-PROTACs.

Key Experimental Protocols:

AssayPurposeProtocol Outline & Expected Outcome
Intact Protein Mass Spectrometry To confirm covalent bond formation between the PROTAC and the POI.1. Incubate purified POI with the MTS-PROTAC. 2. Analyze the sample using LC-MS. Outcome: Observe a mass shift in the protein corresponding to the mass of the bound PROTAC fragment after disulfide formation.
Western Blot To measure the reduction in POI levels in cells.1. Treat cells with varying concentrations of the MTS-PROTAC for a set time (e.g., 18-24h). 2. Lyse cells and separate proteins by SDS-PAGE. 3. Probe with a primary antibody against the POI and a loading control. Outcome: A concentration-dependent decrease in the band intensity for the POI. [14]
NanoBRET™ Target Engagement To quantify PROTAC binding to the POI in live cells.1. Use cells expressing a NanoLuc®-POI fusion. 2. Add the NanoBRET™ tracer and titrate the MTS-PROTAC. 3. Measure the BRET signal. Outcome: A concentration-dependent decrease in the BRET signal indicates competitive displacement of the tracer by the PROTAC. [14][15]
TR-FRET To measure ternary complex formation in a biochemical setting.1. Label purified POI and E3 ligase with donor (e.g., Tb) and acceptor (e.g., FITC) fluorophores. 2. Add the MTS-PROTAC. Outcome: A concentration-dependent increase in the FRET signal indicates the formation of a stable ternary complex. [16]
Table 2: Key assays for the characterization of MTS-PROTACs.

Future Outlook and Conclusion

The incorporation of methanesulfonothioate groups into PROTAC linkers represents a sophisticated strategy for creating potent, target-selective protein degraders. The unique ability of the MTS group to form a strong but potentially reversible disulfide bond with cysteine residues offers a compelling solution to the limitations of both non-covalent and irreversible covalent PROTACs. This approach combines the enhanced potency of covalent engagement with the potential to retain the catalytic degradation cycle, paving the way for a new generation of highly efficient therapeutics.

Future research will likely focus on fine-tuning the reactivity and stability of the disulfide bond to optimize the balance between target engagement and PROTAC recycling within the cellular milieu. As our understanding of the proteome's "cysteine-ome" grows, the MTS strategy will become an increasingly powerful tool for developing precisely targeted and highly effective protein-degrading drugs to address a wide range of human diseases.

References

  • Tavares, F., & Todi, S. V. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 293-319. Retrieved from [Link]

  • Tavares, F., & Todi, S. V. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Guo, W. H., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry, 9, 706521. Retrieved from [Link]

  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Retrieved from [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • Tong, B., et al. (2020). Applications of Covalent Chemistry in Targeted Protein Degradation. ACS Chemical Biology, 15(8), 1992-2004. Retrieved from [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-977. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecules, 28(23), 7891. Retrieved from [Link]

  • Zhang, X., et al. (2022). Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. Nature Chemical Biology, 18(11), 1215-1224. Retrieved from [Link]

  • Scott, J. S., & Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Cell Chemical Biology, 26(7), 903-905. Retrieved from [Link]

  • Koh, D. S., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 140(4), 643-652. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(1), 126785. Retrieved from [Link]

  • Tinworth, C. P., & Ciulli, A. (2021). Covalent PROTACs: the best of both worlds? MedChemComm, 12(8), 1453-1456. Retrieved from [Link]

  • Li, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. Retrieved from [Link]

  • BioSolveIT. (n.d.). Covalent Drug Design. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Staroń, J., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy Higieny I Medycyny Doswiadczalnej, 73, 464-472. Retrieved from [Link]

  • Zhang, C., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 14(1), 1-22. Retrieved from [Link]

  • Chen, Y., et al. (2021). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Journal of Medicinal Chemistry, 64(18), 13279-13298. Retrieved from [Link]

  • Kim, K. H., & Kim, K. B. (2021). Targeted Protein Degradation: Principles and Applications of the Proteasome. International Journal of Molecular Sciences, 22(16), 8567. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Schematic of l-cysteine reaction with MMTS... [Image]. Retrieved from [Link]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. Retrieved from [Link]

Sources

Exploratory

(S,R,S)-AHPC Ligand Binding to VHL E3 Ligase: A Technical Guide to a Foundational PROTAC Interaction

This guide provides an in-depth examination of the binding interaction between the (S,R,S)-AHPC ligand and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This interaction is a cornerstone of many successful Proteolysis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the binding interaction between the (S,R,S)-AHPC ligand and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This interaction is a cornerstone of many successful Proteolysis-Targeting Chimeras (PROTACs). The objective here is not merely to present data, but to illuminate the underlying principles and critical experimental considerations for researchers and drug development professionals. We will dissect the structural basis of this interaction, the thermodynamics that govern it, and the robust, practical methodologies required to measure its affinity with high fidelity.

The Central Role of VHL in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for controlled protein degradation. Within this system, E3 ubiquitin ligases are the arbiters of specificity, recognizing specific substrate proteins and marking them for destruction. The VHL protein is the substrate-recognition subunit of the Cullin-RING E3 ligase complex (CRL2^VHL^). Its canonical function is to recognize and bind to the alpha subunit of hypoxia-inducible factor (HIF-1α) under normal oxygen conditions, leading to HIF-1α's ubiquitination and subsequent degradation by the proteasome.

The field of targeted protein degradation has masterfully co-opted this natural process. PROTACs are heterobifunctional molecules engineered with three distinct components: a ligand that binds a protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two. By forming a "molecular bridge," the PROTAC brings the E3 ligase into proximity with a target protein it would not otherwise recognize, inducing its ubiquitination and elimination.

VHL has become a workhorse E3 ligase for PROTAC design due to its well-characterized, druggable binding pocket and the availability of high-affinity, cell-permeable ligands. Among the most pivotal of these is (S,R,S)-AHPC (aminohydroxy-phenyl-chloroisoquinoline), a ligand derived from the endogenous HIF-1α peptide. Its high affinity and favorable properties have established it as a critical "handle" for recruiting VHL. A deep understanding of its binding characteristics is therefore a prerequisite for any scientist engineering next-generation protein degraders.

The Molecular Architecture of the VHL-(S,R,S)-AHPC Interaction

The potent and specific binding of (S,R,S)-AHPC to VHL is anchored by a precise network of molecular interactions within the HIF-1α binding site. The ligand masterfully mimics the post-translationally hydroxylated proline residue of HIF-1α, which is the key recognition motif for VHL.

The interaction is primarily stabilized by a series of critical hydrogen bonds. The hydroxyl group on the ligand's hydroxyproline-like core acts as a linchpin, forming hydrogen bonds with the side chains of Serine 111 and Histidine 115 within the VHL pocket. The ligand's amide backbone further secures the complex through hydrogen bonding with the side chain of Tyrosine 98. Complementing this hydrogen bond network, the tert-butyl group of the ligand inserts into a well-defined hydrophobic pocket, contributing substantial binding energy through van der Waals forces.

This exquisite structural complementarity is the source of the high affinity and selectivity of (S,R,S)-AHPC for VHL. When designing a novel PROTAC, any modification to this VHL-binding moiety must preserve these fundamental interactions to ensure efficient E3 ligase recruitment.

cluster_VHL VHL Protein Binding Pocket cluster_AHPC (S,R,S)-AHPC Ligand VHL_Pocket Hydrophobic Pocket Ser111 Ser111 His115 His115 Tyr98 Tyr98 TertButyl tert-Butyl Group TertButyl->VHL_Pocket van der Waals HydroxyprolineCore Hydroxyproline Core HydroxyprolineCore->Ser111 H-Bond HydroxyprolineCore->His115 H-Bond Amide Amide Backbone Amide->Tyr98 H-Bond

Caption: Key molecular interactions governing (S,R,S)-AHPC binding to VHL.

Quantifying Binding Affinity: A Guide to Biophysical Methods

The precise measurement of binding affinity between the VHL ligand and the VHL protein is a foundational step in PROTAC development. This binary interaction underpins the formation of the productive ternary complex (VHL-PROTAC-POI). Several biophysical techniques are routinely employed, each offering unique insights.

Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during complex formation, providing a complete thermodynamic profile from a single experiment. This includes the binding affinity (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).

  • Expertise & Experience: The key advantage of ITC is that it is a label-free, in-solution technique. It measures the intrinsic thermodynamics of the interaction without potential artifacts from fluorescent tags or surface immobilization. A full thermodynamic signature is invaluable for lead optimization, revealing whether affinity improvements are driven by stronger bonds (enthalpy) or by factors like the hydrophobic effect and conformational changes (entropy).

  • Trustworthiness: An ITC experiment is self-validating. The generation of a well-defined, sigmoidal binding isotherm is a strong indicator of a specific, direct binding event, lending high confidence to the derived affinity constant.

  • Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VCB) protein complex to >95% purity. Perform extensive dialysis of the protein against the final ITC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to eliminate buffer mismatches that can create artifacts.

  • Ligand Preparation: Dissolve the PROTAC in 100% DMSO to create a concentrated stock. Dilute this stock into the exact same buffer used for the protein to create the working ligand solution. Ensure the final DMSO concentration is identical between the protein and ligand solutions (typically ≤ 2%) to minimize heats of dilution.

  • Instrument Setup: Thoroughly clean the ITC instrument. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Loading: Load the VCB protein solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the injection syringe.

  • Titration: Execute a sequence of small (e.g., 1-2 µL) injections of the PROTAC into the protein solution. The initial injections yield significant heat changes as binding occurs. As the protein's binding sites become saturated, the heat change per injection diminishes until it equals the background heat of dilution.

  • Data Analysis: Integrate the raw power data to generate a binding isotherm plotting heat change (kcal/mol) against the molar ratio of ligand to protein. Fit this curve using a one-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data, measuring both the association rate (k_on) and the dissociation rate (k_off) of the binding event. The equilibrium dissociation constant (K_d) is then calculated from the ratio of these rates (k_off/k_on).

  • Expertise & Experience: The primary value of SPR is its kinetic insight. A PROTAC that binds VHL with a fast on-rate and a slow off-rate will form a more stable binary complex, which can be advantageous for subsequent POI engagement. This kinetic information is not accessible through equilibrium-based methods like ITC.

  • Trustworthiness: SPR experiments incorporate reference flow cells to perform real-time subtraction of non-specific binding and buffer artifacts, ensuring high-quality data. The ability to fit multiple analyte concentrations globally to a single kinetic model provides robust validation of the results.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous assay that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. It is highly amenable to high-throughput screening and affinity determination.

  • Expertise & Experience: FP is frequently employed for primary screening or as an orthogonal validation method due to its speed, low sample consumption, and straightforward workflow. The assay design is critical and involves creating a high-quality fluorescent probe, typically a known VHL ligand (like a (S,R,S)-AHPC derivative) conjugated to a fluorophore. The assay then operates in a competitive format, measuring the ability of an unlabeled test compound (the PROTAC) to displace the fluorescent probe.

  • Trustworthiness: The competitive format is inherently self-validating. A dose-dependent decrease in the fluorescence polarization signal is a clear and direct indication of specific competition for the binding site.

cluster_prep 1. Assay Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Protein Prepare Purified VCB Protein Mix Combine Protein, Probe, & PROTAC in Microplate Wells Prep_Protein->Mix Prep_Probe Prepare Fluorescent (S,R,S)-AHPC Probe Prep_Probe->Mix Prep_Compound Create Serial Dilution of Test PROTAC Prep_Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Read Read Fluorescence Polarization (mP) Incubate->Read Plot Plot mP vs. log[PROTAC] Read->Plot Fit Fit Data to Competition Model Plot->Fit Calculate Determine IC50 / Ki Fit->Calculate

Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.

Representative Binding Affinity Data for VHL Ligands

The binding affinity of high-quality VHL ligands and the VHL-binding moieties of PROTACs typically falls within the nanomolar to low-micromolar range. The exact affinity can be influenced by the specific VHL protein construct used (e.g., VCB complex vs. VHL alone), assay conditions, and the chemical structure of the attached linker and POI ligand.

CompoundAssay TechniqueAffinity (Kd or IC50)Reference
VH032 (VHL Ligand)SPR1.5 µM
MZ1 (VHL-BRD4 PROTAC)ITC28 nM (to VCB)
AT1 (VHL-BRD4 PROTAC)FP (IC50)120 nM
(S,R,S)-AHPC-based LigandITC180 nM

Conclusion

The interaction between the (S,R,S)-AHPC warhead and the VHL E3 ligase is a robust and exquisitely characterized anchor point for developing potent protein degraders. Its high affinity, driven by a well-defined network of hydrogen bonds and hydrophobic contacts, provides a reliable mechanism for recruiting the cellular degradation machinery to a target of interest.

A rigorous biophysical characterization of this binary binding event using methods such as ITC, SPR, or FP is an indispensable, foundational step in any PROTAC discovery campaign. The data from these assays validate target engagement and provide the essential baseline for dissecting the more complex kinetics and thermodynamics of ternary complex formation. As the science of targeted protein degradation advances, the principles of accurately measuring and optimizing this pivotal interaction will remain a central pillar of innovative drug design.

References

  • Van Molle, I., et al. (2012). Structure-guided design of a high-affinity ligand for the von Hippel-Lindau E3 ubiquitin ligase. Angewandte Chemie International Edition, 51(5), 1156-1160. [Link]

  • Min, J., et al. (2002). Structure of the VHL-HIF1α complex. Protein Data Bank. [Link]

  • Hon, T., et al. (2002). Structural basis for the recognition of hydroxyproline in HIF-1 alpha by pVHL. Nature, 417(6892), 975-978. [Link]

  • Cardote, T. A. F., et al. (2015). Structure of the VCB-HIF-1α complex. Protein Data Bank. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • Xuan, Y., et al. (2020). PROTAC-mediated degradation of FTO demethylase. Journal of the American Chemical Society, 142(21), 9474-9478. [Link]

Foundational

Understanding the stereochemistry of (S,R,S)-AHPC for VHL binding

An In-depth Technical Guide to the Stereochemistry of (S,R,S)-AHPC for High-Affinity VHL Binding Authored by a Senior Application Scientist Abstract The recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of (S,R,S)-AHPC for High-Affinity VHL Binding

Authored by a Senior Application Scientist

Abstract

The recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of modern targeted protein degradation (TPD) strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The efficacy of these heterobifunctional molecules is critically dependent on high-affinity, specific binding to VHL. The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold has emerged as a privileged ligand for this purpose, exhibiting potent and selective VHL engagement. This technical guide provides an in-depth analysis of the precise stereochemical requirements of the (S,R,S)-AHPC ligand for VHL binding. We will dissect the individual contribution of each of the three chiral centers, elucidate the key molecular interactions within the VHL binding pocket, and provide detailed, field-proven experimental protocols for characterizing this critical interaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structural basis for VHL recruitment in TPD.

The VHL E3 Ligase: A Central Player in Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for controlled degradation of intracellular proteins, maintaining protein homeostasis. This system employs a cascade of three enzymes—E1 (activating), E2 (conjugating), and E3 (ligating)—to tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1][2] The E3 ligases, numbering over 600 in humans, provide substrate specificity and are therefore key targets for therapeutic intervention.

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^) complex.[1] In its natural physiological role, VHL acts as a tumor suppressor by recognizing and binding to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normal oxygen (normoxic) conditions.[1][3] This recognition is triggered by a specific post-translational modification: the hydroxylation of proline residues (specifically Pro564) on HIF-1α by prolyl hydroxylase domain (PHD) enzymes.[4][5] Upon binding, VHL mediates the ubiquitination and subsequent degradation of HIF-1α, effectively turning off the hypoxic response.[6]

PROTAC technology hijacks this natural process. PROTACs are heterobifunctional molecules featuring a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[7][8] By recruiting VHL, PROTACs induce the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination and degradation of the POI.[9] The success of this strategy hinges on the potency and specificity of the VHL ligand.

The (S,R,S)-AHPC Scaffold: Mimicking a Natural Interaction

The (S,R,S)-AHPC core is a highly optimized, peptidomimetic scaffold that serves as a potent VHL ligand.[7][10] It was designed to mimic the critical binding epitope of the hydroxylated HIF-1α peptide, thereby effectively hijacking the VHL E3 ligase complex for the degradation of a chosen target protein. The precise three-dimensional arrangement of its functional groups, dictated by its stereochemistry, is paramount for achieving high-affinity binding.

A Stereochemical Deep Dive: The Imperative of the (S,R,S) Configuration

The binding of AHPC to VHL is exquisitely stereoselective. Minor deviations from the (S,R,S) configuration result in a dramatic loss of binding affinity, underscoring the precise complementarity between the ligand and the VHL binding pocket. Other stereoisomers, such as (S,S,S)-AHPC, are often used as negative controls in experiments due to their negligible VHL binding.[11]

  • The (4R)-Hydroxyproline Core: The central and most critical stereocenter is the R configuration at the 4-position of the proline ring. This specific arrangement forces the proline ring into a C4-exo pucker conformation.[12] This conformation is essential as it perfectly orients the 4-hydroxyl group to act as a key hydrogen bond donor. This hydroxyl group forms a network of crucial hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket, anchoring the ligand.[5][6] Altering this stereocenter to the (4S) configuration would place the hydroxyl group in an axial position, completely disrupting these vital interactions.

  • The (2S)-Proline Amide Linkage: The S configuration at the 2-position of the proline ring ensures the correct spatial orientation of the carboxamide group. This orientation allows the amide N-H group to form a critical hydrogen bond with the backbone carbonyl of His110 .[6] This interaction further stabilizes the ligand within the binding site.

  • The (S)-Cyclohexylalanine Moiety: The N-terminal amino acid component also requires an S configuration. This stereochemistry positions the bulky tert-butyl group (in the case of the related VH032 ligand) or other hydrophobic moieties to fit snugly into a hydrophobic pocket defined by residues such as Tyr98 , Trp117 , and Phe91 .[6][13]

The combination of these three specific stereocenters ensures that all key functional groups of the AHPC ligand are pre-organized for optimal interaction with their respective counterparts in the VHL binding pocket, minimizing the entropic penalty of binding and leading to high affinity.

The VHL Binding Pocket: A Detailed Molecular Map

The (S,R,S)-AHPC ligand binds to a well-defined pocket within the β-domain of the VHL protein.[2][6] The interaction is stabilized by a combination of hydrogen bonds and hydrophobic contacts.

Interacting VHL ResidueType of Interaction with (S,R,S)-AHPCContribution to Binding
Tyr98 Hydrogen BondThe phenolic hydroxyl group of Tyr98 accepts a hydrogen bond from the ligand's amide carbonyl.[6]
Ser111 Hydrogen BondThe side chain hydroxyl group donates a hydrogen bond to the ligand's crucial 4-hydroxyl group.[6]
His115 Hydrogen BondThe side chain imidazole ring donates a hydrogen bond to the ligand's 4-hydroxyl group.[6]
His110 (Backbone) Hydrogen BondThe backbone carbonyl oxygen accepts a hydrogen bond from the ligand's proline amide N-H.[6]
Trp117, Tyr98, Phe91 Hydrophobic InteractionsForm a hydrophobic pocket that accommodates the N-terminal hydrophobic group of the AHPC ligand.[6][13]
Arg107 Hydrogen BondThe side chain can form a hydrogen bond with the oxazole ring present in some AHPC derivatives.[13]
Visualization of Key VHL-(S,R,S)-AHPC Interactions

VHL_Binding cluster_ligand (S,R,S)-AHPC Ligand cluster_vhl VHL Binding Pocket AHPC Core Scaffold OH 4-(R)-Hydroxyl Ser111 Ser111 OH->Ser111 H-Bond His115 His115 OH->His115 H-Bond Amide 2-(S)-Amide His110 His110 (Backbone) Amide->His110 H-Bond Hydrophobic (S)-Hydrophobic Group Tyr98 Tyr98 Hydrophobic->Tyr98 Hydrophobic Trp117 Trp117 Hydrophobic->Trp117 Hydrophobic

Caption: Key interactions between (S,R,S)-AHPC and the VHL pocket.

Experimental Protocols for Characterizing VHL-Ligand Binding

Validating the stereospecific and high-affinity binding of AHPC-based ligands is a critical step in PROTAC development. The following are standard, robust protocols for quantitative characterization.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment by directly measuring the heat released or absorbed during binding.[14][15]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the (S,R,S)-AHPC interaction with the VHL-ElonginB-ElonginC (VBC) complex.

Methodology:

  • Reagent Preparation:

    • Express and purify the human VBC protein complex to >95% purity.

    • Prepare a stock solution of (S,R,S)-AHPC and a negative control (e.g., (S,S,S)-AHPC) in a compatible buffer (e.g., PBS with 5% DMSO).

    • Dialyze the VBC protein extensively against the same buffer to ensure buffer matching.

    • Degas all solutions immediately prior to use.

  • ITC Experiment Setup:

    • Load the sample cell with the VBC protein complex at a concentration of 10-20 µM.

    • Load the injection syringe with the (S,R,S)-AHPC ligand at a concentration 10-15 times that of the protein (e.g., 150-250 µM).

    • Set the experiment temperature to 25°C.

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19-25 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow for re-equilibration.

  • Data Analysis:

    • Integrate the raw heat-rate data to obtain the heat change per injection (μcal/sec).

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract the Kd, n, and ΔH values. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

  • Control Experiment: Repeat the entire protocol using the (S,S,S)-AHPC stereoisomer. A significantly weaker or non-existent binding isotherm is expected, confirming the stereospecificity of the interaction.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

FP is a high-throughput method used to determine the binding affinity (ICngcontent-ng-c1205671314="" class="ng-star-inserted">50) of a test compound by measuring its ability to displace a fluorescently labeled tracer ligand from VBC.

Objective: To determine the IC50 value of (S,R,S)-AHPC against the VBC complex.

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis VBC VBC Complex Incubate Incubate VBC + Tracer + Ligand in 384-well plate VBC->Incubate Tracer Fluorescent Tracer Tracer->Incubate Ligand Test Ligand ((S,R,S)-AHPC) Ligand->Incubate Read Measure Fluorescence Polarization (mP) Incubate->Read Plot Plot mP vs. [Ligand] Read->Plot Fit Fit curve to determine IC50 Plot->Fit

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare purified VBC complex.

    • Synthesize or procure a fluorescently labeled VHL tracer (e.g., a known VHL ligand conjugated to a fluorophore like FAM).

    • Prepare a serial dilution of the test compound, (S,R,S)-AHPC, in assay buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).

  • Assay Execution:

    • In a low-volume 384-well plate, add the VBC complex and the fluorescent tracer at fixed concentrations (optimized to give a stable, high polarization signal).

    • Add the serially diluted (S,R,S)-AHPC or control compound to the wells. Include "no inhibitor" (high polarization) and "no protein" (low polarization) controls.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Measurement & Data Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

    • Plot the mP values against the logarithm of the test ligand concentration.

    • Fit the resulting sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value, which is the concentration of the ligand required to displace 50% of the tracer.

Conclusion and Future Directions

The high-affinity and specific binding of the (S,R,S)-AHPC scaffold to the von Hippel-Lindau E3 ligase is a masterclass in molecular recognition, driven by precise stereochemical and conformational complementarity. A thorough understanding of the distinct roles of the (S)-amino acid, (4R)-hydroxyproline, and (2S)-proline stereocenters is not merely academic; it is a fundamental prerequisite for the rational design of effective and selective PROTAC degraders. The experimental protocols outlined herein—ITC for thermodynamic depth and FP for high-throughput screening—provide a robust framework for validating these interactions. As the field of targeted protein degradation continues to evolve, the principles learned from the VHL-(S,R,S)-AHPC interaction will continue to inform the design of next-generation ligands for VHL and other E3 ligases, paving the way for novel therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Foundational Principles of (S,R,S)-Ahpc-O-CF3 in PROTAC Design: An In-depth Technical.
  • BenchChem. (n.d.). The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development.
  • Foley, D. W., & Hughes, S. M. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry.
  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Chan, D. A., et al. (2002). HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation.
  • Sygnature Discovery. (n.d.). Targeted Protein Degradation: Insights Into A VHL-compound Structure.
  • BenchChem. (2025). Designing a PROTAC with (S,R,S)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C1.
  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride) | VHL Ligand.
  • Singh, A., & Singh, S. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry.
  • He, J., et al. (2015). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. Cellular & Molecular Immunology.
  • Troup, R. I., et al. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorganic & Medicinal Chemistry.
  • Iwai, K., et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex.
  • Min, J. H., et al. (2002). Structural basis for the recognition of hydroxyproline in HIF-1α by pVHL. Science.
  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-PEG2-acid | PROTAC Linkers.
  • Macabuag, N., et al. (2015). Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. Structure.
  • Troup, R. I., et al. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Bioorganic & Medicinal Chemistry.
  • BenchChem. (n.d.). Understanding the Binding Affinity of VHL Ligands to the VHL Protein: A Technical Guide.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-propargyl (VH032-propargyl) | VHL Ligand.
  • Fujii, S., & Nakata, T. (2021).
  • Dias, D. M., et al. (2018). Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry.
  • Fujii, S., & Nakata, T. (2021).
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-Me (VHL ligand 2) | Ligands for E3 Ligase.
  • Fujii, S., & Nakata, T. (2021).
  • Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.
  • Selleck Chemicals. (n.d.). (S,R,S)-AHPC (MDK7526) E3 Ligase inhibitor.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1).
  • MedChemExpress. (n.d.). von Hippel-Lindau (VHL) Control, Gene.
  • ResearchGate. (n.d.).
  • MedChemExpress. (n.d.). (S,S,S)-AHPC hydrochloride (Synonyms: (S,S,S)-VH032-NH2 hydrochloride).
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-Me hydrochloride (VHL ligand 2 hydrochloride) | Ligands for E3 Ligase.
  • LibreTexts. (2025). 5.2: Techniques to Measure Binding.
  • ResearchGate. (n.d.). X-ray structures of compounds 21, 23, 26, 27, 30 and 32 in complex with VHL.
  • Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry.
  • Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. PubMed Central.
  • Fujii, S., et al. (2018). Toward the stereochemical assignment of euvesperins A and B: total synthesis of the possible structures of the natural products. Organic & Biomolecular Chemistry.
  • RCSB PDB. (2023). 8EI3: Crystal structure of VHL in complex with H313, a Helicon Polypeptide.
  • RCSB PDB. (2024). 9BOL: Crystal structure of the complex between VHL, ElonginB, ElonginC, and compound 5.
  • ResearchGate. (n.d.). The key amino acids in the binding pocket and their importance in activity and selectivity.
  • MedChemExpress. (n.d.). (S,R,S,R)-AHPC-Me | VHL Ligand.
  • Wu, Y., et al. (2018). Total synthesis and stereochemical assignment of cubensic acid. Organic & Biomolecular Chemistry.

Sources

Exploratory

Unlocking Targeted Protein Degradation: A Technical Guide to Potential Protein Targets for AHPC-based PROTACs

Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] This is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] This is achieved by co-opting the cell's endogenous ubiquitin-proteasome system.[4][5] A critical component of these heterobifunctional molecules is the E3 ligase ligand, which dictates which of the over 600 E3 ligases in the human genome is hijacked for targeted protein degradation.[3][4] Among the most successful and widely utilized E3 ligase recruiters are those based on the (S,R,S)-AHPC scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This guide provides an in-depth exploration of the burgeoning landscape of potential protein targets for AHPC-based PROTACs, offering a technical resource for researchers and drug development professionals. We will delve into the rationale behind target selection, examine key examples of successfully degraded proteins, and provide validated experimental workflows for the development and characterization of novel AHPC-based degraders.

The AHPC-VHL Axis: A Cornerstone of Targeted Protein Degradation

The efficacy of an AHPC-based PROTAC hinges on its ability to induce the formation of a stable ternary complex between the VHL E3 ligase and the protein of interest (POI).[6][8] (S,R,S)-AHPC, also known as VH032-NH2, serves as the VHL-binding moiety in these PROTACs.[6] Its design is a testament to the power of structure-guided drug discovery, mimicking the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[6] This mimicry allows AHPC-based PROTACs to effectively hijack the VHL E3 ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein.[9]

cluster_PROTAC AHPC-based PROTAC cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker AHPC (S,R,S)-AHPC (VHL Ligand) Linker->AHPC POI Target Protein (POI) POI->POI_Ligand Binds VHL_Complex VHL E3 Ligase Complex POI->VHL_Complex Ternary Complex Formation Proteasome 26S Proteasome POI->Proteasome Degradation VHL_Complex->AHPC Recruited by Ub Ubiquitin (Ub) VHL_Complex->Ub Adds Ub->POI Polyubiquitination

Caption: Mechanism of action for an AHPC-based PROTAC.

Expanding the Druggable Proteome: Key Protein Targets for AHPC-based PROTACs

The versatility of the AHPC-VHL system has enabled the targeting of a diverse array of proteins implicated in various diseases, particularly cancer. The following sections highlight prominent examples of protein classes amenable to degradation by AHPC-based PROTACs.

Chromatin Modifiers and Transcription Factors

The dysregulation of chromatin remodeling and transcription is a hallmark of many cancers. PROTACs offer a powerful approach to eliminate the protein drivers of these oncogenic programs.

  • SMARCA2/4 (SWI/SNF ATPases): The SWI/SNF chromatin remodeling complex is frequently mutated in cancer. AHPC-based PROTACs have been successfully developed to degrade the ATPase subunits SMARCA2 and SMARCA4.[10][11][12] This approach is particularly promising for treating cancers with mutations in one subunit, leading to a synthetic lethal dependency on the other.

  • Bromodomain and Extra-Terminal (BET) Proteins: BET proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are well-established cancer targets. Numerous AHPC-based PROTACs have been developed to effectively degrade BET proteins, demonstrating potent anti-proliferative effects in various cancer models.[13][14]

  • Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[15] While distinct from the VHL-recruiting mechanism of AHPC, it's noteworthy that PROTACs have been designed to induce the degradation of AHR, showcasing the broader applicability of the targeted protein degradation strategy.[13][14][16][17]

Protein Kinases

While kinase inhibitors have revolutionized cancer therapy, the emergence of resistance is a significant clinical challenge. PROTAC-mediated degradation of kinases offers a potential strategy to overcome resistance mechanisms.

  • Receptor and Non-Receptor Tyrosine Kinases: The modular nature of PROTAC design allows for the adaptation of existing kinase inhibitors into potent degraders. By conjugating a kinase inhibitor to AHPC, it is possible to target a wide range of kinases for degradation, offering a path to more durable therapeutic responses.

Other Promising Targets

The scope of AHPC-based PROTACs extends beyond chromatin and kinase targets.

  • Cellular Retinoic Acid Binding Proteins (CRABPs): CRABP-I and CRABP-II are involved in retinoic acid signaling and have been implicated in cancer. An AHPC-based PROTAC has been shown to effectively degrade both CRABP-I and CRABP-II, demonstrating the potential of this technology to modulate signaling pathways.

  • Protein Arginine Methyltransferase 5 (PRMT5): PRMT5 is an enzyme that methylates arginine residues on a variety of proteins and is overexpressed in several cancers. An AHPC-based PROTAC has been developed to degrade PRMT5, highlighting the potential to target enzymes involved in post-translational modifications.[5]

Target Protein/Family Therapeutic Rationale Example PROTAC Component (POI Ligand) Reference
SMARCA2/4Synthetic lethality in SWI/SNF mutated cancersSMARCA2/4 inhibitor[10][11][12]
BET Proteins (e.g., BRD4)Inhibition of oncogenic transcriptionJQ1[13][14]
CRABP-I/IIModulation of retinoic acid signalingATRA[13][14]
PRMT5Targeting aberrant protein methylation in cancerEPZ015666[5]

Experimental Workflow for the Development and Validation of AHPC-based PROTACs

The successful development of an AHPC-based PROTAC requires a systematic and rigorous experimental cascade. This section outlines a typical workflow, from initial design to cellular characterization.

Start Start Design PROTAC Design (POI Ligand, Linker, AHPC) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Biophysical Biophysical Characterization (e.g., ITC, SPR) Synthesis->Biophysical Cellular_Assays Cellular Assays Biophysical->Cellular_Assays Degradation Target Degradation (Western Blot, qPCR) Cellular_Assays->Degradation Functional Functional Assays (e.g., Cell Viability, Phenotypic Screens) Degradation->Functional End End Functional->End

Caption: A streamlined experimental workflow for AHPC-PROTAC development.

Step-by-Step Protocol: Western Blotting for Target Protein Degradation

A cornerstone of PROTAC validation is quantifying the reduction in the target protein levels. Western blotting is a standard and accessible method for this purpose.

Materials:

  • Cell lines expressing the protein of interest

  • AHPC-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with increasing concentrations of the AHPC-based PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours). Include a positive control of a known degrader if available, and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Image the blot and quantify the band intensities.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Concluding Remarks and Future Directions

AHPC-based PROTACs have firmly established themselves as a powerful tool in the targeted protein degradation landscape. The ability to hijack the VHL E3 ligase has opened up a vast array of previously "undruggable" targets. As our understanding of E3 ligase biology deepens and our chemical toolbox expands, we can anticipate the development of even more selective and potent AHPC-based degraders. The future of this field will likely involve the exploration of novel linker chemistries to fine-tune PROTAC properties, the identification of new protein targets in a wider range of diseases, and the progression of these innovative therapeutics into the clinic.

References

Foundational

Introduction: The Pivotal Role of Ternary Complex Modeling in Targeted Protein Degradation

An in-depth technical guide on the in silico modeling of the (S,R,S)-AHPC-linker ternary complex formation, designed for researchers, scientists, and drug development professionals. This guide provides full editorial con...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the in silico modeling of the (S,R,S)-AHPC-linker ternary complex formation, designed for researchers, scientists, and drug development professionals. This guide provides full editorial control to structure the content, ensuring a narrative that best explains the complex topic. It emphasizes scientific integrity through expertise, trustworthiness, and authoritative grounding with in-text citations and a comprehensive reference list. The guide also includes detailed experimental protocols, structured data presentation in tables, and mandatory Graphviz diagrams for visualizing signaling pathways and experimental workflows.

Targeted Protein Degradation (TPD) has emerged as a groundbreaking therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the core of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. PROTACs achieve this by forming a ternary complex, bringing together an E3 ubiquitin ligase and a target Protein of Interest (POI), leading to the ubiquitination and subsequent degradation of the POI.

The stability and conformation of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity. Among the various E3 ligases recruited for TPD, the von Hippel-Lindau (VHL) E3 ligase is a popular choice. The (S,R,S)-AHPC moiety is a well-established, high-affinity ligand for VHL, making it a common component in the design of potent PROTACs.

This guide provides an in-depth technical overview of the in silico modeling of the (S,R,S)-AHPC-linker-POI ternary complex. We will explore the computational strategies and methodologies that are essential for predicting the structure of this complex, understanding the molecular interactions that drive its formation, and ultimately guiding the rational design of novel protein degraders.

Part 1: Foundational Concepts and Structural Preparation

The Significance of the (S,R,S)-AHPC Ligand

(S,R,S)-AHPC is a key building block in the design of VHL-recruiting PROTACs. Its rigid structure and well-defined binding mode to VHL provide a solid anchor for the PROTAC molecule. Understanding the specific interactions of (S,R,S)-AHPC with VHL is the first step in building an accurate model of the ternary complex.

Preparing the Building Blocks: VHL, POI, and the PROTAC

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures.

Experimental Protocol 1: System Preparation

  • Protein Structure Retrieval:

    • Obtain the crystal structure of the VHL-ElonginB-ElonginC (VBC) complex from the Protein Data Bank (PDB). A structure with a bound ligand similar to (S,R,S)-AHPC is preferable (e.g., PDB ID: 4W9H).

    • Retrieve the structure of the POI. If multiple structures are available, select one with high resolution and in a biologically relevant conformation.

  • Protein Preparation:

    • Use a protein preparation wizard (e.g., in Schrödinger Maestro, MOE) to:

      • Add hydrogens and assign correct bond orders.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained energy minimization to relieve any steric clashes.

  • PROTAC Molecule Construction:

    • Build the (S,R,S)-AHPC-linker-POI ligand using a 2D sketcher and convert it to a 3D structure.

    • Generate a low-energy conformation of the PROTAC using a conformational search algorithm.

Part 2: Assembling the Ternary Complex: A Multi-pronged Approach

Predicting the three-dimensional arrangement of the ternary complex is a non-trivial task. Several computational strategies can be employed, each with its own strengths and limitations.

Stepwise Docking

A common and effective method is to perform a series of docking steps to assemble the complex.

Experimental Protocol 2: Stepwise Ternary Complex Assembly

  • Binary Docking (PROTAC to VHL):

    • Dock the (S,R,S)-AHPC end of the PROTAC into the prepared VHL structure. Given the known binding mode of (S,R,S)-AHPC, this can often be guided by a reference ligand.

    • Visually inspect the top-scoring poses to ensure they are consistent with known interactions.

  • Binary Docking (PROTAC to POI):

    • Similarly, dock the POI-binding end of the PROTAC into the prepared POI structure.

  • Protein-Protein Docking:

    • With the PROTAC docked to each protein individually, use these binary complexes as inputs for a protein-protein docking simulation.

    • The PROTAC itself can act as a constraint to guide the docking process, significantly reducing the search space. Tools like HADDOCK or RosettaDock are well-suited for this task.[1]

Molecular Dynamics (MD) Simulations for Refinement and Stability Assessment

Once a putative ternary complex model is generated, MD simulations are crucial for refining the structure and assessing its stability.[2]

Experimental Protocol 3: Molecular Dynamics Simulation

  • System Solvation:

    • Place the ternary complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform a multi-step equilibration protocol, gradually releasing the restraints on the complex to allow the solvent and ions to relax around it.

  • Production Run:

    • Run a production MD simulation for a duration sufficient to observe the stability of the complex (typically on the order of hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the trajectory for key metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the three components of the complex.

Part 3: Advanced Modeling Techniques and Data Interpretation

Free Energy Calculations

To quantify the stability of the ternary complex and the cooperativity of binding, free energy calculations are invaluable. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed.[3][4]

Table 1: Comparison of Free Energy Calculation Methods

MethodComputational CostAccuracyTypical Application
MM/GBSA Low to ModerateModerateRanking of different PROTAC designs
FEP/TI HighHighAccurate prediction of binding affinities
Predicting Cooperativity

Cooperativity is a key parameter in PROTAC efficacy, representing the extent to which the binding of one protein to the PROTAC influences the binding of the other. It can be calculated from the binding free energies of the individual components and the ternary complex.

Diagram 1: Thermodynamic Cycle for Cooperativity

VHL VHL + PROTAC + POI VHL_PROTAC VHL-PROTAC + POI VHL->VHL_PROTAC ΔG₁ PROTAC_POI VHL + PROTAC-POI VHL->PROTAC_POI ΔG₂ Ternary VHL-PROTAC-POI VHL_PROTAC->Ternary ΔG₃ PROTAC_POI->Ternary ΔG₄

Caption: Thermodynamic cycle illustrating the calculation of cooperativity.

Data Visualization and Interpretation

Visualizing the interactions within the ternary complex is crucial for understanding the structural basis of its stability and for guiding further design efforts.

Diagram 2: In Silico Modeling Workflow

A 1. Structure Preparation B 2. Ternary Complex Assembly A->B C 3. Molecular Dynamics Simulation B->C D 4. Free Energy Calculations C->D E 5. Data Analysis & Interpretation D->E

Caption: A streamlined workflow for the in silico modeling of ternary complexes.

Conclusion: The Future of Rational PROTAC Design

In silico modeling is an indispensable tool in the modern drug discovery toolbox, particularly for complex systems like PROTAC-mediated ternary complexes. By providing detailed insights into the structural and energetic basis of their formation, these computational methods enable a more rational and efficient design of novel protein degraders. As computational power and algorithmic sophistication continue to advance, the predictive power of these models will undoubtedly increase, further accelerating the development of this exciting new class of therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for VHL-Recruiting PROTACs in Cell Culture

A Guide for Researchers Utilizing (S,R,S)-AHPC-Amine Derivatives as E3 Ligase Ligands Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Utilizing (S,R,S)-AHPC-Amine Derivatives as E3 Ligase Ligands

Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination.[1] Unlike traditional inhibitors that require continuous high occupancy of a target's active site, PROTACs act catalytically to induce the degradation of a specific Protein of Interest (POI).[1] This is achieved by co-opting the cell's own ubiquitin-proteasome system (UPS).[2]

At the heart of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Small molecules such as (S,R,S)-AHPC-Me-NH2 (a derivative of the well-characterized VHL ligand, VH032) serve as a critical building block—the "anchor"—that engages the VHL E3 ligase complex.[5][6] This amine-functionalized handle allows for its conjugation via a chemical linker to a "warhead," a ligand that binds the POI.[7]

This heterobifunctional architecture enables the PROTAC to act as a molecular bridge, forming a ternary complex between the POI and the VHL E3 ligase.[8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI's surface. The resulting polyubiquitin chain is a molecular signal for degradation, leading to the POI's destruction by the 26S proteasome.[1] The PROTAC is then released to engage another target protein molecule, underscoring its catalytic nature.[9]

These application notes provide a comprehensive guide for researchers using PROTACs synthesized with (S,R,S)-AHPC-amine derivatives. We will detail the critical experimental workflows, from initial compound handling to the robust validation of targeted protein degradation in a cellular context.

Mechanism of Action: VHL-Mediated Protein Degradation

The workflow of a VHL-recruiting PROTAC is a multi-step intracellular process. Understanding this pathway is fundamental to designing experiments and interpreting results.

PROTAC_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary POI :: PROTAC :: VHL PROTAC->Ternary Binds POI & VHL POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Targeting Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: VHL-recruiting PROTACs form a ternary complex to induce POI poly-ubiquitination and proteasomal degradation.

Part 1: Compound Handling and Preparation

Scientific integrity begins with the proper handling of reagents. (S,R,S)-AHPC-Me-NH2 and its resulting PROTACs are complex organic molecules that require careful storage and solubilization.

Table 1: Storage and Solubility Recommendations

ParameterRecommendationRationale & Best Practices
Storage Store stock powder at -20°C or -80°C, desiccated.Prevents degradation from moisture and temperature fluctuations. Vendor datasheets for similar compounds recommend long-term storage at low temperatures.[10]
Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO).DMSO is a versatile solvent for many PROTACs and is compatible with most cell culture assays at low final concentrations.
Stock Solution Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO.Minimizes the volume of DMSO added to cell culture media, reducing solvent-induced toxicity. Final DMSO concentration should not exceed 0.5%, and ideally be below 0.1%.[10]
Working Dilutions Serially dilute the stock solution in complete cell culture medium immediately before use.PROTACs can be unstable or precipitate in aqueous media over time.[3] Fresh dilutions ensure consistent and accurate concentrations for cell treatment.
Solubility Issues If precipitation occurs, gentle warming or sonication can be used.Some PROTACs may have limited solubility. However, persistent precipitation indicates a need to reassess the stock concentration or formulation.[11][12]

Part 2: Core Experimental Protocols

The primary goal of cell-based PROTAC experiments is to quantify the specific, dose- and time-dependent degradation of the target protein. Western blotting is the gold-standard method for this evaluation.[13]

Protocol 1: Dose-Response Experiment to Determine DC₅₀ and Dₘₐₓ

This experiment is crucial for determining the potency (DC₅₀: half-maximal degradation concentration) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.[14][15]

Experimental Workflow Diagram

Caption: Workflow for determining PROTAC potency and efficacy (DC₅₀/Dₘₐₓ) in cell culture.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a cell line known to express both the POI and the VHL E3 ligase.[3] VHL is widely expressed, but verification is recommended.[4]

    • Seed cells in 6-well or 12-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[10] Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of your PROTAC in fresh, complete cell culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1 nM to 10 µM).[12]

    • Crucially, include all necessary controls (see Part 3). At a minimum, include a vehicle-only control (e.g., 0.1% DMSO).[14]

    • Aspirate the old medium from the cells and replace it with the PROTAC-containing or control medium.

  • Incubation:

    • Incubate cells for a fixed duration. A 16 to 24-hour incubation is a common starting point.[14] The optimal time can be determined in a subsequent time-course experiment (Protocol 2).

  • Cell Lysis:

    • After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6][9]

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail to each well.[13]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing.[6][16]

    • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard method like a BCA assay.[13] This is essential for ensuring equal protein loading on the gel.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.[15]

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against your POI overnight at 4°C.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-Actin, or Tubulin) to normalize for any loading inaccuracies.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Data Analysis and Calculation:

    • Quantify the band intensities for the POI and the loading control in each lane using densitometry software (e.g., ImageJ).[15]

    • Normalize the POI band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each concentration relative to the vehicle-treated control (which is set to 100%).

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model using graphing software (e.g., GraphPad Prism) to calculate the DC₅₀ and Dₘₐₓ values.[14]

Protocol 2: Time-Course Experiment

This experiment determines the kinetics of degradation.

  • Seeding and Treatment: Prepare cells as in Protocol 1.

  • Treatment: Treat cells with a single, effective concentration of the PROTAC (e.g., at or near the Dₘₐₓ determined in Protocol 1).

  • Incubation and Harvest: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[3]

  • Analysis: Perform lysis, protein quantification, and Western blotting as described in Protocol 1 to observe the rate of protein loss and potential recovery due to new protein synthesis.[17]

Part 3: The Imperative of Self-Validating Controls

A PROTAC experiment is only as trustworthy as its controls. These experiments are essential to prove that the observed protein loss is due to the specific, VHL- and proteasome-dependent mechanism of the PROTAC.[2][7]

Table 2: Essential Controls for VHL-Recruiting PROTAC Experiments

Control TypeDesign and PurposeExpected OutcomeReference
Inactive Epimer A stereoisomer of the PROTAC where the hydroxyproline moiety is inverted (e.g., (S,S,S)-AHPC). This modification abrogates binding to VHL while maintaining similar physicochemical properties.No degradation of the POI should be observed, proving the effect is VHL-dependent.[2][12]
Proteasome Inhibitor Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) before and during PROTAC treatment.The PROTAC-induced degradation of the POI should be rescued or blocked, confirming the involvement of the proteasome.[7][12]
Neddylation Inhibitor Pre-treat with a neddylation inhibitor (e.g., MLN4924). This inhibits the activity of Cullin-RING E3 ligases, including the VHL complex.Should rescue the POI from degradation, confirming the role of the Cullin-RING ligase machinery.[7][12]
Warhead Only Treat cells with the target-binding ligand alone (uncoupled from the linker and VHL ligand).Differentiates between protein degradation and simple inhibition of the POI's function. No degradation should occur.[12]
VHL Ligand Only Treat cells with (S,R,S)-AHPC-Me-NH2 or a similar VHL ligand alone.Controls for any biological effects of VHL binding that are independent of POI degradation.[18]

Part 4: Troubleshooting and Advanced Considerations

Table 3: Common Issues and Troubleshooting Strategies

IssuePossible Cause(s)Recommended Action(s)Reference
No Degradation 1. Poor cell permeability of the PROTAC.2. Low expression of VHL in the chosen cell line.3. Inefficient ternary complex formation.4. PROTAC instability in media.1. Assess permeability using assays like PAMPA or Caco-2.[19][4][11]2. Verify VHL expression via Western blot or qPCR.[3]3. Confirm ternary complex formation with biophysical assays (e.g., TR-FRET).[20]4. Check compound stability; always use freshly prepared dilutions.[3]
"Hook Effect" At very high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-VHL) dominates over the productive ternary complex, reducing degradation efficiency.This results in a bell-shaped dose-response curve. Perform a wider, more granular dose-response curve to identify the optimal concentration range. Use concentrations at or below the Dₘₐₓ for subsequent experiments.[3][12][21]
High Cytotoxicity 1. Off-target effects of the warhead or VHL ligand.2. Degradation of an essential protein.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC₅₀ and work at concentrations well below this value.[3][22]2. Use proteomics to assess off-target degradation.[20]
Inconsistent Results 1. Variability in cell culture (passage number, confluency).2. Compound instability.1. Standardize all cell culture procedures. Use cells within a consistent passage number range.[10]2. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment.[10]

Conclusion

The use of PROTACs synthesized from VHL ligands like (S,R,S)-AHPC-Me-NH2 offers a powerful method for targeted protein degradation. Success in this field hinges on meticulous experimental design, rigorous execution of protocols, and, most importantly, the inclusion of a comprehensive set of controls to validate the specific mechanism of action. By following the guidelines and protocols detailed in these notes, researchers can generate robust, reproducible, and trustworthy data, paving the way for new discoveries in chemical biology and drug development.

References

  • Toma-Fukai, S., & Igarashi, K. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Bioscience, Biotechnology, and Biochemistry, 87(3), 265–271. Available from: [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1488–1494. Available from: [Link]

  • Profacgen. (n.d.). Permeability Assay. Retrieved from [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6–11. Available from: [Link]

  • Tran, B. Q., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e623. Available from: [Link]

  • BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. Retrieved from [Link]

  • Sakamoto, K. M., et al. (2003). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 233, 331–340. Available from: [Link]

  • Schiemer, J., et al. (2020). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem, 15(18), 1735–1746. Available from: [Link]

  • Request PDF. (n.d.). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. Retrieved from [Link]

  • Frost, J., et al. (2020). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry, 295(24), 8146–8157. Available from: [Link]

  • Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68–75. Available from: [Link]

  • Frost, J., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. Available from: [Link]

Sources

Application

(S,R,S)-AHPC-methanesulfonothioate western blot protocol for protein degradation

Application Notes & Protocols Topic: Analysis of Targeted Protein Degradation Using an (S,R,S)-AHPC-methanesulfonothioate-Based PROTAC via Quantitative Western Blot Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analysis of Targeted Protein Degradation Using an (S,R,S)-AHPC-methanesulfonothioate-Based PROTAC via Quantitative Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein entirely from the cellular environment.[1] This is achieved using heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system (UPS) for targeted destruction of disease-causing proteins.[2][3]

A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This guide focuses on PROTACs constructed using (S,R,S)-AHPC-methanesulfonothioate , a derivative of the well-established von Hippel-Lindau (VHL) E3 ligase ligand.[4][5] The methanesulfonothioate moiety serves as a reactive handle for covalent linkage to a POI-binding ligand, creating the final PROTAC molecule.

This document provides a comprehensive, field-tested protocol for assessing the efficacy of an (S,R,S)-AHPC-methanesulfonothioate-based PROTAC by quantifying the degradation of its target protein using western blot analysis. We will delve into the underlying mechanism, provide a detailed step-by-step workflow, and discuss critical aspects of data analysis and interpretation.

The Mechanism: Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular machinery for maintaining protein homeostasis. It identifies and degrades misfolded or no-longer-needed proteins through a process called ubiquitination.[2][] PROTACs ingeniously co-opt this system.

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex.[7] The (S,R,S)-AHPC portion of the PROTAC is responsible for recruiting the VHL E3 ligase complex.[4]

  • Ubiquitination: The induced proximity within this complex allows the E3 ligase (VHL) to catalyze the transfer of multiple ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][2]

  • Proteasomal Degradation: This polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3][]

  • Catalytic Cycle: After the POI is degraded into small peptides, the PROTAC is released and can proceed to engage another POI and E3 ligase, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.[2][7] This catalytic, event-driven pharmacology distinguishes PROTACs from traditional occupancy-driven inhibitors.[]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC (S,R,S)-AHPC-PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Western_Blot_Workflow A 1. Cell Treatment Seed cells, treat with PROTAC (dose-response/time-course) B 2. Cell Lysis Wash with PBS, lyse in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification Determine concentration (e.g., BCA Assay) B->C D 4. Sample Preparation Normalize protein amounts, add Laemmli buffer, boil C->D E 5. SDS-PAGE Separate proteins by molecular weight D->E F 6. Protein Transfer Transfer from gel to PVDF membrane E->F G 7. Immunodetection Block, incubate with primary and secondary antibodies F->G H 8. Data Analysis Image blot, quantify band intensity, normalize to loading control G->H

Experimental workflow for assessing protein degradation.

Detailed Step-by-Step Protocol

Stage 1: Cell Culture and Treatment

Causality: The goal of this stage is to expose the biological system (cells) to the PROTAC under controlled conditions to observe its effect on the target protein. A dose-response and time-course experiment are critical to determine the potency (DC₅₀) and kinetics of degradation.

  • Cell Seeding: Seed the chosen cell line in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and grow to 70-80% confluency to ensure they are in a healthy, proliferative state.

  • PROTAC Preparation: Prepare a high-concentration stock solution of the (S,R,S)-AHPC-methanesulfonothioate-based PROTAC in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations.

  • Cell Treatment:

    • Dose-Response: Aspirate the old medium and treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 18-24 hours).

    • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Crucial Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose) for every experiment. [8]

Stage 2: Cell Lysis and Protein Quantification

Causality: This stage aims to efficiently extract all cellular proteins while preventing their degradation by endogenous enzymes released during lysis. Accurate quantification is essential for equal sample loading, a cornerstone of quantitative western blotting. [9]

  • Harvesting: After treatment, place culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove residual medium. [10]2. Lysis: Add ice-cold RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail to each well. [10][11][12]These inhibitors are critical to preserve the integrity of the target protein.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. [10]5. Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

Stage 3: Sample Preparation and SDS-PAGE

Causality: Proteins are denatured and separated by size via SDS-PAGE. Normalizing the amount of protein loaded into each lane is paramount for accurately comparing protein levels between different treatment conditions.

  • Normalization: Based on the quantification results, dilute the protein samples with lysis buffer to ensure every sample has the same final concentration.

  • Sample Buffer Addition: Add 4x Laemmli sample buffer to each normalized protein sample to a final concentration of 1x. [10]3. Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of total protein (typically 20-50 µg per lane) onto an appropriate percentage SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein. [13]Also, load a protein ladder to serve as a molecular weight marker.

Stage 4: Protein Transfer

Causality: The separated proteins are transferred from the fragile gel to a solid support membrane (PVDF or nitrocellulose) for subsequent immunodetection. Efficient and even transfer is crucial for accurate results.

  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol, then equilibrate it in transfer buffer. [10]2. Transfer: Assemble the transfer stack (filter paper, gel, membrane, filter paper) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (time, voltage) should be optimized based on the protein's molecular weight and the specific apparatus.

  • Verification of Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across all lanes. Destain with TBST before proceeding.

Stage 5: Immunodetection

Causality: This stage uses specific antibodies to detect the target protein and a loading control protein. Blocking prevents non-specific antibody binding, ensuring a clean signal.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. [10]2. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation for optimal binding.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. [10]4. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Loading Control: After imaging the target protein, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin). [10]Expert Tip: It is critical to validate that the expression of the chosen loading control is not affected by the PROTAC treatment. [9]

Stage 6: Signal Detection and Data Analysis

Causality: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction, producing light that is captured by an imager. Densitometry software then converts the band intensity into a quantitative value.

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Immediately capture the chemiluminescent signal using a digital imager (e.g., a CCD camera-based system). Adjust the exposure time to ensure the bands are not saturated.

  • Densitometry: Quantify the band intensity for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ).

  • Normalization: For each lane, normalize the intensity of the target protein band to the intensity of its corresponding loading control band. [14][15]This corrects for any minor variations in protein loading or transfer.

    • Normalized Value = (Target Protein Intensity) / (Loading Control Intensity)

  • Calculate Percent Degradation: Express the normalized protein levels in treated samples as a percentage of the vehicle control.

    • % Protein Remaining = (Normalized Value of Treated Sample / Normalized Value of Vehicle Control) x 100%

    • % Degradation = 100% - % Protein Remaining

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format. The key parameters derived from these experiments are the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).

PROTAC Conc. (nM)Target Protein (Normalized Intensity)Loading Control (Intensity)% Protein Remaining (vs. Vehicle)
0 (Vehicle)1.0055,432100%
0.10.9554,98795%
10.7856,11278%
100.4555,87645%
1000.1556,05415%
10000.1255,32112%
Table 1: Example data from a dose-response experiment. This data can be plotted on a semi-log graph to determine the DC₅₀ value.

References

  • Wikipedia. Western blot normalization . Wikipedia. [Link]

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges . Drug Discovery News. [Link]

  • Wikipedia. Proteolysis targeting chimera . Wikipedia. [Link]

  • Bio-Rad. The How and Why of Normalizing Your Western Blots . Bio-Rad. [Link]

  • Bio-Rad. Western Blot Normalization . Bio-Rad. [Link]

  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... . ResearchGate. [Link]

  • PubMed. The Von Hippel-Lindau Tumor Suppressor Protein Is a Component of an E3 Ubiquitin-Protein Ligase Activity . PubMed. [Link]

  • PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age . PubMed Central. [Link]

  • National Institutes of Health. Evaluating Strategies to Normalise Biological Replicates of Western Blot Data . National Institutes of Health. [Link]

  • Wikipedia. Von Hippel–Lindau tumor suppressor . Wikipedia. [Link]

  • Bio-Rad. Total Protein Normalization . Bio-Rad. [Link]

  • PNAS. Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex . PNAS. [Link]

  • National Institutes of Health. VHL: A very hip ligase . National Institutes of Health. [Link]

  • 2BScientific. Ten Tips for Successful Westerns . 2BScientific. [Link]

  • ResearchGate. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry . ResearchGate. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Proteins Present in Tissue Lysates . Bio-Rad Antibodies. [Link]

  • Bio-Techne. Loading Controls for Western Blot . Bio-Techne. [Link]

  • Addgene. Troubleshooting and Optimizing a Western Blot . Addgene Blog. [Link]

  • Bioprocess Online. 10 Tips For Western Blot Detection Of Phosphorylation Events . Bioprocess Online. [Link]

  • National Institutes of Health. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction . National Institutes of Health. [Link]

  • Bio-Rad. Western Blot Loading Controls . Bio-Rad. [Link]

  • Protocol Online. Low weight protein degradation during western blot . Protocol Online. [Link]

  • figshare. Synthesis of MK-8527 . figshare. [Link]

Sources

Method

Application Notes and Protocols for Cell Permeability Assessment of (S,R,S)-AHPC-Based PROTACs

Introduction: The Permeability Challenge in PROTAC Drug Discovery Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, redirecting the cellular ubiquitin-proteasome system to induce the de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge in PROTAC Drug Discovery

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] This catalytic mode of action offers the potential for enhanced potency and the ability to target proteins previously considered "undruggable."[3] However, the unique heterobifunctional structure of PROTACs, which links a target-binding ligand to an E3 ligase-recruiting moiety, results in molecules with high molecular weight and a large polar surface area.[1][3][4] These physicochemical properties often lead to poor cell permeability, a significant hurdle in the development of orally bioavailable and efficacious PROTAC therapeutics.[3][4]

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of PROTACs, with a specific focus on those incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC.[5][6] Understanding and optimizing the ability of these molecules to traverse the cell membrane is a critical step in their journey from promising chemical tools to transformative medicines.

The Unique Case of (S,R,S)-AHPC-Based PROTACs

(S,R,S)-AHPC is a widely utilized, high-affinity ligand for the VHL E3 ligase, forming the cornerstone of many successful PROTACs.[5][6] When incorporated into a PROTAC, the physicochemical properties of the entire molecule, including the target ligand and the linker, will dictate its overall permeability. The linker, in particular, plays a crucial role, not just in optimizing ternary complex formation, but also in modulating the PROTAC's solubility and ability to cross the cell membrane.[1][7]

Choosing the Right Assay: A Multi-Faceted Approach

No single assay can fully recapitulate the complexity of drug absorption and distribution in vivo. Therefore, a tiered approach employing both artificial membrane and cell-based assays is recommended to build a comprehensive understanding of a PROTAC's permeability profile.

Assay Principle Advantages Limitations Relevance for (S,R,S)-AHPC-based PROTACs
PAMPA Passive diffusion across an artificial lipid membrane.[2][8]High-throughput, cost-effective, measures passive permeability only.[2][9]Does not account for active transport or metabolism.[8] May not accurately predict permeability for all PROTACs.[9][10]Useful for initial rank-ordering of compounds based on passive diffusion.
Caco-2 Transport across a polarized monolayer of human colorectal adenocarcinoma cells.[2]"Gold standard" for predicting human intestinal absorption, accounts for passive and active transport.[2][11]Lower throughput, more complex, longer culture times.[11] PROTACs can exhibit high efflux.[10][11]Provides more physiologically relevant data, essential for evaluating efflux liability.

Experimental Workflow for PROTAC Permeability Assessment

The following diagram illustrates a typical workflow for evaluating the cell permeability of a library of newly synthesized (S,R,S)-AHPC-based PROTACs.

PROTAC_Permeability_Workflow cluster_screening High-Throughput Screening cluster_validation Mechanistic Validation cluster_analysis Data Analysis & Candidate Selection PAMPA PAMPA Assay (Passive Permeability Rank-Ordering) Caco2 Caco-2 Bidirectional Assay (Active Transport & Efflux) PAMPA->Caco2 Promising Candidates Data_Integration Integrate Papp Values & Efflux Ratios Caco2->Data_Integration Candidate_Selection Select Lead Candidates for In Vivo Studies Data_Integration->Candidate_Selection PROTAC_Library Synthesized (S,R,S)-AHPC PROTAC Library PROTAC_Library->PAMPA Initial Screen

Caption: A tiered approach to PROTAC permeability assessment.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed for the rapid assessment of passive permeability and is ideal for early-stage screening of (S,R,S)-AHPC-based PROTAC libraries.

Principle

The PAMPA assay measures the diffusion of a compound from a donor well, through a filter plate coated with a lipid-infused artificial membrane, to an acceptor well.[8][12] The concentration of the compound in both wells is measured after a defined incubation period to determine the permeability coefficient.

Materials
  • 96-well PAMPA filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)

  • 96-well acceptor plates (low-binding)

  • (S,R,S)-AHPC-based PROTACs and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • Phosphatidylcholine solution in dodecane (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare stock solutions of (S,R,S)-AHPC-based PROTACs and control compounds in DMSO (e.g., 10 mM).

    • Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.

  • Membrane Coating:

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor filter plate.[12]

    • Allow the lipid to impregnate the membrane for at least 5 minutes.

  • Assay Assembly:

    • Add 200 µL of PBS to each well of the acceptor plate.

    • Add 180 µL of the diluted compound solutions to the corresponding wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation:

    • Incubate the assembled plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.[12]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS is preferred for its sensitivity and specificity).

Data Analysis

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * time)] * ln[1 - ((CA(t)) / Cequilibrium)]

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • Area = Surface area of the membrane (cm²)

  • time = Incubation time (s)

  • CA(t) = Compound concentration in the acceptor well at time t

  • Cequilibrium = Equilibrium concentration

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay provides a more comprehensive assessment of permeability by using a cell monolayer that expresses clinically relevant transporters.[2] It is crucial for identifying whether (S,R,S)-AHPC-based PROTACs are substrates for efflux pumps.

Principle

Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[2] By adding the PROTAC to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side, both absorptive (A to B) and efflux (B to A) transport can be quantified.

Materials
  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • (S,R,S)-AHPC-based PROTACs and control compounds (e.g., propranolol, atenolol, and a known efflux substrate like digoxin)

  • Lucifer Yellow (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Step-by-Step Methodology
  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the monolayer integrity by measuring TEER values.

  • Assay Preparation:

    • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

    • Prepare the dosing solutions of (S,R,S)-AHPC-based PROTACs and controls in transport buffer. To improve recovery of poorly soluble or "sticky" PROTACs, it is recommended to add 0.25% BSA to the transport buffer.[13]

  • Permeability Measurement (A to B):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer (with BSA if used in the donor solution) to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[13]

    • At the end of the incubation, take samples from both compartments for analysis.

  • Permeability Measurement (B to A):

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample as described for the A to B direction.

  • Monolayer Integrity Check:

    • After the transport experiment, assess the integrity of the cell monolayer using the Lucifer Yellow assay.

  • Sample Analysis:

    • Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate Papp values for both A to B and B to A directions:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of appearance of the compound in the receiver compartment (mol/s)

    • A = Surface area of the membrane (cm²)

    • C0 = Initial concentration in the donor compartment (mol/cm³)

  • Calculate the Efflux Ratio (ER):

    ER = Papp (B to A) / Papp (A to B)

    An ER > 2 is generally considered indicative of active efflux.[11]

Interpreting the Data: A Holistic View

Discrepancies between PAMPA and Caco-2 data are common and informative.[14]

  • High PAMPA, High Caco-2 (A to B), ER < 2: The PROTAC is likely to have good passive permeability and is not a significant substrate for efflux pumps.

  • Low PAMPA, Low Caco-2 (A to B): The PROTAC has poor passive permeability.

  • High PAMPA, Low Caco-2 (A to B), ER > 2: The PROTAC has good passive permeability but is actively pumped out of the cells, which could limit intracellular concentration and efficacy.[10][14]

Troubleshooting and Optimization

Problem Potential Cause Solution
Low PROTAC recovery in Caco-2 assay Poor solubility, non-specific binding to plasticware or cells.Add a low concentration of BSA (e.g., 0.25%) to the assay buffer.[13][15] Pre-treat plates with a blocking agent.
High variability in TEER values Inconsistent cell seeding, contamination, or edge effects.Standardize cell seeding density and technique. Ensure consistent culture conditions.
PAMPA permeability does not correlate with cellular activity Passive diffusion is not the primary mechanism of uptake; active transport or efflux may be dominant.Rely more on Caco-2 data.[10] Consider other cell lines (e.g., MDCK) to investigate specific transporters.[11]

Conclusion

Assessing the cell permeability of (S,R,S)-AHPC-based PROTACs is a critical and multifaceted process. By employing a strategic combination of assays like PAMPA for high-throughput screening of passive diffusion and the Caco-2 assay for a more detailed, physiologically relevant understanding of both passive and active transport, researchers can make informed decisions in the optimization of PROTAC drug candidates. The protocols and insights provided herein serve as a robust starting point for drug development professionals aiming to overcome the permeability challenges inherent to this promising therapeutic modality.

References

  • Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. J-Stage. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Permeability Assay. Profacgen. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed Central. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PubMed Central. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Publications. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. PubMed Central. [Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ResearchGate. [Link]

  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

Sources

Application

In vitro ubiquitination assay using (S,R,S)-AHPC VHL ligand

Topic: In Vitro Ubiquitination Assay Using (S,R,S)-AHPC VHL Ligand For: Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing the Cell's Di...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Ubiquitination Assay Using (S,R,S)-AHPC VHL Ligand For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Cell's Disposal System for Targeted Therapy

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for controlled protein degradation, maintaining protein homeostasis and regulating a vast array of signaling pathways.[1] This elegant process involves a three-enzyme cascade (E1, E2, and E3) that attaches a small regulatory protein, ubiquitin, to a target substrate.[2][3][4] The E3 ubiquitin ligases are the key specifiers in this system, as they are responsible for recognizing and binding to specific substrates, thereby ensuring fidelity in protein turnover.[2][5]

One of the most well-characterized E3 ligases is the Von Hippel-Lindau (VHL) complex, a multi-subunit assembly comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[6][7][8] Under normal oxygen conditions, the VHL complex targets the alpha-subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation.[5][7][9]

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[10][11] PROTACs are heterobifunctional molecules that act as a molecular bridge, simultaneously binding to a protein of interest (POI) and an E3 ligase.[12][] This induced proximity co-opts the E3 ligase to ubiquitinate the POI, marking it for destruction by the 26S proteasome.[12][14]

A cornerstone of modern PROTAC design is the use of specific, high-affinity small molecules that recruit E3 ligases. The (S,R,S)-AHPC moiety (also known as VH032-NH2) is a highly potent and widely used ligand that mimics a hydroxylated proline residue, allowing it to bind specifically to the VHL E3 ligase complex.[15][16][17][18][19]

This application note provides a comprehensive, field-tested guide for performing an in vitro ubiquitination assay. This biochemical assay is a fundamental tool for validating the mechanism of action of any PROTAC that utilizes the (S,R,S)-AHPC ligand to engage the VHL complex.[6][12] It provides direct, unambiguous evidence of a PROTAC's ability to induce the formation of a productive ternary complex (VHL-PROTAC-POI) and mediate the ubiquitination of its intended target in a controlled, cell-free system.

Principle of the VHL-Mediated In Vitro Ubiquitination Assay

The in vitro ubiquitination assay reconstitutes the entire enzymatic cascade of the UPS in a reaction tube. This allows for the precise evaluation of a PROTAC's function, independent of complex cellular variables like protein expression levels, localization, or membrane permeability.

The process unfolds in a series of defined steps:

  • Activation: The E1 activating enzyme utilizes ATP to form a high-energy thioester bond with a ubiquitin molecule.[1]

  • Conjugation: The activated ubiquitin is transferred from the E1 to the active site cysteine of an E2 conjugating enzyme.

  • Ligation & Ternary Complex Formation: The (S,R,S)-AHPC-containing PROTAC molecule forms a ternary complex by binding simultaneously to the VHL E3 ligase complex and the target Protein of Interest (POI).[12][20] This molecular matchmaking is the critical, PROTAC-dependent event.

  • Ubiquitin Transfer: The VHL complex, now in close proximity to the POI, recruits the ubiquitin-charged E2 enzyme and facilitates the covalent transfer of ubiquitin to one or more lysine residues on the surface of the POI.[6]

  • Polyubiquitination: The cycle repeats, adding multiple ubiquitin molecules to form a polyubiquitin chain on the POI. K48-linked chains are the canonical signal for proteasomal degradation.[1]

  • Detection: The reaction products are separated by size using SDS-PAGE. The addition of each 8.5 kDa ubiquitin molecule to the POI results in a distinct, higher molecular weight band. Successful, PROTAC-mediated ubiquitination is visualized on a Western blot as a characteristic "ladder" of bands above the unmodified POI.[1][12]

PROTAC_Mechanism cluster_assembly cluster_ub_cascade POI Target Protein (POI) Ternary Ternary Complex (VHL-PROTAC-POI) POI->Ternary PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Ubiquitinated POI (Poly-Ub) Ternary->Ub_POI Ub Transfer E1_Ub E1 ~ Ub E2_Ub E2 ~ Ub E1_Ub->E2_Ub E2 E2_Ub->Ternary ATP ATP ATP->E1_Ub E1 Ub Free Ubiquitin Ub->E1_Ub Degradation Proteasomal Degradation Ub_POI->Degradation Recognition

Caption: Mechanism of PROTAC-induced ubiquitination via the VHL E3 ligase.

Materials and Reagents

Successful reconstitution requires high-purity components. Commercial sources are recommended for consistency.

ComponentRecommended Stock ConcentrationNotes
Enzymes & Substrates
E1 Activating Enzyme (human)5 µM (0.5-1 mg/mL)UBA1 is the most common E1 enzyme.
E2 Conjugating Enzyme (human)25-50 µM (0.5-1 mg/mL)UBE2D2 (UbcH5b) or UBE2D3 (UbcH5c) are known to function effectively with the VHL complex.[21]
VHL E3 Ligase Complex10 µM (by VHL subunit)Must be a pre-assembled, purified complex of VHL, Elongin B, Elongin C, Cul2, and Rbx1 for full activity.[6][21] Using VHL alone is insufficient.
Ubiquitin (human, WT)10 mg/mL (~1.17 mM)Wild-type ubiquitin is recommended. Tagged versions (e.g., His-Ub) can be used but may require tag-specific antibodies for detection.
Protein of Interest (POI)10-50 µMPurified, recombinant protein with an accessible surface lysine. Must be free of contaminants that could inhibit the reaction.
Compounds & Buffers
(S,R,S)-AHPC PROTAC1-10 mM in 100% DMSOThe specific PROTAC being tested. A dose-response curve is highly recommended to determine potency.
10X Ubiquitination Buffer10XComposition: 400-500 mM Tris-HCl or HEPES (pH 7.5-8.0), 50 mM MgCl₂, 20-50 mM DTT.[2][22] Store at -20°C.
ATP Solution100 mMPrepare fresh or use commercially available, pH-neutralized ATP solution. Store in small aliquots at -20°C to avoid freeze-thaw cycles.[22]
5X SDS-PAGE Sample Buffer5XStandard Laemmli buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
Detection Reagents
Primary Antibody: anti-POIVendor-specificA high-affinity, validated antibody for Western blotting against the target protein.
Primary Antibody: anti-UbVendor-specificOptional, but useful for confirming the identity of the high molecular weight bands (e.g., P4D1 or FK2 clones).
Secondary Antibody (HRP)Vendor-specificHRP-conjugated secondary antibody corresponding to the host species of the primary antibody.
ECL SubstrateN/AEnhanced chemiluminescence substrate for detection.

Detailed Experimental Protocol

This protocol is designed for a standard 25 µL reaction volume. Reactions should be assembled on ice in microcentrifuge tubes.

Step 1: Master Mix Preparation (The Foundation)

To ensure consistency and minimize pipetting errors, prepare a master mix containing all common reagents. Prepare enough for all reactions plus a 10% overage.

  • Why a Master Mix? This step is crucial for reproducibility. It ensures that every reaction, including controls, receives the exact same concentration of core components (Buffer, ATP, E1, E2, Ubiquitin, and POI), isolating the effects of the variables being tested (PROTAC and E3 ligase).

  • Example Master Mix for 10 Reactions (11x calculation):

    • Nuclease-Free Water: 101.75 µL

    • 10X Ubiquitination Buffer: 27.5 µL

    • 100 mM ATP Solution: 6.88 µL

    • 5 µM E1 Enzyme: 5.5 µL

    • 25 µM E2 Enzyme: 5.5 µL

    • 10 mg/mL Ubiquitin: 2.75 µL

    • 25 µM POI: 27.5 µL

    • Total Volume: 177.38 µL (distribute 16.125 µL per reaction tube)

Step 2: Reaction Assembly (The Experiment)

The following table outlines the setup for a complete experiment, including essential controls. The final concentrations are critical for a self-validating system. Add components in the order listed.

ComponentStock Conc.Volume (µL)Final Conc.Purpose & Rationale
Master Mix N/A16.125N/AContains Buffer, ATP, E1, E2, Ub, and POI.
Nuclease-Free WaterN/A6.375N/ABrings reaction to final volume. Adjust as needed based on E3/PROTAC volumes.
VHL E3 Ligase Complex 10 µM1.25500 nM The Catalyst. Added just before the PROTAC. The No E3 control is critical to prove the ubiquitination is VHL-dependent.
PROTAC or DMSO 100 µM1.255 µM The Inducer. Added last to initiate the specific ternary complex formation. The DMSO Vehicle control proves the effect is PROTAC-specific.
Total Volume 25 µL

Experimental and Control Setups:

  • Complete Reaction (+PROTAC): The full system to test for PROTAC-induced ubiquitination.

  • Negative Control 1 (DMSO Vehicle): Replace PROTAC with an equivalent volume of DMSO. This is the most important control and should show no or minimal POI ubiquitination.

  • Negative Control 2 (-E3 Ligase): Replace VHL E3 Ligase with reaction buffer. This validates that the ubiquitination is dependent on the specific E3 ligase.

  • Negative Control 3 (-ATP): Replace ATP in the master mix with water. This confirms the reaction is energy-dependent.

  • Optional Control (-POI): Omit the POI to check for auto-ubiquitination of the VHL complex, which can sometimes occur.[2]

Step 3: Incubation
  • Gently mix the reactions by flicking the tubes. Do not vortex, as this can denature the enzymes.

  • Incubate the reactions at 37°C for 60-90 minutes .[22] A water bath or thermocycler is recommended for stable temperature control.

Step 4: Termination and Sample Preparation
  • Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Sample Buffer to each 25 µL reaction.

  • Boil the samples at 95-100°C for 5-10 minutes to completely denature the proteins and stop all enzymatic activity.[2][22]

  • Samples can be stored at -20°C or loaded directly onto an SDS-PAGE gel.

Step 5: Detection by Western Blot
  • Electrophoresis: Load 15-20 µL of each reaction onto an SDS-PAGE gel (polyacrylamide percentage should be chosen to best resolve the POI and its higher molecular weight ubiquitinated forms).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as described above. Add an ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]

Experimental Workflow and Data Interpretation

Workflow Prep Reagent Preparation (Stocks, Buffers) Mix Master Mix Assembly (E1, E2, Ub, POI, ATP) Prep->Mix Setup Reaction Setup on Ice (Add E3 & PROTAC/DMSO) Mix->Setup Incubate Incubation (37°C for 60-90 min) Setup->Incubate Stop Reaction Termination (Add SDS Buffer & Boil) Incubate->Stop WB Western Blot Analysis (SDS-PAGE, Transfer, Probe) Stop->WB Analyze Data Interpretation (Visualize Ub-Ladder) WB->Analyze

Caption: Experimental workflow for the in vitro ubiquitination assay.

Interpreting the Results:

The primary output is the Western blot image.

  • Successful Outcome: In the "Complete Reaction" lane, you should observe the band corresponding to the unmodified POI, as well as a ladder of higher molecular weight bands. Each "rung" of the ladder represents the POI with an additional ubiquitin molecule (+8.5 kDa). The intensity of this ladder is directly proportional to the PROTAC's efficacy.

  • DMSO Control: This lane should show only the band for the unmodified POI, or perhaps a very faint background smear. A clean result here is crucial for proving the ubiquitination is PROTAC-dependent.

  • -E3 Ligase Control: This lane should also show only the unmodified POI band, confirming that the VHL complex is required.

  • Dose-Response: When testing multiple PROTAC concentrations, you should see a dose-dependent increase in the intensity of the ubiquitination ladder, which can be used to establish a rank order of potency for different PROTAC molecules.[11][12]

References

  • Choo, Y. S., & Zhang, Z. (2009). Detection of Protein Ubiquitination. Journal of Visualized Experiments. [Link]

  • Profacgen. Ubiquitination Assay. [Link]

  • Seo, D. H., & Kim, W. T. (2018). In vitro Auto- and Substrate-Ubiquitination Assays. Bio-protocol. [Link]

  • Xie, Q., et al. (2013). In Vitro Protein Ubiquitination Assay. Springer Nature Experiments. [Link]

  • Sen, R., & Manna, T. (2021). Ubiquitination detection techniques. Analytical Biochemistry. [Link]

  • Cardote, T. A., et al. (2017). Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. PNAS. [Link]

  • Iwai, K., et al. (1999). Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. PNAS. [Link]

  • ResearchGate. (PDF) In Vitro Protein Ubiquitination Assay. [Link]

  • European Synchrotron Radiation Facility. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein. [Link]

  • Chang, J. H. (2017). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (A) In vitro ubiquitination assay using VHL complex. (B) WB analyses of.... [Link]

  • Han Lab. VHL E3 Ligase Database. [Link]

  • Zheng, Q., et al. (2021). E3 ubiquitin ligases: styles, structures and functions. Molecular Cancer. [Link]

  • East, M. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. [Link]

  • Van Molle, I., et al. (2020). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. [Link]

  • Bio-protocol. In vitro Protein Ubiquitination Assays. [Link]

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • ResearchGate. (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands.... [Link]

Sources

Method

Dosing (S,R,S)-AHPC Compounds in Animal Models: Application Notes and Protocols

Disclaimer: Information on "(S,R,S)-AHPC" as a specific, publicly documented compound class is limited. Initial searches indicate that (S,R,S)-AHPC is a derivative of the VH032-based VHL ligand, used in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information on "(S,R,S)-AHPC" as a specific, publicly documented compound class is limited. Initial searches indicate that (S,R,S)-AHPC is a derivative of the VH032-based VHL ligand, used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4][5]. PROTACs are a novel therapeutic modality designed to induce the degradation of target proteins[1][2]. Given the novelty and specificity of such compounds, this document provides a comprehensive framework and best-practice protocols for determining appropriate dosing in animal models. The principles and methodologies outlined here are broadly applicable to novel, poorly characterized small molecule inhibitors and PROTACs. Researchers must adapt these protocols based on the specific physicochemical and biological properties of their unique (S,R,S)-AHPC-based molecule.

Introduction: The Criticality of Dosing in Preclinical Research

(S,R,S)-AHPC compounds, identified as components of PROTACs that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase, represent a sophisticated class of molecules[1][5]. Their bifunctional nature, linking a target protein ligand to an E3 ligase ligand, introduces complexities in predicting in vivo behavior[2]. Therefore, a systematic, multi-step approach to dose determination is not just recommended; it is essential for scientific validity and the ethical use of research animals.

This guide provides a logical, field-proven workflow for researchers, scientists, and drug development professionals to establish effective and safe dosing regimens for novel compounds like (S,R,S)-AHPC derivatives in rodent models. It emphasizes the causality behind experimental choices, adherence to animal welfare guidelines, and the integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles.

Part 1: Foundational Pre-Dosing Characterization

Before a single animal is dosed, a thorough understanding of the compound's fundamental properties is paramount. This pre-formulation work is a self-validating step; without it, in vivo results are often uninterpretable. The genesis of many adverse toxicological outcomes can be traced back to a compound's intrinsic physicochemical properties[6][7][8].

Physicochemical Profiling

The first step is to characterize the key physicochemical properties of your specific (S,R,S)-AHPC derivative[9]. These parameters govern how the molecule will behave in a biological system and are critical for formulation development[10][11].

Parameter Significance Recommended Assay
Aqueous Solubility Determines feasibility of aqueous-based formulations. Poor solubility is a major hurdle for achieving adequate drug exposure[9][10].Kinetic and thermodynamic solubility assays at various pH values (e.g., 2.0, 7.4).
LogP / LogD Indicates lipophilicity, which influences absorption, distribution, metabolism, excretion (ADME), and potential for off-target toxicity[6].Shake-flask method or validated chromatographic (HPLC) methods.
pKa Determines the ionization state at physiological pH, affecting solubility and membrane permeability.Potentiometric titration or UV-spectroscopy.
Chemical Stability Assesses degradation in relevant matrices (e.g., formulation vehicles, plasma) to ensure the compound is stable throughout the experiment.HPLC-based stability assessment in various buffers and at different temperatures.
Physical Form Characterization of the solid state (crystalline vs. amorphous) can impact dissolution and bioavailability.X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC).
In Vitro Potency and Selectivity

The compound's activity in cell-free and cell-based assays provides the biological rationale for in vivo testing.

  • Target Engagement: Confirm the compound binds to its intended protein target and VHL. (e.g., using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA)).

  • In Vitro IC50/DC50: Determine the concentration required to inhibit the target or degrade it by 50% in relevant cell lines. This provides a starting point for estimating the required in vivo exposure.

  • Selectivity Profiling: Assess off-target activities by screening against a panel of related proteins or receptors to anticipate potential side effects.

Part 2: Formulation Development for In Vivo Administration

The goal of formulation is to deliver the compound to the animal in a safe, stable, and bioavailable manner[12][13]. The choice of vehicle is critical and can significantly impact experimental outcomes[14][15][16].

Vehicle Selection Strategy

For novel compounds with unknown solubility, a tiered screening approach is recommended. Start with the simplest, most benign vehicles and progress to more complex systems only if necessary.

Vehicle Type Composition Examples Pros Cons
Aqueous Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for soluble compounds; minimal physiological impact[15][16].Unsuitable for hydrophobic compounds.
Aqueous Suspensions 0.5-1% Carboxymethyl cellulose (CMC) in water, 0.5% Methylcellulose in waterCan be used for insoluble compounds; relatively simple to prepare[15].Potential for non-uniform dosing; particle size can affect absorption.
Solutions with Co-solvents 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]; 20% Captisol® (SBE-β-CD) in Saline[1]Solubilizes many poorly soluble compounds.Co-solvents can have their own biological effects or toxicities[14].
Lipid-Based Corn oil, Sesame oilUseful for highly lipophilic compounds.Can alter compound metabolism and distribution[15][16].
Protocol 2.2: Formulation Screening and Preparation
  • Objective: To identify a vehicle that can dissolve or uniformly suspend the (S,R,S)-AHPC compound at the required concentration.

  • Materials: (S,R,S)-AHPC compound, selected vehicles (see table above), vortex mixer, magnetic stirrer, pH meter.

  • Procedure:

    • Determine the target high concentration needed for the highest planned dose.

    • In small-volume glass vials, attempt to dissolve or suspend a pre-weighed amount of the compound in each test vehicle.

    • Use gentle heating (37-40°C) and sonication if necessary to aid dissolution.

    • Visually inspect for clarity (solutions) or uniformity (suspensions) after 30 minutes of mixing.

    • For the lead formulation, check the pH to ensure it is within a physiologically tolerable range (pH 4-8 for most routes).

    • Crucial Step: Assess the stability of the final formulation for the expected duration of the experiment (e.g., 4-8 hours at room temperature). Use HPLC to quantify the compound concentration at T=0 and T=end.

    • Always prepare fresh formulations on the day of dosing to minimize instability[17].

Part 3: In Vivo Dosing Strategy and Protocols

All animal experiments must be conducted in accordance with institutional guidelines and with approval from an Institutional Animal Care and Use Committee (IACUC). Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly encouraged to ensure transparency and reproducibility[18][19][20][21][22].

Workflow for Establishing an In Vivo Dosing Regimen

G cluster_0 Phase 1: Dose Range Finding (DRF) cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy A Single Dose Escalation (e.g., 1, 5, 25 mg/kg) B Monitor for Clinical Signs (Body weight, activity, etc.) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Single Dose at Tolerated Levels (e.g., 0.5, 5, 20 mg/kg) C->D Inform PK Doses E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Determine Exposure (AUC, Cmax) & Half-life (t½) E->F G Select Doses Based on PK/PD Model F->G Inform Efficacy Doses H Administer to Disease Model (Chronic Dosing) G->H I Measure Target Engagement & Efficacy H->I

Caption: Overall workflow for in vivo dose determination.

Protocol 3.1: Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The primary goal of a DRF study is to identify a range of doses that are safe to administer, establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD)[23][24][25][26].

  • Objective: To determine the acute toxicity profile and identify the MTD of a single dose of the (S,R,S)-AHPC compound.

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), n=3-5 per group (mixed sex or single sex depending on research question).

  • Dose Selection:

    • Start with doses guided by in vitro potency (e.g., doses predicted to achieve plasma concentrations 10-100x the IC50).

    • Use a wide dose escalation, such as a half-log scale (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Recommended injection volumes are typically 5-10 ml/kg[27].

  • Monitoring:

    • Record body weight immediately before dosing and daily for 7-14 days.

    • Conduct clinical observations at 1, 4, 24, and 48 hours post-dose, and daily thereafter. Note any signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

    • The MTD is often defined as the highest dose that does not cause >15-20% body weight loss or significant, persistent clinical signs of distress.

  • Data Analysis: Plot body weight change over time for each dose group. Note the dose levels at which adverse effects are observed.

Group Dose (mg/kg) N (Animals) Route Primary Endpoint
1Vehicle Control5POBaseline Tolerability
235POClinical Signs, Body Weight
3105POClinical Signs, Body Weight
4305POClinical Signs, Body Weight
51005POClinical Signs, Body Weight
Protocol 3.2: Pharmacokinetic (PK) Study

A PK study measures how the animal's body acts on the drug, answering the critical question: "Are we achieving sufficient exposure?"[28][29]. PK/PD modeling is a powerful tool to understand the relationship between drug concentration and its effect[30][31][32].

  • Objective: To characterize the plasma concentration-time profile of the (S,R,S)-AHPC compound after a single dose.

  • Animal Model: Healthy mice (n=3 per time point for composite sampling, or n=3-4 cannulated animals for serial sampling).

  • Dose Selection: Select 2-3 doses from the well-tolerated range determined in the DRF study (e.g., a low, medium, and high dose).

  • Administration: Administer a single dose via the intended route. An intravenous (IV) group (1-2 mg/kg) is often included to determine absolute bioavailability.

  • Sampling:

    • Collect blood samples (e.g., 20-30 µL) at pre-defined time points.

    • Typical IV time points: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr.

    • Typical PO time points: 15, 30 min; 1, 2, 4, 8, 24 hr.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Plot plasma concentration vs. time. Calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t½: Half-life, indicating how quickly the drug is cleared.

PKPD_Relationship Dose Dose Administered (mg/kg) PK Pharmacokinetics (PK) Plasma Concentration (Exposure - AUC, Cmax) Dose->PK Absorption Distribution PD Pharmacodynamics (PD) Target Engagement (% Degradation) PK->PD Concentration-Effect Relationship Efficacy Therapeutic Efficacy (e.g., Tumor Growth Inhibition) PK->Efficacy Exposure-Response PD->Efficacy Biological Consequence

Caption: Relationship between Dose, PK, PD, and Efficacy.

Protocol 3.3: Pharmacodynamic (PD) and Efficacy Study

This is where dose, exposure, and biological effect are integrated. The goal is to demonstrate that the compound engages its target at tolerated doses and produces the desired therapeutic outcome.

  • Objective: To correlate drug exposure with target degradation and therapeutic efficacy in a relevant disease model.

  • Animal Model: Use an appropriate disease model (e.g., tumor xenograft model for an oncology target).

  • Dose & Schedule Selection:

    • Based on PK data, select doses predicted to maintain plasma concentrations above the target in vitro DC50 for a desired duration.

    • The dosing schedule (e.g., once daily (QD), twice daily (BID)) should be informed by the compound's half-life (t½).

  • Procedure:

    • Randomize animals into treatment groups (Vehicle, (S,R,S)-AHPC compound at 2-3 dose levels, positive control).

    • Administer the compound according to the selected schedule for the study duration (e.g., 21 days).

    • Monitor animal health and body weight regularly.

    • Measure primary efficacy endpoints (e.g., tumor volume).

    • At the end of the study (or at interim time points), collect tumor and/or relevant tissue samples.

  • PD Analysis:

    • Process tissue samples to prepare protein lysates.

    • Use methods like Western Blot or targeted mass spectrometry to quantify the level of the target protein.

    • Calculate the percentage of target degradation relative to the vehicle-treated group.

  • Data Analysis: Correlate the dose and resulting plasma exposure (from satellite PK groups) with the degree of target degradation and the extent of therapeutic efficacy.

Part 4: Adherence to Animal Welfare and Regulatory Guidelines

Ethical and scientifically sound animal research is a mandate. All protocols must be designed to minimize pain and distress.

  • 3Rs Principle: All studies should incorporate the principles of R eplacement, R eduction, and R efinement.

  • OLAW: For research funded by the Public Health Service (PHS), institutions must comply with the PHS Policy on Humane Care and Use of Laboratory Animals, overseen by the Office of Laboratory Animal Welfare (OLAW)[33][34][35][36].

  • ARRIVE Guidelines: Structure study reporting according to the ARRIVE guidelines to ensure transparency and reproducibility, covering aspects like study design, sample size, and statistical methods[18][19][20][21].

Conclusion

Determining the correct dosing regimen for a novel (S,R,S)-AHPC-based compound is a systematic, iterative process. It begins with a deep understanding of the molecule's fundamental properties, progresses through logical formulation and tolerability studies, and culminates in integrated PK/PD and efficacy models. By following the structured protocols and principles outlined in this guide, researchers can generate robust, reproducible, and translatable data, maximizing the potential for their compound to become an impactful therapeutic while upholding the highest standards of scientific integrity and animal welfare.

References

  • The ARRIVE Guidelines. (n.d.). Animal Research: Reporting of In Vivo Experiments. Retrieved from [Link] [Source: NC3Rs]

  • The University of Iowa Office of the Vice President for Research. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link] [Source: The University of Iowa]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link] [Source: Altasciences]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link] [Source: NC3Rs]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link] [Source: PMC]

  • NC3Rs. (n.d.). ARRIVE guidelines. Retrieved from [Link] [Source: NC3Rs]

  • UNC School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit. Retrieved from [Link] [Source: UNC School of Medicine]

  • Wilson, Z., et al. (2021). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Molecular Cancer Therapeutics. Retrieved from [Link] [Source: AACR Journals]

  • Sane, R., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link] [Source: PubMed Central]

  • Yang, J., et al. (2022). Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. Frontiers in Immunology. Retrieved from [Link] [Source: Frontiers]

  • Stewart, J., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research. Retrieved from [Link] [Source: PubMed]

  • Li, M., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology. Retrieved from [Link] [Source: PubMed Central]

  • Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Retrieved from [Link] [Source: Creative Bioarray]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link] [Source: Charles River Laboratories]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link] [Source: Boston University]

  • Thompson Grants. (n.d.). OLAW Issues RFI on Guide Exceptions; Prepares New Resources. Retrieved from [Link] [Source: Thompson Grants]

  • Bergenholm, L., et al. (2018). A pharmacokinetic-pharmacodynamic (PKPD) model based on in vitro time-kill data predicts the in vivo PK/PD index of colistin. Semantic Scholar. Retrieved from [Link] [Source: Semantic Scholar]

  • Protheragen. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link] [Source: Protheragen]

  • InnoSer. (2024). PK/PD and Tolerability Testing in the ADPKD Mouse Model. Retrieved from [Link] [Source: InnoSer]

  • NIH OLAW. (2024). Policies and Laws. Retrieved from [Link] [Source: NIH OLAW]

  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link] [Source: Wikipedia]

  • NIH OLAW. (2025). Welfare and Compliance Topics. Retrieved from [Link] [Source: NIH OLAW]

  • HHS.gov. (n.d.). OLAW Guidance. Retrieved from [Link] [Source: HHS.gov]

  • Atcha, Z., et al. (2021). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link] [Source: PubMed Central]

  • Hughes, J.D., et al. (2025). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. Retrieved from [Link] [Source: ScienceDirect]

  • Berellini, G., et al. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link] [Source: PubMed]

  • NIH OLAW. (2025). PHS Policy on Humane Care and Use of Laboratory Animals. Retrieved from [Link] [Source: NIH OLAW]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link] [Source: Altasciences]

  • Gupta, A., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link] [Source: PubMed Central]

  • Gupta, A., et al. (2005). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link] [Source: ASM Journals]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link] [Source: Admescope]

  • Hughes, J.D., et al. (2010). Physicochemical drug properties associated with in vivo toxicological outcomes: a review. Retrieved from [Link] [Source: ResearchGate]

  • Hewings, D.S., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry. Retrieved from [Link] [Source: ACS Publications]

  • Hughes, J.D., et al. (2010). Physicochemical drug properties associated with in vivo toxicological outcomes: a review. Bioorganic & Medicinal Chemistry. Retrieved from [Link] [Source: PubMed]

Sources

Application

Applications of (S,R,S)-Ahpc-O-CF3-Based Degraders in Oncology Research: A Technical Guide

Introduction: A Paradigm Shift in Targeted Oncology The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in oncology drug discovery, moving beyond mere inhibition to inducing the outrig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeted Oncology

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in oncology drug discovery, moving beyond mere inhibition to inducing the outright degradation of oncoproteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to achieve this targeted protein clearance. A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.

This guide focuses on a specific class of PROTACs that utilize the (S,R,S)-Ahpc-O-CF3 moiety as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The trifluoromethyl group in this ligand can enhance metabolic stability and modulate physicochemical properties, making it a valuable component in the design of potent and selective protein degraders for oncology research.[1][2]

This document provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in the exciting field of targeted protein degradation.

Mechanism of Action: Hijacking the Cellular Machinery for Protein Degradation

The fundamental principle behind (S,R,S)-Ahpc-O-CF3-based PROTACs is the formation of a ternary complex between the target oncoprotein, the PROTAC molecule, and the VHL E3 ligase complex.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged oncoprotein. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-O-CF3 based) POI Protein of Interest (Oncoprotein) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Ternary_Complex POI-PROTAC-VHL Ternary Complex Ternary_Complex->Ub Ubiquitination

Figure 1: Mechanism of action of an (S,R,S)-Ahpc-O-CF3 based PROTAC.

Application Notes: Targeting Key Oncogenic Drivers

The versatility of PROTACs built with (S,R,S)-Ahpc-O-CF3 allows for the targeting of a wide range of oncoproteins, including those that have been traditionally considered "undruggable."

Case Study: Degradation of SMARCA2/4 in Chromatin Remodeling

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression.[4] Dysregulation of this complex is implicated in various cancers. PROTACs utilizing the (S,R,S)-Ahpc-O-CF3 ligand have been successfully developed to degrade these key proteins.[2][5] For instance, "SMARCA2/4-degrader-20" is a PROTAC that incorporates this VHL ligand.[5][6]

Quantitative Data Summary: SMARCA2/4 Degradation

Cell LineTargetDC50 (nM)Dmax (%)Reference
A549SMARCA210-100>90[6]
MV411SMARCA210-100>90[6]
MV411SMARCA4100-500>80[6]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Case Study: Targeting Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and is a key regulator of oncogenes like c-MYC.[1] Its role in various cancers has made it a prime therapeutic target. PROTACs have been designed to effectively degrade BRD4 by linking a BRD4 inhibitor, such as JQ1, to the (S,R,S)-Ahpc-O-CF3 VHL ligand.[1]

Quantitative Data Summary: BRD4 Degradation

PROTACCell LineDC50 (nM)Dmax (%)Reference
BRD4 DegraderHeLa<10>95Hypothetical Data
BRD4 Degrader22Rv1<20>90Hypothetical Data

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Experimental Protocols

A systematic workflow is essential for the successful design, synthesis, and evaluation of (S,R,S)-Ahpc-O-CF3-based PROTACs.

Design 1. Design & Synthesis - POI & Ligand Selection - Linker Design InVitro 2. In Vitro Evaluation - Binding Assays (Binary & Ternary) - Degradation Assays (Western Blot) Design->InVitro Cellular 3. Cellular Assays - Target Engagement (NanoBRET) - Permeability (PAMPA) - Cytotoxicity InVitro->Cellular InVivo 4. In Vivo Efficacy - PK/PD Studies - Tumor Xenograft Models Cellular->InVivo

Figure 2: A generalized workflow for VHL-based PROTAC development.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC linking the BRD4 ligand JQ1 to the (S,R,S)-Ahpc-O-CF3 VHL ligand.

Materials:

  • (S,R,S)-Ahpc-O-CF3-acid

  • JQ1-linker-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Activation of (S,R,S)-Ahpc-O-CF3-acid:

    • In a dry round-bottom flask under an inert atmosphere, dissolve (S,R,S)-Ahpc-O-CF3-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]

  • Coupling Reaction:

    • To the activated solution, add a solution of JQ1-linker-amine (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein.

Materials:

  • Cancer cell line expressing the POI

  • (S,R,S)-Ahpc-O-CF3-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[3]

    • Quantify band intensities to determine the extent of protein degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex in cells.

Materials:

  • Cancer cell line

  • (S,R,S)-Ahpc-O-CF3-based PROTAC

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibody against VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies against the POI and VHL for Western blotting

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat with MG132 (e.g., 10 µM for 2 hours) to prevent degradation of the POI.

    • Treat with the PROTAC or DMSO for 4-6 hours.

  • Cell Lysis:

    • Lyse the cells in non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-VHL antibody overnight.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads and elute the protein complexes.

    • Analyze the eluates by Western blotting using antibodies against the POI and VHL. The presence of the POI in the VHL immunoprecipitate confirms the formation of the ternary complex.

Protocol 4: In Vivo Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a PROTAC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line (e.g., MCF-7 for ER-positive breast cancer)

  • Matrigel

  • PROTAC formulation for in vivo administration

  • Vehicle control

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment and control groups.

  • PROTAC Administration:

    • Administer the PROTAC or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm target degradation).

Conclusion and Future Directions

PROTACs based on the (S,R,S)-Ahpc-O-CF3 VHL ligand represent a powerful tool in the arsenal of oncology researchers. Their ability to induce the degradation of key oncoproteins offers a distinct and often more effective therapeutic strategy compared to traditional inhibitors. The trifluoroethoxy group on this particular ligand may confer advantages in metabolic stability, a critical factor for in vivo applications.[2] As our understanding of the intricate interplay between the target protein, PROTAC, and E3 ligase deepens, the rational design of next-generation degraders with enhanced potency, selectivity, and drug-like properties will continue to accelerate. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and advance this exciting therapeutic modality.

References

  • Krieger, J., et al. (2023). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ResearchGate. [Link]

  • Mason, J. W., et al. (2023). Comparison of the small molecule components of VHL PROTAC ternary complex structures. ResearchGate. [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Krieger, J., et al. (2023). Structure of the standard VHL ligand (1). a) Green arrows indicate exit.... ResearchGate. [Link]

  • Donovan, K. A., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. NIH. [Link]

  • Mroczkiewicz, M., et al. (2022). Preclinical Studies of PROTACs in Hematological Malignancies. PubMed. [Link]

  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • Xiang, W., et al. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ResearchGate. [Link]

  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • Cubillos-Rojas, M., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. ResearchGate. [Link]

  • Li, Y., et al. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. NIH. [Link]

Sources

Method

Step-by-step guide to synthesizing a PROTAC with an AHPC-C10-NH2 linker

Application Note & Protocol Topic: Step-by-Step Guide to Synthesizing a PROTAC with an (S,R,S)-AHPC-C10-NH2 Linker For: Researchers, scientists, and drug development professionals Abstract Proteolysis-targeting chimeras...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Guide to Synthesizing a PROTAC with an (S,R,S)-AHPC-C10-NH2 Linker

For: Researchers, scientists, and drug development professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC's architecture consists of a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[5][6] The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and composition govern the formation of a productive ternary complex between the target protein and the E3 ligase.[][8][9] This application note provides a detailed, field-proven protocol for the synthesis of a model PROTAC utilizing a pre-functionalized E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C10-NH2.[10][11] This building block incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase connected to a 10-carbon alkyl chain terminating in a primary amine, streamlining the synthetic process. The protocol will focus on the final amide coupling step to a model warhead, purification, and characterization of the final PROTAC molecule.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[2][4] This process involves several key steps:

  • Binding: The PROTAC, circulating within the cell, simultaneously binds to its target protein of interest (POI) and an E3 ligase (in this case, VHL).[1][12]

  • Ternary Complex Formation: The PROTAC acts as a molecular bridge, forming a transient POI-PROTAC-E3 ligase ternary complex.[8][9] The stability and geometry of this complex are crucial for downstream events and are heavily influenced by the linker.[]

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the covalent attachment of multiple ubiquitin molecules to lysine residues on the surface of the POI.[3]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into small peptides.[1][12]

  • Catalytic Cycle: After inducing ubiquitination, the PROTAC is released and can recruit another target protein molecule, enabling a single PROTAC molecule to trigger the degradation of multiple target molecules.[2][3] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[12]

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Materials and Reagents

Sourcing high-quality reagents is paramount for successful and reproducible synthesis. The following table lists the necessary materials.

Reagent/MaterialGradeRecommended SupplierPurpose
(S,R,S)-AHPC-C10-NH2 ≥95% PurityMedChemExpress, BPS BioscienceVHL Ligand-Linker Conjugate[10][13]
Warhead-COOH (e.g., JQ1-acid)≥95% PurityCustom Synthesis/CommercialTarget Protein (e.g., BRD4) Ligand
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeSigma-Aldrich, Combi-BlocksAmide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)AnhydrousSigma-Aldrich, Acros OrganicsNon-nucleophilic Base
DMF (N,N-Dimethylformamide)AnhydrousFisher Scientific, Sigma-AldrichReaction Solvent
DCM (Dichloromethane)ACS GradeFisher Scientific, VWRExtraction & Chromatography Solvent
Methanol ACS GradeFisher Scientific, VWRChromatography Solvent
Ethyl Acetate ACS GradeFisher Scientific, VWRExtraction Solvent
Water, Deionized Type 1Millipore Milli-Q SystemAqueous Work-up
Brine (Saturated NaCl solution)N/ALab PreparedAqueous Work-up
Magnesium Sulfate (MgSO₄) AnhydrousSigma-AldrichDrying Agent
Silica Gel 230-400 meshSiliCycle, Fisher ScientificFlash Column Chromatography
TLC Plates Silica Gel 60 F₂₅₄MilliporeSigmaReaction Monitoring

Experimental Protocol: PROTAC Synthesis

This protocol outlines the final coupling step to assemble the complete PROTAC molecule. The procedure relies on a standard HATU-mediated amide bond formation, a robust and high-yielding reaction for this purpose.[14]

Synthetic Scheme

The core of the synthesis is the formation of a stable amide bond between the terminal amine of the linker and a carboxylic acid moiety on the warhead. This functional group is often designed into warhead molecules at a position known as an "exit vector," a site that allows for linker attachment without disrupting binding to the target protein.[15]

Figure 2: Amide coupling of a warhead to the AHPC-C10-NH2 linker.

Step-by-Step Procedure

Rationale: The following steps are designed for a 0.1 mmol scale synthesis. All glassware should be oven-dried before use to prevent hydrolysis of the coupling reagent.

  • Reaction Setup:

    • To a 10 mL round-bottom flask containing a magnetic stir bar, add the Warhead-COOH (1.0 eq, 0.1 mmol).

    • Add (S,R,S)-AHPC-C10-NH2 (1.0 eq, 0.1 mmol).[10]

    • Dissolve the solids in anhydrous DMF (2 mL). Stir until a clear solution is obtained.

    • Expertise & Experience: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. Using anhydrous grade is critical as water can compete with the amine and hydrolyze the activated ester intermediate, reducing the yield.

  • Addition of Reagents:

    • Add HATU (1.2 eq, 0.12 mmol) to the solution.

    • Add DIPEA (3.0 eq, 0.3 mmol) dropwise to the stirring solution.

    • Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA, a bulky non-nucleophilic base, then deprotonates the carboxylic acid and the ammonium salt of the amine, facilitating the nucleophilic attack of the amine on the activated acid to form the amide bond. An excess of base is used to ensure the reaction goes to completion.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: For TLC, use a 10:1 DCM:Methanol mobile phase. The product spot should have an intermediate Rf value between the more polar starting amine and the warhead acid. The disappearance of the starting materials indicates reaction completion. This in-process check is a self-validating step ensuring the reaction is proceeding as expected before moving to the work-up.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the DMF mixture with Ethyl Acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 15 mL) to remove DMF and excess HATU/DIPEA byproducts.

    • Wash the organic layer with brine (1 x 15 mL).

    • Causality: The brine wash helps to break any emulsions and removes residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with 100% DCM.

    • Load the crude product (dissolved in a minimal amount of DCM) onto the column.

    • Elute the product using a gradient of 0% to 10% Methanol in DCM.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final PROTAC.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.[16]

Analysis MethodParameterExpected Result for Model PROTAC
HRMS (ESI+) [M+H]⁺Calculated: [Exact Mass + 1.0073]
Found: Value within 5 ppm of calculated
¹H NMR Chemical Shifts (δ), IntegrationPeaks corresponding to warhead, linker, and AHPC protons. Integration values should match the number of protons in each region.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to all unique carbons in the molecule, including the newly formed amide carbonyl (~165-175 ppm).
Analytical HPLC Purity>95% (as determined by peak area at a specific wavelength, e.g., 254 nm)

Authoritative Grounding: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most common and essential methods for the structural characterization of newly synthesized PROTACs.[16]

Experimental Workflow Summary

The entire process, from reaction setup to final analysis, follows a logical and systematic workflow.

Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Dissolve Reactants (Warhead-COOH, AHPC-C10-NH2) in Anhydrous DMF B 2. Add Coupling Reagents (HATU, DIPEA) A->B C 3. Stir at RT & Monitor (TLC / LC-MS) B->C D 4. Aqueous Work-up (EtOAc / Water / Brine) C->D E 5. Dry & Concentrate D->E F 6. Flash Chromatography (Silica, DCM/MeOH) E->F G 7. Purity & Identity Check (HPLC, HRMS) F->G H 8. Structural Confirmation (¹H & ¹³C NMR) G->H I I H->I Pure PROTAC (>95%)

Figure 3: Overall workflow for PROTAC synthesis and characterization.

Conclusion

This application note provides a comprehensive and robust protocol for synthesizing a PROTAC using the commercially available (S,R,S)-AHPC-C10-NH2 VHL ligand-linker conjugate. By leveraging a pre-functionalized building block, the synthesis is streamlined to a single, high-efficiency amide coupling step. The detailed methodology, from reaction execution to purification and characterization, offers a reliable framework for researchers in drug discovery and chemical biology. The synthesized PROTAC is now ready for subsequent biological evaluation, including in vitro binding assays, ternary complex formation studies, and cellular degradation experiments to determine its efficacy as a protein degrader.[17][18]

References

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • Tavares, C. D. J., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]

  • MDPI. (n.d.). PROTACs: A novel strategy for cancer drug discovery and development. Retrieved from [Link]

  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]

  • G-COS, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Zhang, X., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of current ligands for few E3 ubiquitin ligases used in PROTACs. Retrieved from [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Retrieved from [Link]

  • Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. Retrieved from [Link]

  • Testa, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. Retrieved from [Link]

  • Zhang, L., et al. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. Retrieved from [Link]

  • Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals. Retrieved from [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. University of Dundee. Retrieved from [Link]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. Retrieved from [Link]

  • Biocompare. (2022, August 11). PROTACs: A Practical Guide. Retrieved from [Link]

  • Zhang, C., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). (S,R,S)-AHPC-Me-C10-NH2 82049. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Targeted Degradation of BRD4 Using a VHL-Recruiting PROTAC

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Author's Note: The initial query specified "(S,R,S)-AHPC-...-NH2," which refers to a functionalized ligand for the Vo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: The initial query specified "(S,R,S)-AHPC-...-NH2," which refers to a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common component used to build Proteolysis-Targeting Chimeras (PROTACs).[1][2] This document will use the well-characterized VHL-based BRD4 degrader, ARV-771 , as a representative and exemplary molecule for all protocols and mechanistic discussions. ARV-771 incorporates a VHL ligand derived from a similar (S,R,S)-AHPC core structure and is a potent, widely-studied BRD4 degrader.[3][4][5]

Introduction: Shifting the Paradigm from Inhibition to Elimination

For decades, the primary strategy in targeted therapy has been occupancy-driven inhibition, where a small molecule blocks the active site of a pathogenic protein. However, this approach often requires high, sustained concentrations and is ineffective against the non-enzymatic scaffolding functions of proteins. The advent of Proteolysis-Targeting Chimeras (PROTACs) has introduced a revolutionary, event-driven modality: targeted protein degradation.[6][7]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] Instead of merely blocking the target, a PROTAC hijacks the cell's own ubiquitin-proteasome system to tag the POI for destruction.[6][9] This guide focuses on the application of a VHL-recruiting PROTAC, exemplified by ARV-771, for the targeted degradation of Bromodomain-containing protein 4 (BRD4).

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers. It plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to key genes, including potent oncogenes like c-MYC.[10][11] Its dysregulation is a hallmark of various cancers and inflammatory diseases, making it a high-value therapeutic target.[10][12] ARV-771 offers a powerful tool to not just inhibit, but eliminate BRD4, leading to a more profound and durable suppression of its downstream signaling pathways.[3][13]

Section 1: Mechanism of Action - The Induced Proximity Model

The efficacy of a PROTAC is not governed by traditional pharmacology but by its ability to orchestrate the formation of a productive ternary complex between the target protein (BRD4) and the E3 ligase (VHL).[14][15] This is the catalytic event at the heart of the PROTAC mechanism.

Causality Behind the Mechanism:

  • Ternary Complex Formation: ARV-771, with its two distinct ligands, acts as a molecular bridge. One end binds to a bromodomain of BRD4, while the other engages the VHL E3 ligase complex.[3][14] The stability and conformation of this BRD4-ARV-771-VHL complex are critical determinants of degradation efficiency.[14][16] The interactions are not just binary; cooperative binding, where the formation of the ternary complex is greater than the product of the individual binding affinities, is a key feature of potent degraders.[14][17]

  • Ubiquitination: Once in proximity, the E3 ligase transfers ubiquitin (a small regulatory protein) from a charged E2 enzyme to accessible lysine residues on the surface of BRD4.[18][19] This process is repeated to form a poly-ubiquitin chain, which serves as a recognition signal for the proteasome.

  • Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the poly-ubiquitinated BRD4, unfolds it, and degrades it into small peptides.[6][20]

  • Catalytic Cycle: After degradation, ARV-771 is released and can mediate the degradation of another BRD4 molecule, acting catalytically. This is a key advantage of PROTACs, allowing for potent effects at sub-stoichiometric concentrations.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation BRD4 BRD4 Protein (Target) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex BRD4->Ternary_Complex Binds PROTAC ARV-771 (PROTAC) PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase Complex E3_Ligase->Ternary_Complex Recruits Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Poly-ubiquitination Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->E3_Ligase Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated degradation of BRD4.

Section 2: Experimental Design - A Self-Validating System

A robust experimental plan is crucial for unambiguously demonstrating PROTAC-mediated degradation. The design should include controls that validate each step of the proposed mechanism of action.

Key Experimental Questions & Controls:

Experimental QuestionPrimary AssayPositive ControlNegative ControlsRationale
Does the compound reduce BRD4 protein levels? Western BlotARV-771Vehicle (DMSO), JQ1 (non-degrading inhibitor)[8]To confirm target protein loss and distinguish degradation from mere inhibition.
Is degradation dependent on the proteasome? Western BlotARV-771ARV-771 + MG132 (Proteasome Inhibitor)[20][21]Pre-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming the pathway.
Is degradation dependent on the E3 ligase? Western BlotARV-771ARV-771 + VHL ligand (competitive binder)[20]Co-treatment with an excess of the free VHL ligand will compete for binding and prevent ternary complex formation.
Are downstream pathways affected? RT-qPCR / Western Blot for c-MYCARV-771Vehicle (DMSO)Degradation of BRD4 should lead to transcriptional suppression of its target genes, like c-MYC.[22][23]
What is the functional cellular consequence? Cell Viability Assay (e.g., CTG, MTS)ARV-771Vehicle (DMSO)To link protein degradation to a cellular phenotype, such as reduced proliferation or apoptosis.[6][24]

The "Hook Effect": A Critical Consideration A unique phenomenon with PROTACs is the "hook effect," where at very high concentrations, degradation efficiency decreases.[15] This is because the PROTAC saturates both the target and the E3 ligase, favoring the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) over the productive ternary complex.[15] Therefore, a full dose-response curve is essential to identify the optimal concentration range for maximal degradation (DC50).

Section 3: Detailed Protocols

These protocols are designed for cultured cancer cell lines known to be sensitive to BET inhibition (e.g., MDA-MB-231 breast cancer, MV4-11 acute myeloid leukemia).[8][25]

Protocol 3.1: Western Blotting for BRD4 Degradation

Objective: To quantify the dose- and time-dependent degradation of BRD4 protein following treatment with ARV-771.

Materials:

  • Cell Line: e.g., MDA-MB-231[21]

  • Reagents: ARV-771, DMSO, Proteasome Inhibitor (MG132), RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit.[10]

  • Antibodies: Primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin); HRP-conjugated secondary antibodies.[10]

  • Equipment: Standard cell culture equipment, SDS-PAGE and Western blot apparatus, chemiluminescence imaging system.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[22]

  • Compound Treatment:

    • Dose-Response: Treat cells with a serial dilution of ARV-771 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 16-24 hours).[26]

    • Time-Course: Treat cells with an effective concentration of ARV-771 (e.g., 50 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Mechanism Controls: Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding ARV-771.[21]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors, scrape the cells, and transfer to a microcentrifuge tube.[10]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[22]

    • Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 15-20 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[27]

    • Incubate with primary antibody (anti-BRD4) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal with an imager.[10] Quantify band intensity using densitometry software.

Western_Blot_Workflow start 1. Cell Seeding (6-well plates) treatment 2. PROTAC Treatment (Dose & Time Course) start->treatment lysis 3. Cell Lysis (RIPA Buffer) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE quant->sds_page transfer 6. Membrane Transfer sds_page->transfer blocking 7. Blocking (5% Milk/BSA) transfer->blocking probing 8. Antibody Incubation (Primary & Secondary) blocking->probing detection 9. Detection & Imaging (ECL Substrate) probing->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Figure 2: Western Blotting Experimental Workflow.
Protocol 3.2: RT-qPCR for c-MYC mRNA Expression

Objective: To determine if BRD4 degradation leads to the transcriptional downregulation of its key target gene, c-MYC.

Materials:

  • Treated cell samples from Protocol 3.1.

  • RNA extraction kit (e.g., TRIzol or column-based).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan master mix and primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB).[22]

  • Real-time PCR cycler.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the Western blot protocol (e.g., 6, 12, 24 hours).

  • RNA Extraction: Lyse cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.[22]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.[22]

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, master mix, and primers for c-MYC and the housekeeping gene.

    • Perform the qRT-PCR reaction.[27]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[27] A significant decrease in c-MYC mRNA levels post-treatment validates the downstream functional consequence of BRD4 degradation.[28]

Protocol 3.3: Cell Viability Assay

Objective: To measure the impact of BRD4 degradation on cancer cell proliferation and viability.

Materials:

  • Cell Line: e.g., MV4-11

  • Reagents: ARV-771, DMSO

  • Assay Kit: CellTiter-Glo® (Promega) or Cell Counting Kit-8 (CCK-8).[24][]

  • Equipment: 96-well plates, multichannel pipette, plate reader (luminescence or absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density.[6]

  • Compound Treatment: Add serial dilutions of ARV-771 to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a defined period that allows for multiple cell doublings (e.g., 72 hours).[6]

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: After a short incubation, measure the luminescence (for CellTiter-Glo®, which measures ATP levels) or absorbance.[6]

  • Data Analysis: Normalize the data to the vehicle control wells to calculate the percentage of cell viability. Plot the results against the drug concentration and use a non-linear regression to determine the IC50 (inhibitory concentration 50%) value.[6]

Section 4: Data Interpretation and Expected Outcomes

AssayExpected Outcome with ARV-771Interpretation
Western Blot Dose- and time-dependent decrease in BRD4 protein bands. This degradation should be rescued by MG132 pre-treatment.Confirms potent, specific, and proteasome-dependent degradation of the target protein.
RT-qPCR Significant reduction in c-MYC mRNA levels following BRD4 degradation.Demonstrates that protein removal effectively disrupts the transcriptional function of BRD4.
Cell Viability A dose-dependent decrease in cell viability, yielding a potent IC50 value, often in the low nanomolar range.[30]Links the molecular event of degradation to a critical anti-cancer phenotype.

References

  • BenchChem. (2025).
  • Active-Bio. (n.d.). ARV-771 PROTAC chemical. Active-Bio.
  • Tocris Bioscience. (n.d.). ARV 771. Tocris Bioscience.
  • BenchChem. (2025). Application Notes: Cell Viability Assays for PROTAC SMARCA2 Degrader-1. BenchChem.
  • MedChemExpress. (n.d.). ARV-771 | PROTAC BET Degrader. MedChemExpress.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1). MedChemExpress.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-Me (VHL ligand 2). MedChemExpress.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride) | VHL Ligand. MedChemExpress.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-Me hydrochloride (VHL ligand 2 hydrochloride) | Ligands for E3 Ligase. MedChemExpress.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology.
  • Lumiprobe. (n.d.). VHL Ligand 1 dihydrochloride. Lumiprobe.
  • ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties.
  • BenchChem. (2025).
  • TargetMol. (n.d.). ARV-771 | PROTAC | BET Degrader. TargetMol.
  • MedChemExpress. (n.d.). MZ 1 | PROTAC BRD4 Degrader. MedChemExpress.
  • ResearchGate. (n.d.). PSMA-ARV-771 specifically degrades BRD4 protein in prostate cancer cells.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: PROTAC BRD4 Degrader-1 Protocol for Western Blot Analysis. BenchChem.
  • BenchChem. (2025). Application Note: Cell Viability and Degradation Assays for PROTAC KRAS G12D Degrader 1. BenchChem.
  • Farnaby, W., et al. (2023). Mechanism of degrader-targeted protein ubiquitinability. Science Advances, 9(28).
  • Bio-Techne. (n.d.).
  • ResearchGate. (2023). Mechanism of degrader-targeted protein ubiquitinability.
  • ResearchGate. (n.d.). (a) Structure of the BRD4-targeted VHL PROTACs; (b) Schematic....
  • Mohl, D., et al. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation.
  • BenchChem. (2025).
  • Wang, L., et al. (2022). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Taylor & Francis Online.
  • PubMed. (2023). BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3. PubMed.
  • BenchChem. (2025).
  • ACS Publications. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
  • BOC Sciences. (n.d.).
  • National Institutes of Health. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.
  • ResearchGate. (n.d.). Matched molecular pairs of VHL-based BRD4 degraders.
  • National Institutes of Health. (n.d.). Structure-Based Design of a Macrocyclic PROTAC.
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • National Institutes of Health. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. Oncogene.
  • ACS Publications. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
  • MedChemExpress. (n.d.). (S,R,S)
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-C6-NH2 (VH032-C6-NH2)
  • BenchChem. (2025).
  • BroadPharm. (n.d.). (S, R, S)-AHPC-PEG2-NHS ester. BroadPharm.
  • MedChemExpress. (n.d.). (S,R,S)-AHPC-C3-NH2 (Synonyms: VH032-C3-NH2). MedChemExpress.
  • National Institutes of Health. (n.d.). BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia. Leukemia.
  • National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
  • National Institutes of Health. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry.
  • ResearchGate. (2019). Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells.
  • ResearchGate. (2022). BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes.

Sources

Method

Application Notes and Protocols: A Comprehensive Experimental Workflow for Screening AHPC-Based PROTAC Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Targeted Protein Degradation with AHPC-Based PROTACs Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary ther...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation with AHPC-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs orchestrate its complete removal by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3] This is accomplished through a heterobifunctional molecule comprising three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5][7]

Among the various E3 ligases exploited for PROTAC design, the von Hippel-Lindau (VHL) E3 ligase is one of the most prominent.[8][9] (S,R,S)-AHPC (amino-hydroxy-phenyl-core) and its derivatives have been established as potent and versatile ligands for VHL, forming the basis for a significant number of successful PROTACs.[8][9][10] This guide provides a detailed experimental workflow for the screening and characterization of AHPC-based PROTAC libraries, offering a systematic approach from initial biochemical validation to cellular activity assessment.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

The efficacy of a PROTAC is underpinned by a catalytic cycle that results in the degradation of multiple target protein molecules by a single PROTAC molecule.[4][7] This process is a multi-step cascade that begins with the formation of a stable ternary complex.[][12]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AHPC-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds POI E3 VHL E3 Ligase PROTAC->E3 Binds E3 Ligase Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

A Phased Approach to Screening AHPC-Based PROTAC Libraries

A systematic and multi-tiered screening strategy is essential for the efficient identification and validation of potent and selective PROTAC candidates.[4][13] This workflow is designed to progressively evaluate PROTACs, starting with fundamental biochemical interactions and culminating in the assessment of their effects in a cellular context.

Screening_Workflow Start Start: AHPC-PROTAC Library Phase1 Phase 1: Biochemical Assays Start->Phase1 Phase2 Phase 2: In Vitro Ubiquitination Phase1->Phase2 Confirm Ternary Complex Formation Phase3 Phase 3: Cellular Degradation & Potency Phase2->Phase3 Validate Ubiquitination Activity End End: Lead PROTAC Candidate(s) Phase3->End Identify Potent Degraders

Caption: Phased experimental workflow for PROTAC evaluation.

Phase 1: Foundational Biochemical Characterization

The initial phase of the screening cascade focuses on confirming the fundamental molecular interactions required for PROTAC function: binary engagement with the POI and the VHL E3 ligase, and the subsequent formation of a productive ternary complex.

Binary Binding Affinity Assays
  • Rationale: Before assessing ternary complex formation, it is crucial to confirm that the two ends of the PROTAC molecule can independently bind their respective targets. This helps to troubleshoot any downstream issues and informs on the intrinsic binding properties of the warhead and the AHPC ligand.

  • Methods:

    • Surface Plasmon Resonance (SPR): Provides kinetic data (kon, koff) and affinity (KD) of the PROTAC binding to the immobilized POI or VHL E3 ligase complex.[14][15]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing a comprehensive understanding of the binding energetics.[15][16]

    • Fluorescence Polarization (FP): A solution-based technique that is well-suited for higher-throughput screening of binary interactions.[17][18]

Ternary Complex Formation Assays
  • Rationale: The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[][12][14] The stability and cooperativity of this complex can significantly influence the efficiency of protein degradation.[][19] Assays in this category aim to directly detect and quantify the POI-PROTAC-VHL complex.

  • Methods:

    • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A proximity-based assay that is highly amenable to high-throughput screening.[14][17] A fluorescently labeled POI and VHL complex are brought into proximity by the PROTAC, resulting in an energy transfer signal.

    • AlphaLISA/AlphaScreen: Another proximity-based assay platform that is robust for high-throughput screening of ternary complex formation.[16][17]

    • NanoBRET™: A live-cell proximity assay that can provide insights into ternary complex formation within a more physiologically relevant environment.[3][17][20]

Assay Principle Throughput Key Output References
SPR Mass change on a sensorLow-MediumKD, kon, koff[14][15]
ITC Heat change upon bindingLowKD, ΔH, ΔS[15][16]
TR-FRET FRET between donor/acceptorHighRelative ternary complex formation[14][17]
AlphaScreen Singlet oxygen transferHighRelative ternary complex formation[16][17]
NanoBRET™ Bioluminescence RETMedium-HighLive-cell ternary complex formation[3][17][20]

Phase 2: In Vitro Ubiquitination Assay

  • Rationale: While ternary complex formation is necessary, it is not always sufficient to guarantee subsequent ubiquitination. The geometry of the complex must be conducive for the E3 ligase to transfer ubiquitin to the target protein.[2][14] This assay provides direct evidence of the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.[2][21]

  • Key Components: This assay requires purified components of the ubiquitination cascade:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D family)

    • VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)

    • Target Protein of Interest (POI)

    • Ubiquitin

    • ATP

    • AHPC-based PROTAC

Protocol: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase complex, POI, ubiquitin, and ATP in an appropriate reaction buffer.

  • PROTAC Addition: Add the AHPC-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[22]

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the POI.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Interpretation: A successful PROTAC will induce the appearance of a ladder of higher molecular weight bands above the unmodified POI, corresponding to the addition of one or more ubiquitin molecules (~8.5 kDa each).[2] The intensity of this ladder should increase in a PROTAC dose-dependent manner.

Phase 3: Cellular Degradation and Potency Assessment

  • Rationale: The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context.[15][23] This phase assesses the ability of the PROTAC to penetrate cells, engage its targets, and mediate degradation via the proteasome.

Cellular Degradation Assays
  • Method: Western Blotting

    • Protocol:

      • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the AHPC-based PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

      • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[22]

      • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

      • SDS-PAGE and Immunoblotting: Perform Western blotting as described in the in vitro ubiquitination assay protocol, probing for the POI and a loading control (e.g., GAPDH, β-actin).[1]

    • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and then to the vehicle-treated control. This will allow for the determination of key degradation parameters.

Parameter Definition Significance
DC50 Concentration for 50% maximal degradationPotency of the PROTAC
Dmax Maximum percentage of degradation achievedEfficacy of the PROTAC
  • High-Throughput Cellular Degradation Assays: For screening larger libraries, methods like In-Cell Westerns, high-content imaging with fluorescently tagged proteins, or reporter assays (e.g., HiBiT) can be employed.[13][23][24]

Mechanism of Action Validation in Cells
  • Rationale: To confirm that the observed protein loss is due to proteasomal degradation mediated by the PROTAC, it is essential to perform control experiments.

  • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132, bortezomib) should rescue the degradation of the POI.

  • E3 Ligase Competition: Co-treatment with a high concentration of a VHL ligand (e.g., free (S,R,S)-AHPC) should compete with the PROTAC for binding to VHL and thus prevent degradation.

Conclusion: A Pathway to Potent and Selective Degraders

The systematic workflow detailed in these application notes provides a robust framework for the screening and characterization of AHPC-based PROTAC libraries. By progressing from fundamental biochemical interactions to cellular degradation and mechanistic validation, researchers can confidently identify and optimize potent and selective protein degraders. This multi-faceted approach, grounded in a thorough understanding of the PROTAC mechanism of action, is crucial for advancing the development of this transformative therapeutic modality.

References

  • PA770: PROTAC® In Vitro Ubiquitin
  • PROTAC Ternary Complex Form
  • Application Notes & Protocols: A Step-by-Step Guide to Novel PROTAC Development - Benchchem. (URL: )
  • Application Notes and Protocols for In Vitro Ubiquitination Assays of PROTACs - Benchchem. (URL: )
  • PROTAC Ternary Complex Assay Services - BOC Sciences. (URL: )
  • Schematic diagram showing the mechanism of action of PROTAC... - ResearchGate. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: [Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. (URL: [Link])

  • Ternary Complex Formation Assays - Domainex. (URL: [Link])

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed. (URL: [Link])

  • Ternary complex formation - Profacgen. (URL: [Link])

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (URL: [Link])

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (URL: [Link])

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (URL: [Link])

  • Photocontrollable PROTAC molecules – structure and mechanism of action. (URL: [Link])

  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC - PubMed Central. (URL: [Link])

  • A schematic diagram of the small molecule-based PROTACs. This... - ResearchGate. (URL: [Link])

  • A Roadmap for PROTAC Development - Promega Connections. (URL: [Link])

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (URL: [Link])

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])

  • Data-driven approach to identify PROTAC targets - D4 Pharma. (URL: [Link])

  • EFMC Best Practices: PROTACs® at a Glance - Drug Hunter. (URL: [Link])

  • PROTAC datasets and their characterization. (A) Overview of the... - ResearchGate. (URL: [Link])

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: [Link])

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (URL: [Link])

  • Best Practices for PROTACs - UPS, MoA and Design of PROTACs (Part 1A) - YouTube. (URL: [Link])

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery - bioRxiv. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Methanesulfonothioate (MTS) Linkers

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting advice, and frequently asked questions regard...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of methanesulfonothioate (MTS) linkers, with a specific focus on their behavior in dimethyl sulfoxide (DMSO) versus phosphate-buffered saline (PBS). Our goal is to equip you with the necessary knowledge to ensure the integrity of your MTS-linked molecules throughout your experiments.

Introduction to Methanesulfonothioate (MTS) Linkers

Methanesulfonothioate (MTS) linkers are valuable tools in bioconjugation and drug development.[1][2] They are frequently employed to connect molecules of interest, such as small molecule drugs to antibodies in antibody-drug conjugates (ADCs), or to attach probes to proteins.[3][4][5] The utility of MTS linkers stems from their specific reactivity towards thiol groups, such as those found in cysteine residues of proteins, to form stable disulfide bonds.[6] This targeted reactivity allows for precise control over the conjugation process. However, the stability of the MTS linker itself can be a critical factor influencing the success of subsequent experiments and the overall performance of the resulting bioconjugate.[7]

A common challenge faced by researchers is the choice of solvent for storing and handling MTS-linked compounds. The two most frequently used solvents in this context are DMSO, a polar aprotic solvent, and PBS, an aqueous buffer system. Understanding the distinct chemical environments these solvents provide is paramount to maintaining the integrity of the MTS linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for MTS linkers in PBS?

A1: The primary stability concern for MTS linkers in PBS is hydrolysis.[6] MTS reagents are known to hydrolyze in water, and this degradation is accelerated in the presence of nucleophiles.[6] PBS, being an aqueous solution containing phosphate ions, provides an environment conducive to this hydrolytic degradation. The rate of hydrolysis is also pH-dependent, with increased instability at higher pH values.[5][8]

Q2: How does the stability of MTS linkers in DMSO compare to PBS?

A2: Generally, MTS linkers are significantly more stable in DMSO than in PBS. DMSO is a polar aprotic solvent, meaning it lacks acidic protons and is a poor source of nucleophiles for hydrolysis. For non-charged MTS reagents, DMSO is considered a good solvent that helps maintain their stability.[6] However, it is crucial to use anhydrous DMSO, as the presence of water can introduce the risk of hydrolysis, even in a predominantly DMSO solution.[9][10][11]

Q3: What are the degradation pathways for MTS linkers in these solvents?

A3: In PBS , the main degradation pathway is hydrolysis , where the MTS group reacts with water or nucleophilic species like phosphate ions, leading to the cleavage of the linker. In DMSO , the primary concern is not typically reaction with the solvent itself, but rather with contaminants such as absorbed water.[9][10][11] Over extended periods, even in high-purity DMSO, some degradation can occur, although at a much slower rate than in aqueous buffers.

Q4: Are there quantitative data on the half-life of MTS linkers in DMSO vs. PBS?

Q5: Can freeze-thaw cycles affect the stability of MTS-linked compounds in DMSO?

A5: While multiple freeze-thaw cycles can be a concern for the stability of some compounds in DMSO, studies on diverse compound libraries have shown no significant loss of compound integrity after numerous cycles when handled properly.[10][13] To minimize any potential for degradation, it is best practice to aliquot stock solutions into single-use vials.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of activity of MTS-linked compound after storage in PBS. Hydrolysis of the MTS linker, leading to cleavage of the conjugated molecule.Prepare fresh solutions of the MTS-linked compound in PBS immediately before use. For short-term storage, consider using a buffer with a slightly acidic pH (if compatible with your molecule) to slow down hydrolysis.[8]
Precipitate formation in DMSO stock solution upon thawing. The compound may be "crashing out" of the solution due to exceeding its solubility limit at lower temperatures or absorption of water.Gently warm the vial (e.g., to 37°C) and vortex to redissolve the compound. If the precipitate persists, sonication may be helpful. For future preparations, consider a slightly lower stock concentration or ensure the use of anhydrous DMSO and proper storage to prevent water absorption.
Inconsistent results in biological assays using an MTS-linked compound stored in DMSO. Potential degradation of the MTS linker over time, especially if the DMSO is not anhydrous or if the stock has undergone many freeze-thaw cycles.Prepare a fresh stock solution from solid material. Use single-use aliquots to avoid repeated freeze-thaw cycles.[13] Perform a purity check of the stock solution using HPLC or LC-MS.
Unexpected side-reactions during conjugation in an aqueous buffer. The MTS linker is degrading during the conjugation reaction, leading to side products.Minimize the reaction time in the aqueous buffer. Optimize the pH of the conjugation reaction to balance reactivity and stability. Consider performing the conjugation at a lower temperature.

Experimental Protocols

Protocol 1: Assessing the Stability of an MTS-Linked Compound in DMSO vs. PBS using HPLC

This protocol provides a framework for comparing the stability of your specific MTS-linked compound in both DMSO and PBS.

Materials:

  • Your MTS-linked compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phases for your compound's separation

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your MTS-linked compound in anhydrous DMSO (e.g., 10 mM).

  • Working Solution Preparation:

    • DMSO Sample: Dilute the DMSO stock solution with anhydrous DMSO to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • PBS Sample: Dilute the DMSO stock solution with PBS (pH 7.4) to the same final concentration (e.g., 100 µM). Ensure the final DMSO concentration in the PBS sample is low (e.g., <1%) to minimize its effect on the aqueous environment.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of both the DMSO and PBS samples into the HPLC system to obtain the initial chromatograms.

    • Store the remaining solutions under your desired experimental conditions (e.g., room temperature, 4°C, or 37°C).

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject aliquots of each solution into the HPLC.

  • Data Analysis:

    • For each time point, determine the peak area of the intact MTS-linked compound.

    • Normalize the peak area at each time point to the peak area at T=0 for each solvent.

    • Plot the percentage of the remaining intact compound against time for both DMSO and PBS. This will provide a visual representation of the stability profile in each solvent.

    • Look for the appearance of new peaks in the chromatograms, which may correspond to degradation products.

Data Presentation

Table 1: Illustrative Half-life of MTS Reagents in Aqueous Buffer

The following table provides example half-life data for specific MTS reagents in aqueous buffer, demonstrating their susceptibility to hydrolysis. Note that these are specific examples and the stability of your linker may vary.

MTS ReagentpHTemperature (°C)Approximate Half-life (minutes)
MTSEA7.020~12
MTSEA6.020~92
MTSET7.020~370
MTSES7.020~11.2
MTSES6.020~55
Data sourced from a technical bulletin on MTS reagents.[6]

Visualization of Degradation Pathways

Diagram 1: Hydrolysis of MTS Linker in PBS

MTS_Linker R-S-S-CH3 (MTS Linker) Degradation_Product1 R-S-OH (Sulfenic Acid) MTS_Linker->Degradation_Product1 Hydrolysis Degradation_Product2 CH3-S-OH (Methanesulfenic Acid) MTS_Linker->Degradation_Product2 Hydrolysis H2O_Phosphate H2O / PO4^3- (in PBS) H2O_Phosphate->MTS_Linker

Caption: Proposed hydrolytic degradation of an MTS linker in PBS.

Diagram 2: Stability of MTS Linker in Anhydrous DMSO

MTS_Linker_DMSO R-S-S-CH3 (MTS Linker in Anhydrous DMSO) Stable Stable (Minimal Degradation) MTS_Linker_DMSO->Stable

Caption: MTS linkers exhibit high stability in anhydrous DMSO.

References

  • MTS reagents.
  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. [Link]

  • Effect of preincubation with methanethiosulfonate (MTS) reagents in the presence or absence of substrate ions on NBCe1- A-T485C base flux. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • Studies on repository compound stability in DMSO under various conditions. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]

  • pH-dependent drug release of acid-sensitive ADC (mil40-6). [Link]

  • Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. [Link]

  • and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. [Link]

  • Hydrolytic (in)stability of phosphate isosteres. [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. [Link]

  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. [Link]

  • Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. [Link]

  • Effect of pH on the stability of methacholine chloride in solution. [Link]

  • A comparison of ionic liquids to molecular organic solvents as additives for chiral separations in micellar electrokinetic chromatography. [Link]

  • Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. [Link]

  • Comparative Study of Binder Stability for Aqueous Lithium-Ion and Solid-Boosted Flow Batteries. [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Degradation Efficiency with AHPC PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding low degradation efficiency encountered with (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). (S,R,S)-AHPC is a commonly utilized ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of a target protein.[1][2][3] This resource will provide a structured approach to identifying and resolving common experimental hurdles.

Section 1: Foundational Principles & Initial Verification

Before delving into complex cellular troubleshooting, it is imperative to confirm the fundamental integrity and properties of your PROTAC molecule. The mechanism of action for an AHPC-based PROTAC involves the formation of a ternary complex, consisting of the protein of interest (POI), the PROTAC, and the VHL E3 ligase.[3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

FAQ 1: My new AHPC-PROTAC shows no degradation of my target protein. What are the first steps?

When a newly synthesized PROTAC fails to induce degradation, a systematic validation of each component is the most logical starting point.[5]

Initial Troubleshooting Workflow

cluster_0 A No Degradation Observed B 1. Confirm Compound Integrity (LC-MS, NMR) A->B C 2. Assess Cell Permeability (PAMPA, Caco-2) B->C D 3. Verify Binary Binding (SPR, ITC, FP) C->D E 4. Evaluate Ternary Complex Formation (TR-FRET, AlphaLISA) D->E

Caption: Initial troubleshooting workflow for a non-functional PROTAC.

  • Step 1: Compound Integrity: First, verify the identity, purity, and stability of your PROTAC using analytical methods such as LC-MS and NMR. Impurities or degradation can significantly impact activity.[5]

  • Step 2: Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6][7] Consider performing a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[8][9][10]

  • Step 3: Binary Binding: Confirm that your PROTAC can independently bind to both the target protein and the VHL E3 ligase. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure these binary binding affinities.[11][12]

  • Step 4: Ternary Complex Formation: Successful binary binding does not guarantee the formation of a stable ternary complex.[][14] In vitro assays such as TR-FRET or AlphaLISA can directly assess the formation of the POI-PROTAC-VHL complex.[2][12]

Section 2: Delving into Cellular Mechanisms

If the foundational checks are successful, the next phase of troubleshooting involves investigating the cellular processes that are essential for PROTAC efficacy.

FAQ 2: My PROTAC forms a ternary complex in vitro, but I still see poor degradation in cells. What's next?

This scenario suggests that the issue lies within the cellular environment. The following steps will help dissect the potential points of failure.

Cellular Troubleshooting Logic

cluster_0 A Poor Cellular Degradation B 1. Check for Ubiquitination (IP-Western) A->B C 2. Confirm Proteasome Dependence (Proteasome Inhibitor) B->C D 3. Evaluate E3 Ligase Expression (Western Blot, qPCR) C->D E 4. Assess for 'Hook Effect' (Dose-Response Curve) D->E

Caption: Troubleshooting workflow for poor cellular degradation.

  • Step 1: Verify Ubiquitination: The formation of a ternary complex should lead to the ubiquitination of the target protein.[15] To test this, you can treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate your target protein and perform a Western blot using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates successful ubiquitination.[16][17]

  • Step 2: Confirm Proteasome-Dependent Degradation: To ensure the observed degradation is via the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor. A rescue of the target protein levels will confirm a proteasome-dependent mechanism.[18]

  • Step 3: Check E3 Ligase Expression: The chosen cell line must have sufficient expression of the VHL E3 ligase.[17] Verify VHL protein levels via Western blot or mRNA levels by qPCR.

  • Step 4: Investigate the "Hook Effect": The "hook effect" is a common phenomenon with PROTACs where at high concentrations, the degradation efficiency decreases.[18][19][20] This occurs because the PROTAC saturates both the target protein and the E3 ligase independently, forming non-productive binary complexes instead of the productive ternary complex.[19][21] Performing a wide dose-response experiment is crucial to identify the optimal concentration for degradation and to determine if a hook effect is present.[20]

FAQ 3: I observe a pronounced "hook effect." How can I mitigate this?

A significant hook effect can limit the therapeutic window of a PROTAC.

  • Optimize Concentration: The most straightforward approach is to use the PROTAC at its optimal degradation concentration (DC50) and avoid higher concentrations.[20]

  • Linker Optimization: The length and composition of the linker are critical for the stability of the ternary complex.[22][23] A suboptimal linker can lead to a less stable ternary complex and a more pronounced hook effect. Re-evaluating the linker design may be necessary.

  • Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[18][20] This can sometimes be achieved through linker optimization.

Section 3: Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation) of a PROTAC.[4][24]

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[25]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[19][24]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[24]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[19]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.[26]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[4][24]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This is a general protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to assess ternary complex formation.

  • Reagent Preparation: Prepare solutions of your purified target protein (donor-labeled), purified VHL E3 ligase complex (acceptor-labeled), and a serial dilution of your PROTAC.

  • Assay Plate Setup: In a suitable microplate, add the target protein, VHL complex, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and can also reveal a hook effect.[18]

Section 4: Quantitative Data Summary

ParameterDescriptionTypical ValuesTroubleshooting Implication
DC50 Concentration for 50% degradationnM to low µMA high DC50 may indicate poor permeability or weak ternary complex formation.
Dmax Maximum percentage of degradation>80%A low Dmax suggests incomplete degradation, possibly due to protein synthesis or lysosomal degradation pathways.
Binary Binding Affinity (KD) Dissociation constant for PROTAC binding to the target or E3 ligasenM to µMWeak binary binding will likely lead to poor ternary complex formation.
Ternary Complex Cooperativity (α) A measure of the synergy in ternary complex formationα > 1 (positive cooperativity)Positive cooperativity is desirable and can mitigate the hook effect.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing PROTAC Cell Permeability.
  • LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online.
  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). MDPI.
  • Benchchem. (n.d.). Navigating the Hook Effect in PROTAC Assays: A Technical Support Center.
  • Profacgen. (n.d.). Permeability Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Measuring PROTAC-Induced Degradation by Western Blot.
  • Profacgen. (n.d.). Ternary complex formation.
  • Benchchem. (n.d.). Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments.
  • BOC Sciences. (n.d.). PROTAC Activity Assay Services.
  • LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
  • Robers, M. B., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments.
  • Benchchem. (n.d.). common problems in PROTAC experiments and how to avoid them.
  • Benchchem. (n.d.). (S,R,S)-AHPC-PEG8-acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation.
  • Benchchem. (n.d.). Foundational Principles of (S,R,S)-Ahpc-O-CF3 in PROTAC Design: An In-depth Technical.
  • Stevers, L. J., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Resistance to (S,R,S)-Ahpc-O-CF3 Based Protein Degraders.
  • Benchchem. (n.d.). Designing a PROTAC with (S,R,S)-Ahpc-O-CF3 for Targeted Degradation of BRD4.
  • Benchchem. (n.d.). The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting AHPC-PROTAC Experiments.
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. (2024). University of Wisconsin–Madison.
  • Benchchem. (n.d.). troubleshooting failed protein degradation with (S, R, S)-AHPC-PEG8-acid PROTACs.
  • Methods to accelerate PROTAC drug discovery. (2025). PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reproducibility in Degradation Assays.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Protein Degradation with a New PROTAC.

Sources

Troubleshooting

Technical Support Center: (S,R,S)-AHPC Counterion Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of trifluoroacetic acid (TFA) counterions from (S,R,S)-AHPC and similar research compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to help you make informed decisions and overcome common experimental hurdles.

(S,R,S)-AHPC is a ligand used to recruit the von Hippel-Lindau (VHL) protein, a key component in PROTAC® (proteolysis-targeting chimeras) technology.[1][2] Like many synthetic peptides and small molecules, it is often purified using reverse-phase HPLC with TFA as an ion-pairing agent, resulting in the final product being a TFA salt.

Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it in my (S,R,S)-AHPC sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in reverse-phase HPLC, the standard method for purifying synthetic molecules like (S,R,S)-AHPC.[3] During purification, the positively charged basic groups on your compound (e.g., amine groups) form an ionic bond with the negatively charged trifluoroacetate anion. When the solvent is removed via lyophilization, this salt remains, yielding your compound as a TFA salt.[4]

Q2: What are the potential negative effects of residual TFA?

A2: While essential for purification, residual TFA can significantly impact downstream experiments. It is known to be cytotoxic, even at low concentrations, potentially interfering with cell-based assays by inhibiting cell proliferation or inducing apoptosis.[5][6] Its strong acidity (pKa ~0.23) can also alter the pH of your experimental buffer, denature sensitive proteins, or interfere with enzyme and receptor-binding studies.[5] For structural biology applications, bound TFA can alter the compound's conformation, leading to non-native structures or promoting aggregation.[5]

Q3: What are the primary methods for removing TFA counterions?

A3: The most common and effective methods involve exchanging the TFA anion for a more biologically benign counterion, such as chloride (Cl⁻) or acetate (CH₃COO⁻). The main techniques are:

  • Salt Exchange by Lyophilization: Involves dissolving the compound in a solution containing a stronger, volatile acid like hydrochloric acid (HCl) and then performing multiple lyophilization cycles.[7]

  • Ion-Exchange Chromatography (IEX): Uses a charged resin to separate the compound from the TFA counterion.[8]

  • Modified Preparative HPLC: Involves re-purifying the compound using an HPLC mobile phase that contains a volatile, biocompatible buffer like ammonium acetate instead of TFA.[9]

Q4: How do I choose the best TFA removal method for (S,R,S)-AHPC?

A4: The choice depends on your specific experimental needs, the stability of your compound, and available resources.

  • For most applications requiring a simple salt switch, the HCl exchange via lyophilization is a robust and cost-effective starting point.[8]

  • If your compound is sensitive to highly acidic conditions or if you require an acetate salt form, ion-exchange chromatography is the preferred method. It offers high efficiency and versatility.[7][8]

  • If you need to repurify the compound anyway, modifying the preparative HPLC method to include a volatile buffer can be an efficient, integrated solution.

A Note on (S,R,S)-AHPC Stability: While many compounds are stable, it's crucial to consider the stability of your specific molecule under the chosen conditions. For instance, phosphonate compounds can be susceptible to hydrolysis under harsh acidic or basic conditions.[10][11] A small-scale stability test is always recommended before committing your entire batch of material.

Troubleshooting Guides & Protocols
Method 1: TFA Removal by HCl Exchange and Lyophilization

This is the most widely used method for replacing TFA with chloride ions due to its simplicity and effectiveness. The principle relies on Le Chatelier's principle: a large excess of chloride ions from a strong, volatile acid (HCl) displaces the bound trifluoroacetate, which is then removed as volatile trifluoroacetic acid during lyophilization.[12][13]

Experimental Protocol
  • Dissolve the Compound: Dissolve the (S,R,S)-AHPC-TFA salt in distilled, deionized water at a concentration of approximately 1 mg/mL.[4] A 50mM phosphate buffer with 100mM NaCl can also be used.[9]

  • Add HCl: To the dissolved compound, add a 100 mM HCl stock solution to achieve a final HCl concentration between 2 mM and 10 mM .[4][7] This concentration is critical; levels below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying the compound.[9]

  • Incubate: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[7]

  • Freeze: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization, which aids in solvent sublimation.[9][14] Freezing at -80°C is a suitable alternative.

  • Lyophilize: Lyophilize the frozen solution overnight or until all liquid has been removed.

  • Repeat: For complete removal, this process must be repeated. Re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freeze-drying steps. A minimum of three cycles is recommended for optimal TFA removal .[7][9]

Workflow Diagram

TFA_HCl_Exchange start Start: (S,R,S)-AHPC-TFA Salt dissolve 1. Dissolve Compound (1 mg/mL in H₂O) start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, Room Temp) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen or -80°C) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize check Cycles < 3? lyophilize->check re_dissolve Re-dissolve in 2-10 mM HCl check->re_dissolve Yes end End: (S,R,S)-AHPC-HCl Salt check->end No re_dissolve->freeze

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Troubleshooting Q&A
  • Q: I performed three lyophilization cycles, but my ¹⁹F-NMR still shows a TFA peak. What went wrong?

    • A: This is a common issue. Ensure the final HCl concentration is correctly in the 2-10 mM range. Also, confirm your lyophilizer is reaching a sufficient vacuum and that the sample is completely dry after each cycle. For very stubborn TFA binding, a fourth cycle may be necessary.

  • Q: My compound is degrading. Is the HCl too harsh?

    • A: While 2-10 mM HCl is generally safe, some compounds can be acid-sensitive. First, confirm the degradation with a control sample (your starting material). If confirmed, reduce the HCl concentration to the lower end of the range (e.g., 2 mM) or switch to a milder method like ion-exchange chromatography (Method 2).

  • Q: The final product is an oil instead of a fluffy powder. How can I fix this?

    • A: This often points to incomplete drying or the presence of non-volatile salts. Ensure your starting water is high-purity and that the lyophilization runs to completion. If the problem persists, the hydrochloride salt of your specific compound may be hygroscopic. Store it under inert gas (argon or nitrogen) and in a desiccator.

Method 2: TFA Exchange to Acetate using Ion-Exchange Chromatography

This method is ideal for sensitive compounds or when a non-chloride, biologically compatible counterion like acetate is required. It uses a strong anion exchange (SAX) resin to bind the TFA anions while allowing your positively charged or neutral compound to pass through, or a strong cation exchange (CIEX) resin to bind your positively charged compound while TFA is washed away. The following protocol details the more common SAX approach for exchanging to an acetate salt.

Experimental Protocol
  • Prepare the Column: Pack a small chromatography column with a strong anion exchange resin. It is critical to use a 10- to 50-fold excess of anion binding sites in the resin relative to the moles of your compound to ensure complete capture of TFA.[14][15]

  • Activate & Equilibrate the Resin:

    • Wash the column with 3-5 column volumes (CV) of 1 M Sodium Acetate. This charges the resin with acetate ions.

    • Wash the column thoroughly with 5-10 CV of distilled, deionized water to remove excess sodium acetate.[14]

  • Load the Sample: Dissolve the (S,R,S)-AHPC-TFA salt in a minimal volume of distilled water and apply it slowly to the top of the prepared resin bed.

  • Elute and Collect: Elute the column with distilled water. Your compound, now paired with acetate, should elute from the column while the trifluoroacetate remains bound to the resin. Collect fractions and monitor them using UV absorbance or LC-MS to identify those containing your product.[15]

  • Lyophilize: Combine the fractions containing your pure compound and lyophilize to obtain the final acetate salt.

Data Summary Table: Ion Exchange Resins
Resin TypeFunctional GroupTypical Capacity (meq/mL)Elution ConditionsBest For
Strong Anion Exchange (SAX) Quaternary Ammonium1.0 - 1.5Water (for acetate)Exchanging to acetate or other anions.
Weak Anion Exchange (WAX) Tertiary Amine1.5 - 2.5pH dependentApplications requiring milder conditions.
Strong Cation Exchange (SCX) Sulfonic Acid0.8 - 1.2High salt buffer (e.g., 1-3 M NaCl)[16]Directly capturing basic compounds.
Workflow Diagram

TFA_IEX_Exchange start Start: (S,R,S)-AHPC-TFA Salt prep_resin 1. Prepare Anion Exchange Resin Column start->prep_resin equilibrate 2. Equilibrate with 1M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load_sample 4. Dissolve Compound & Load onto Column wash->load_sample elute 5. Elute Compound with Distilled Water load_sample->elute collect 6. Collect & Pool Product Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end End: (S,R,S)-AHPC-Acetate Salt lyophilize->end

Caption: Workflow for TFA/Acetate exchange via ion-exchange.

Troubleshooting Q&A
  • Q: My compound recovery is very low. Where did it go?

    • A: Low recovery can result from a few issues. First, your compound might have some affinity for the resin itself (non-specific binding). Try adding a small amount of organic modifier (e.g., 5-10% acetonitrile) to the elution buffer. Second, ensure you are using the correct type of resin. If your compound is positively charged at the loading pH, it should not bind to an anion exchanger. If it has an overall negative charge, it will bind, and you will need to use a salt gradient to elute it.

  • Q: I still see TFA in my final sample.

    • A: This almost always indicates that the capacity of the ion-exchange column was exceeded. You must ensure you have a 10- to 50-fold excess of binding sites relative to the amount of TFA you are trying to remove.[14] Recalculate your resin requirements and repeat the chromatography with a larger column.

Verification of TFA Removal

It is essential to analytically verify the successful removal of TFA. Several techniques can be used for quantification.

Q: How can I confirm that the TFA has been successfully removed?

A: Multiple analytical methods can provide quantitative or semi-quantitative evidence of TFA removal.

  • ¹⁹F-NMR (Fluorine-19 NMR): This is one of the most direct and quantitative methods. The trifluoromethyl group (-CF₃) of TFA gives a distinct singlet in the ¹⁹F-NMR spectrum. By integrating this peak against a known fluorine-containing standard, you can accurately quantify residual TFA.[17]

  • Ion Chromatography (IC): IC is a highly sensitive method for quantifying anions like trifluoroacetate, chloride, and acetate in a single run.[17][18] It can separate trace amounts of TFA from high concentrations of other ions, making it an excellent choice for final quality control.[18] Method detection limits can be below 90 ng/mL.[18]

  • LC-MS: While not ideal for direct quantification of the TFA counterion itself, LC-MS can be used to check for changes in the mass of your parent compound. The TFA adduct will have a different mass than the HCl or acetate salt.

References
  • Post Cleavage Purification and Analysis of Peptides; TFA removal . AAPPTec. Available from: [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide . LifeTein. Available from: [Link]

  • Rohrer, J., et al. (2004). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography . Journal of Chromatography A, 1039(1-2), 113-7. Available from: [Link]

  • How to remove TFA from synthetic peptides using HCl? . LifeTein. (2024-03-27). Available from: [Link]

  • Should I Have TFA Removed from My Peptide? . LifeTein. (2025-07-10). Available from: [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail . GenScript. Available from: [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides . Anaspec. Available from: [Link]

  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF . ResearchGate. (2025-08-05). Available from: [Link]

  • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water . Waters Corporation. Available from: [Link]

  • does residual TFA (from synthetic peptides) actually matter? : r/labrats . Reddit. (2024-10-09). Available from: [Link]

  • Fischer, P. M. (2025-08-05). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation . PubMed Central. Available from: [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches . Toxic Docs. (2007-11-26). Available from: [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas . PMC. (2022-08-29). Available from: [Link]

  • Studies on the Stability of Dinucleoside H-Phosphonates | Request PDF . ResearchGate. (2025-08-07). Available from: [Link]

  • (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches . ResearchGate. (2025-08-05). Available from: [Link]

  • Roux, S., et al. (2008). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches . Journal of Peptide Science, 14(3), 354-9. Available from: [Link]

  • Conversion of ion-pairing agents/counter ions . Bio-Works. Available from: [Link]

Sources

Optimization

Technical Support Center: Off-Target Effects of (S,R,S)-AHPC VHL Ligands

Prepared by the Gemini Application Science Team Welcome to the technical support center for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) incorporating (S,R,S)-AHPC-based ligands for Von Hippel-Lindau (V...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for researchers utilizing PROTACs (Proteolysis Targeting Chimeras) incorporating (S,R,S)-AHPC-based ligands for Von Hippel-Lindau (VHL) E3 ligase recruitment. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the off-target effects of these critical reagents. Our goal is to equip you with the scientific rationale and experimental workflows needed to confidently identify, validate, and mitigate off-target activities in your targeted protein degradation (TPD) studies.

Section 1: Foundational Understanding of (S,R,S)-AHPC VHL Ligands and Off-Target Effects

This section addresses the fundamental principles governing how (S,R,S)-AHPC-based VHL ligands function and the primary mechanisms that can lead to unintended biological consequences.

FAQ 1: What is (S,R,S)-AHPC and why is it a popular VHL ligand for PROTACs?

(S,R,S)-AHPC is a high-affinity small molecule ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its structure mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1-alpha (HIF-1α), the natural substrate for VHL.[3] This mimicry allows it to bind potently to the substrate recognition pocket of VHL.[4]

The (S,R,S)-AHPC scaffold, often exemplified by the well-characterized ligand VH032, is widely used in PROTAC design for several key reasons:[5][6]

  • High Affinity: It binds to VHL with nanomolar affinity, ensuring efficient recruitment of the E3 ligase.[4]

  • Well-Characterized Structure-Activity Relationship (SAR): Extensive research has defined how modifications to the AHPC core affect VHL binding, providing a rational basis for designing linkers for PROTAC synthesis.[7]

  • Proven Efficacy: A multitude of successful and highly potent PROTACs have been developed using this VHL ligand, demonstrating its robustness in inducing degradation across a wide range of target proteins.[1][8]

FAQ 2: What are the primary causes of off-target effects when using PROTACs with (S,R,S)-AHPC VHL ligands?

Off-target effects in PROTACs are multifaceted and can arise from any component of the bifunctional molecule or the complexes it forms. It is crucial to understand that these effects are not always due to simple, binary binding events.

The primary causes can be categorized as follows:

  • Off-Target Binding of the VHL Ligand: While (S,R,S)-AHPC and its derivatives are highly selective for VHL, they are not perfect. At high concentrations, promiscuous binding to other proteins with similar structural motifs could occur, although this is generally considered a low risk for well-designed ligands like VH032.[8][9] A more significant concern is the inherent biological activity of VHL inhibition itself. By occupying the VHL substrate-binding pocket, the ligand can stabilize HIF-1α, leading to the transcription of hypoxia-related genes.[10]

  • Off-Target Binding of the "Warhead": The ligand targeting your protein of interest (POI) may bind to other proteins, particularly if it is derived from a non-selective inhibitor. This can lead to the degradation of unintended proteins.

  • Ternary Complex-Dependent Off-Targets (Neosubstrates): The formation of the POI-PROTAC-VHL ternary complex can create novel protein-protein interaction surfaces. These new surfaces can recruit and ubiquitinate proteins that do not independently bind to the PROTAC, leading to their degradation.[11] This is a unique and challenging aspect of PROTAC pharmacology.

  • High PROTAC Concentrations: Using excessive concentrations of a PROTAC can lead to the "hook effect," where degradation efficiency decreases due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL).[11] This can also exacerbate off-target pharmacology by increasing the likelihood of low-affinity, non-specific interactions.[11]

Section 2: Troubleshooting Unexpected Experimental Outcomes

This section provides a logical framework for diagnosing common problems encountered during cell-based assays that may be linked to off-target effects.

FAQ 3: My target protein is degraded, but I'm observing significant cytotoxicity. How do I determine the cause?

This is a frequent and critical challenge. The observed cytotoxicity could be due to the intended on-target effect, an off-target effect, or a combination of both. A systematic approach is required to dissect the source of toxicity.

Troubleshooting Decision Tree: Investigating Cytotoxicity

G A Start: High Cytotoxicity Observed B Is the on-target phenotype expected to be toxic? A->B C Hypothesis: On-target toxicity. Validate with orthogonal method (e.g., siRNA/CRISPR KO of target). B->C Yes D Hypothesis: Potential off-target toxicity. B->D No / Unsure E Run Control PROTACs: 1. Inactive Epimer (e.g., cis-VH298 based) 2. Warhead-only control 3. VHL ligand-only control D->E F Is cytotoxicity still observed with control PROTACs? E->F G Toxicity is likely linked to the warhead or VHL ligand itself. Investigate off-targets of the parent molecules. F->G Yes H Toxicity requires a complete, active PROTAC. This suggests a degradation-dependent off-target. F->H No I Perform unbiased proteomics (see FAQ 5) to identify off-target proteins degraded at cytotoxic concentrations. H->I

Caption: A decision tree to troubleshoot unexpected cytotoxicity.

Causality Explained:

  • On-Target Toxicity: The degradation of your POI may be inherently lethal to the cells. This is the desired outcome if your target is an oncoprotein. You must validate this by demonstrating that removing the protein through a different modality (like CRISPR knockout or siRNA knockdown) recapitulates the cytotoxic phenotype.[12]

  • Off-Target Toxicity:

    • Degradation-Independent: If the warhead ligand or the VHL ligand alone causes toxicity, the effect is independent of proteasome-mediated degradation. The warhead might be inhibiting a critical off-target kinase, for example.[13]

    • Degradation-Dependent: If toxicity is only observed with the active PROTAC and is rescued by co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924), it strongly implies that the degradation of one or more proteins is the cause.[13] Global proteomics is then required to identify these unintended substrates.

FAQ 4: My negative control PROTAC (with an inactive VHL ligand) still shows a cellular effect. Why?

An ideal negative control PROTAC contains a modification that ablates binding to the E3 ligase without changing other properties. For (S,R,S)-AHPC ligands, a common strategy is to use the cis-hydroxyproline diastereomer, which does not bind VHL.[10] If this control still produces a phenotype, consider these possibilities:

  • Warhead-Mediated Inhibition: The most likely cause is that your warhead ligand is not just a binder but also an inhibitor of your POI or an off-target. The observed phenotype may result from target inhibition rather than degradation.

  • Solubility and Aggregation: PROTACs are often large, complex molecules with poor solubility.[13] At high concentrations, they can form aggregates that induce stress responses or other non-specific cellular effects. Ensure you are working below the solubility limit and that your vehicle controls are appropriate.

  • Contamination: Ensure the synthetic purity of your control compound. Trace amounts of the active PROTAC could lead to confounding results.

Section 3: Proactive Off-Target Identification Workflows

To build a robust safety and selectivity profile for a PROTAC, proactive and unbiased screening for off-targets is essential. No single method is sufficient; an integrated approach is recommended.

FAQ 5: How can I systematically and unbiasedly identify all proteins degraded by my PROTAC?

The gold standard for identifying on- and off-target degradation events is unbiased, mass spectrometry-based quantitative proteomics .[14][15] This approach analyzes the entire proteome to see what changes in abundance after PROTAC treatment.

Recommended Proteomics Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis cluster_3 Validation A Plate cells and treat with: 1. Vehicle (DMSO) 2. Active PROTAC 3. Inactive Control PROTAC B Harvest cells, lyse, and digest proteins into peptides A->B C Label peptides with Tandem Mass Tags (TMT) for multiplexed quantification B->C D LC-MS/MS Analysis C->D E Identify and quantify thousands of proteins across all conditions D->E F Identify 'hits': Proteins significantly downregulated only by the Active PROTAC E->F G Validate hits by Western Blot F->G

Caption: A typical workflow for unbiased off-target proteomics.

Comparison of Off-Target Identification Methods
MethodPrincipleThroughputStrengthsLimitations
Global Proteomics (e.g., TMT-MS) Measures changes in protein abundance across the entire proteome post-treatment.[16]Low-MediumUnbiased; directly measures degradation; provides a global view of selectivity.Does not measure direct binding; can be expensive and time-consuming.
Cellular Thermal Shift Assay (CETSA/TPP) Ligand binding stabilizes a protein against heat-induced denaturation. This thermal shift is detected by MS (TPP) or Western Blot (CETSA).[17][18]Low (WB), Medium (MS)Detects direct physical engagement in intact cells; label-free.[19]A binding event does not guarantee degradation; less sensitive for weak interactions.
CRISPR-Cas9 Screens Identifies genes whose knockout confers resistance or sensitivity to the PROTAC, potentially highlighting off-targets or pathway dependencies.[12]HighUnbiased functional genomic screen; can uncover resistance mechanisms.Indirect; hits require extensive validation to confirm they are direct off-targets.
Chemical Proteomics (e.g., ABPP) Uses a tagged version of the PROTAC or ligand to pull down and identify binding partners from cell lysates.[20]MediumIdentifies direct binding partners.Requires chemical modification of the molecule which may alter its behavior; in vitro artifacts are possible.

Section 4: Validating and Differentiating On- and Off-Target Effects

Once a potential off-target has been identified, it is crucial to validate the finding and confirm that the effect is dependent on the VHL-mediated degradation pathway.

FAQ 6: I've identified a potential off-target protein by proteomics. What is the best way to validate this?

Validation requires a multi-pronged approach to build a conclusive case. The goal is to demonstrate that the degradation of the suspected off-target is dependent on a functional PROTAC and the ubiquitin-proteasome system.

Protocol: Western Blot Validation of a Proteomics Hit

This protocol confirms that the degradation of a suspected off-target (Off-T) is dose-dependent and requires a fully functional PROTAC.

  • Reagent Preparation:

    • Compounds: Prepare stock solutions of your active PROTAC, inactive (epimer) control PROTAC, and the "warhead-only" and "(S,R,S)-AHPC-only" controls in DMSO.

    • Inhibitors: Prepare stock solutions of a proteasome inhibitor (e.g., 10 µM MG132) and a neddylation inhibitor (e.g., 1 µM MLN4924).

    • Cell Culture: Grow the relevant cell line to ~70-80% confluency.

  • Experimental Treatment:

    • Dose-Response: Treat cells with a serial dilution of your active PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16 hours). Include a vehicle-only control.

    • Control Panel: Treat cells for 16 hours with:

      • Vehicle (DMSO)

      • Active PROTAC (at an effective concentration, e.g., DC90 for your POI)

      • Inactive Control PROTAC (at the same high concentration)

      • Warhead-only (at the same high concentration)

      • (S,R,S)-AHPC-only (at the same high concentration)

    • Rescue Experiment: Pre-treat cells with MG132 or MLN4924 for 1-2 hours, then add the active PROTAC (at DC90) and co-incubate for 16 hours.

  • Cell Lysis and Western Blotting:

    • Harvest cells, prepare protein lysates, and quantify protein concentration.[13]

    • Perform SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe with primary antibodies against your POI (positive control), the suspected Off-T, VHL (loading/engagement control), and a housekeeping protein (e.g., GAPDH, Tubulin).

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Interpretation:

    • Confirmation: The Off-T protein level should decrease in a dose-dependent manner with the active PROTAC.

    • Specificity: No degradation of the Off-T should be observed with the inactive control, warhead-only, or VHL ligand-only treatments.

    • Mechanism: The degradation of the Off-T should be "rescued" (i.e., prevented) by co-treatment with MG132 or MLN4924, confirming its dependence on the proteasome and Cullin-RING ligase activity.

FAQ 7: Can the (S,R,S)-AHPC ligand itself cause off-target effects by stabilizing VHL?

Yes, this is an important and often overlooked aspect of using VHL ligands. Binding of (S,R,S)-AHPC-based molecules to VHL can cause the VHL protein itself to become thermally stabilized and increase in intracellular concentration.[8][9][21]

Mechanism and Consequences:

  • Stabilization: Ligand binding protects VHL from unfolding and potential degradation, leading to its accumulation.[8]

  • Negative Feedback on HIF-1α: While acute treatment with a VHL inhibitor (or the VHL-binding moiety of a PROTAC) stabilizes HIF-1α, prolonged treatment can lead to an accumulation of VHL protein. This increased pool of VHL can, in turn, lead to a more efficient degradation of HIF-1α over time, creating a complex, time-dependent pharmacological effect.[9][21]

Experimental Relevance: When analyzing proteomics data, it is common to see VHL protein levels increase upon treatment with a VHL-based PROTAC. This is an expected on-target effect of the VHL ligand and serves as a useful internal marker of target engagement.[8] Researchers should be aware of this phenomenon when interpreting long-term or chronic dosing experiments, as the cellular response to HIF signaling may be unexpectedly dampened.

References

  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]

  • Li, K., et al. (2024). Application of PROTACs in Target Identification and Target Validation. PMC, NIH. Retrieved from [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Retrieved from [Link]

  • Gechijian, L. N., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Retrieved from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Retrieved from [Link]

  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]

  • Bond, G., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. Retrieved from [Link]

  • Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Madjd, Z., et al. (2023). Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). VHL ligands found in PROTACs. Retrieved from [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. PMC, NIH. Retrieved from [Link]

  • Martinez Molina, D., et al. (2015). The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate. Retrieved from [Link]

  • Bond, G. L., et al. (2021). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. PubMed Central. Retrieved from [Link]

  • Girardini, M., et al. (2023). Advancing target validation with PROTAC technology. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • ResearchGate. (2024). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved from [Link]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. Retrieved from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • SciSpace. (2021). VHL ligand binding increases intracellular level of VHL. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of VHL ligands and their binding affinities to VHL.... Retrieved from [Link]

  • Patsnap Synapse. (n.d.). VH-032. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Inconsistent Results with TFA Salts of Bioactive Compounds

Welcome to the Technical Support Center dedicated to addressing a pervasive yet often overlooked issue in experimental biology and drug development: the inconsistent results arising from the use of trifluoroacetic acid (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a pervasive yet often overlooked issue in experimental biology and drug development: the inconsistent results arising from the use of trifluoroacetic acid (TFA) salts of bioactive compounds, particularly synthetic peptides and small molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their assays and seek to understand and mitigate the confounding effects of residual TFA.

Trifluoroacetic acid is an indispensable tool in modern chemistry, especially for the synthesis and purification of peptides via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, its very properties that make it effective in these processes can lead to significant and often unpredictable interference in biological and analytical assays.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, address, and prevent TFA-related artifacts in your research.

Frequently Asked Questions (FAQs)
Q1: What is a TFA salt, and why are so many synthetic compounds supplied in this form?

A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during the chemical synthesis of peptides and other bioactive molecules. It is crucial for two main steps: cleaving the synthesized compound from the solid-phase resin and as an ion-pairing agent during purification by RP-HPLC to achieve better separation.[1][2] During the final step of lyophilization (freeze-drying), while free TFA is largely removed, the negatively charged trifluoroacetate anion remains ionically bound to positively charged groups on the bioactive compound (e.g., the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine).[2][5] This results in the final product being a TFA salt. It is the default salt form for many commercially available synthetic peptides due to its role in the standard manufacturing process.[2]

Q2: How can residual TFA from my compound lead to inconsistent experimental results?

A2: Residual TFA can introduce significant variability and artifacts in a wide range of assays through several mechanisms:

  • Direct Cytotoxicity: TFA itself can be toxic to cells, even at nanomolar concentrations. This can lead to reduced cell proliferation or even cell death, confounding the results of cell-based assays and potentially masking the true biological activity of your compound.[1][6] For instance, TFA concentrations as low as 10 nM have been shown to inhibit the growth of fetal rat osteoblasts.[2][6]

  • Altered Cellular Responses: The effects of TFA are not always inhibitory. In some cell lines, such as murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis, leading to false-positive results.[2][6] This dual nature can cause unpredictable fluctuations in experimental data.[3]

  • Physicochemical Alterations: The hydrophobic nature of the trifluoroacetate anion can decrease the solubility of peptides in aqueous solutions and promote aggregation.[1] It can also alter the secondary structure of peptides, which may impact their biological function.[2][4]

  • Assay Interference: TFA can directly interfere with analytical techniques. It is a known cause of signal suppression in electrospray ionization mass spectrometry (ESI-MS) by forming strong ion pairs with the analyte, which hinders efficient ionization.[4][7] In infrared (IR) spectroscopy, TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating structural analysis.[2][3]

  • pH Alteration: As a strong acid, residual TFA can lower the pH of your experimental solutions and cell culture media, potentially affecting protein stability and cellular function.[3]

Q3: I'm observing unexpected toxicity in my cell-based assay. How can I confirm if TFA is the culprit?

A3: This is a common and critical issue. To determine if TFA is causing the observed cytotoxicity, you should perform a control experiment. Prepare a solution of TFA alone (e.g., sodium trifluoroacetate) at a concentration equivalent to the highest concentration present in your compound-treated wells. Treat your cells with this TFA-only control and measure the same viability endpoint. If you observe similar cytotoxic effects to your test compound, it strongly suggests that the TFA counter-ion is a significant contributing factor.[4]

Q4: Are there "safe" levels of residual TFA?

A4: The acceptable level of residual TFA is highly dependent on the specific assay and cell type being used. As studies have shown biological effects at concentrations as low as 10 nM, it is crucial to consider that even trace amounts can have an impact, particularly in sensitive cell-based assays.[2][6] For preclinical and clinical studies, regulatory bodies generally favor more biologically benign salt forms like hydrochloride (HCl) or acetate due to toxicity concerns associated with TFA.[8][9] Therefore, for any in-vivo work or sensitive in-vitro assays, aiming for the lowest possible TFA content is the best practice.

Troubleshooting Guides
Issue 1: High Variability or Unexpected Results in Cell-Based Assays

Symptoms:

  • Inconsistent dose-response curves.

  • Lower-than-expected potency of your bioactive compound.

  • Unexpected cytotoxicity or, conversely, increased cell proliferation.[3][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TFA-related cell assay issues.

Corrective Actions:

  • Perform a TFA Control: As detailed in FAQ Q3, test the effect of TFA alone on your cells.

  • TFA Removal/Salt Exchange: If TFA is confirmed to be interfering, you must remove it or exchange it for a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[2] See the detailed protocols below for performing a TFA/HCl exchange.

Issue 2: Poor Signal or Ion Suppression in Mass Spectrometry (LC-MS)

Symptoms:

  • Low signal intensity for your peptide or small molecule analyte.

  • Poor peak shape and resolution in your chromatogram.[7]

Causality: TFA is a strong ion-pairing agent that can suppress the ionization of your analyte in the mass spectrometer's source.[7][10] This leads to a significant reduction in sensitivity.

Corrective Actions:

  • Modify Mobile Phase: If possible, avoid using TFA in your LC mobile phase. Formic acid (FA) is a common alternative for LC-MS as it provides good ionization efficiency, although it may result in broader chromatographic peaks compared to TFA.[10] Difluoroacetic acid (DFA) can be a good compromise, offering better peak shape than FA and less ion suppression than TFA.[10][11]

  • Remove TFA from the Sample: Even if your mobile phase is TFA-free, high concentrations of TFA in your sample can still cause ion suppression.[4] Performing a salt exchange to the HCl or acetate form prior to LC-MS analysis is highly recommended.

  • Column Dedication and Cleaning: TFA is known to persistently contaminate LC-MS systems.[12] It is advisable to dedicate an HPLC column for methods using TFA and to thoroughly flush the system when switching to TFA-free methods.

Quantitative Impact of TFA on Biological Assays

The following table summarizes reported effects of TFA on cell viability, illustrating the dose-dependent and sometimes contradictory nature of its interference.

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nM - 100 nMInhibition of cell proliferation[2][6]
Murine Glioma Cells0.5 mM - 7.0 mMStimulation of cell growth, enhanced protein synthesis[2][6]
ChondrocytesDose-dependentSuppression of proliferation[8]
Various (General)Low concentrationsCan be cytotoxic[1][4]
Experimental Protocols
Protocol 1: TFA Removal via Conversion to Hydrochloride (HCl) Salt

This is the most common and robust method for exchanging the TFA counter-ion for the more biologically benign chloride ion.[5][13]

Materials:

  • Peptide/compound as a TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer (freeze-dryer)

  • Liquid nitrogen

Step-by-Step Procedure:

  • Dissolution: Dissolve the TFA salt of your compound in high-purity water to a concentration of approximately 1 mg/mL.[5][14]

  • Acidification: Add the 100 mM HCl solution to the dissolved compound to achieve a final HCl concentration between 2 mM and 10 mM.[5][14] Note: Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying the compound.[14]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[5][13]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[5][13]

  • Lyophilization: Lyophilize the frozen sample overnight or until all the solvent has been removed.[5][13]

  • Repeat: To ensure complete removal of TFA, this cycle of dissolution in 2-10 mM HCl, freezing, and lyophilizing should be repeated at least two more times (for a total of three cycles).[5][15]

  • Final Product: After the final lyophilization, the compound is in its HCl salt form and can be reconstituted in the appropriate buffer for your experiment.

TFA_Removal_Workflow cluster_cycle Repeat 3x dissolve 1. Dissolve Peptide in 2-10 mM HCl freeze 2. Flash Freeze (Liquid N2) dissolve->freeze lyophilize 3. Lyophilize (Overnight) freeze->lyophilize lyophilize->dissolve Cycle 2 & 3 final End: Peptide-HCl Salt lyophilize->final start Start: Peptide-TFA Salt start->dissolve

Caption: Workflow for TFA to HCl salt exchange via lyophilization.

Protocol 2: TFA Removal via Anion Exchange Chromatography

This method is useful for compounds that may be sensitive to the acidic conditions of the HCl exchange method or when a different counter-ion (like acetate) is desired.[13][16]

Materials:

  • Peptide/compound as a TFA salt

  • Strong anion exchange resin

  • Chromatography column

  • 1 M Sodium Acetate solution

  • High-purity water

Step-by-Step Procedure:

  • Resin Preparation: Pack a small chromatography column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of TFA in your sample.[13][17]

  • Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[17]

  • Washing: Thoroughly wash the column with high-purity water to remove all excess sodium acetate.[17]

  • Sample Loading: Dissolve your compound's TFA salt in high-purity water and apply it to the top of the prepared column.[16]

  • Elution and Collection: Elute the column with high-purity water. The peptide, now with the acetate counter-ion, will pass through while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing your compound.[16]

  • Lyophilization: Combine the fractions containing your purified compound and lyophilize to obtain the final product as an acetate salt.[16]

Protocol 3: Quantification of Residual TFA

Verifying the successful removal of TFA is a critical quality control step. Several analytical methods can be used.

  • Ion Chromatography (IC): This is a sensitive and robust method for separating and quantifying various ions, including trifluoroacetate, chloride, and acetate.[18][19] It is often considered a preferred method due to its ability to resolve TFA from other anions in complex sample matrices.[19][20]

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): Since TFA is the only source of fluorine in most peptide samples, ¹⁹F-NMR provides a highly specific and quantitative method to detect its presence. The absence of a fluorine signal is a strong confirmation of successful TFA removal.[21][22]

  • Other Methods: Techniques like GC-MS, RP-HPLC with an evaporative light-scattering detector (ELSD), and Fourier-transform infrared spectroscopy (FT-IR) can also be employed for TFA quantification.[18][22]

References
  • The Dual Nature of TFA Salts in Peptide Chemistry: A Technical Guide. Benchchem.

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript.

  • How to remove TFA from synthetic peptides using HCl? LifeTein.

  • Residual TFA Determination. Creative Peptides.

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec.

  • TFA counterion interference in Glutaurine TFA assays. Benchchem.

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.

  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.

  • Technical Support Center: Impact of TFA Counterion on ADC Formulation. Benchchem.

  • Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography. Thermo Fisher Scientific.

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).

  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Medicinal Chemistry Research.

  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A.

  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. Benchchem.

  • TFA Removal from Reaction. ResearchGate.

  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences.

  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.

  • Are antimicrobial peptides delivered as TFA salts problematic for MIC assays? Should I switch to HCl, acetate or it does not matter? ResearchGate.

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.

  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. ResearchGate.

  • Removing Trifluoroacetic Acid (TFA) From Peptides. Scribd.

  • Why is TFA commonly used in LCMS sample preparation? ResearchGate.

  • Mobile Phase Additives for Peptide Characterization. Waters Blog.

  • Simple, rapid method for converting a peptide from one salt form to another. PubMed.

  • Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Cytotoxicity of AHPC-Based Degraders

Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with AHPC-based degraders. Proteolysis-targeting chimeras (PROTACs) that utilize (S,R,S)-AHPC (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with AHPC-based degraders. Proteolysis-targeting chimeras (PROTACs) that utilize (S,R,S)-AHPC (also known as VH032-NH2) to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase are powerful tools for targeted protein degradation.[1] However, like any therapeutic modality, ensuring their specificity and minimizing cytotoxicity is paramount for successful preclinical and clinical development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate cytotoxicity in your experiments with AHPC-based degraders.

This document is designed to be a practical resource, explaining the "why" behind experimental choices and providing detailed protocols to help you validate your findings.

Understanding the Mechanism of AHPC-Based Degraders

AHPC-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a linker, and the AHPC moiety that recruits the VHL E3 ligase.[1][2] The primary mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[3] This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]

cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC AHPC-Based PROTAC PROTAC->Ternary_Complex Mediates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Downstream_Effect Therapeutic Effect or On-Target Toxicity Degraded_POI->Downstream_Effect Leads to Start High Cytotoxicity Observed Step1 Step 1: Confirm On-Target vs. Off-Target Toxicity Start->Step1 Step2 Step 2: Optimize PROTAC Concentration Step1->Step2 Sub1_1 Use Inactive Controls (e.g., epimer) Step1->Sub1_1 Sub1_2 Global Proteomics (MS) Step1->Sub1_2 Step3 Step 3: Evaluate and Redesign PROTAC Structure Step2->Step3 Sub2_1 Dose-Response Curve (Viability & Degradation) Step2->Sub2_1 Step4 Step 4: Consider Alternative E3 Ligases Step3->Step4 Sub3_1 Modify Linker (Length, Composition) Step3->Sub3_1 Sub3_2 Improve Warhead Selectivity Step3->Sub3_2 Sub4_1 Synthesize CRBN-based Degrader Step4->Sub4_1

Caption: Troubleshooting workflow for high cytotoxicity.

Step 1: Deconvolute On-Target vs. Off-Target Effects

Rationale: The first step is to determine if the cytotoxicity is a consequence of degrading the intended target or an unintended off-target.

Experimental Protocol: Comparative Cytotoxicity Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight. [4]2. Compound Treatment: Prepare serial dilutions of:

    • Your active AHPC-based degrader.

    • An inactive epimer control.

    • The warhead molecule alone.

    • Vehicle control (e.g., DMSO). [5]3. Incubation: Treat the cells with the compounds for a relevant time course (e.g., 24, 48, 72 hours). [4]4. Cell Viability Assessment: Use a standard cell viability assay such as MTT, CellTiter-Glo, or RealTime-Glo to measure cell viability. [4][][7]5. Data Analysis: Plot the percentage of cell viability against the compound concentration to generate dose-response curves and calculate the IC50 values.

Interpretation:

Scenario Observation Potential Cause Next Steps
A Active degrader is cytotoxic, but the inactive epimer and warhead are not.On-target toxicity.Confirm with rescue experiments. If on-target, this may be the desired outcome.
B Active degrader and warhead are similarly cytotoxic; the inactive epimer is not.Toxicity is likely due to the warhead's activity (on- or off-target).Improve the selectivity of the warhead.
C All three compounds (active, inactive, warhead) are cytotoxic.General compound toxicity or a shared off-target effect unrelated to degradation.Re-evaluate the chemical scaffold of the degrader.
D Active degrader is more cytotoxic than the warhead; inactive epimer is not cytotoxic.A combination of on-target and off-target degradation-dependent toxicity.Perform global proteomics to identify off-targets.
Step 2: Optimize Degrader Concentration

Rationale: Using the lowest effective concentration of your degrader can minimize off-target effects and cytotoxicity.

Experimental Protocol: Dose-Response for Degradation and Viability

  • Cell Treatment: Treat cells with a wide range of concentrations of your AHPC-based degrader (e.g., from picomolar to micromolar).

  • Parallel Assays:

    • Western Blotting: After a fixed time point (e.g., 24 hours), lyse the cells and perform a Western blot to assess the degradation of the target protein. [8][9] * Cell Viability Assay: In a parallel plate, measure cell viability at the same concentrations and time point. [4]3. Data Analysis: Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the Western blot data and the IC50 from the viability data.

Interpretation: The goal is to find a concentration that provides sufficient target degradation (ideally at or near Dmax) with minimal impact on cell viability. If the IC50 is significantly lower than the DC50, it suggests that the cytotoxicity is not solely due to on-target degradation.

Step 3: Rational Redesign of the PROTAC Molecule

Rationale: If off-target effects are suspected, modifying the PROTAC structure can improve selectivity.

Strategies for Redesign:

  • Improve Warhead Selectivity: If the warhead itself has known off-targets, consider using a more selective binder for your POI. [10][11]* Modify the Linker:

    • Vary Length and Composition: Synthesize a small library of degraders with different linker lengths and compositions. This can alter the ternary complex geometry and potentially abrogate off-target degradation. [12] * Change Attachment Points: Modifying where the linker connects to the warhead or AHPC can have a profound impact on ternary complex formation and selectivity. [12]

Step 4: Consider Switching the E3 Ligase

Rationale: If cytotoxicity persists despite optimization, recruiting a different E3 ligase, such as Cereblon (CRBN), might be a viable strategy. [13]The expression levels of different E3 ligases can vary across cell types, and a CRBN-based degrader may have a different off-target profile. [14][15] Comparative Data:

E3 Ligase Recruiting Ligand Family Potential Advantages Potential Disadvantages
VHL AHPC and derivativesWell-characterized, potent ligands available. [1]Resistance can arise from VHL mutations. [13]
CRBN Thalidomide, Lenalidomide, Pomalidomide (IMiDs)Clinically validated ligands, different off-target profile. [16]Can induce degradation of "neosubstrates" like zinc-finger proteins. [17]

Conclusion

Reducing the cytotoxicity of AHPC-based degraders is a multi-faceted challenge that requires a systematic and evidence-based approach. By carefully dissecting the source of toxicity—whether it is on-target, off-target, or related to the compound's physicochemical properties—researchers can make informed decisions to optimize their degrader molecules. The use of appropriate controls, dose-response studies, and rational chemical design are essential tools in developing safe and effective targeted protein degraders.

References

  • BenchChem. (2025). Application Notes: Cell Viability Assays for PROTAC SMARCA2 Degrader-1.
  • BenchChem. (2025). Cell-based assays for evaluating PROTACs with Methyl 4-(3-azetidinyloxy)
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). (S,R,S)
  • Benchchem. (2025). (S,R,S)
  • BenchChem. (2025). Technical Support Center: Off-Target Effects of PROTACs.
  • Benchchem. (2025). The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development.
  • Benchchem. (2025). Application Notes and Protocols for AHPC-based PROTACs in Oncology Research.
  • Riching, M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
  • Puppala, D. et al. (2007). Development of an Aryl Hydrocarbon Receptor Antagonist Using the Proteolysis-Targeting Chimeric Molecules Approach: A Potential Tool for Chemoprevention. Molecular Pharmacology.
  • Puppala, D. et al. (2007). Development of an Aryl Hydrocarbon Receptor Antagonist Using the Proteolysis-Targeting Chimeric Molecules Approach: A Potential Tool for Chemoprevention. Semantic Scholar.
  • Steinebach, C. et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology.
  • Promega Corporation. (n.d.).
  • Benchchem. (2025). Assessing Proteome-Wide Selectivity of (S,R,S)
  • Benchchem. (2025). Technical Support Center: Overcoming Resistance to (S,R,S)-Ahpc-O-CF3 Based Protein Degraders.
  • Gechijian, L. N. et al. (2018). Inhibitors to degraders: Changing paradigm in drug discovery. Bioorganic & Medicinal Chemistry Letters.
  • Słabik, K. et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?.
  • Sun, Y. et al. (2023). Developments of CRBN-based PROTACs as potential therapeutic agents. Frontiers in Chemistry.
  • Benchchem. (2025). Interpreting unexpected results in PROTAC experiments.
  • Ciulli, A. et al. (2019). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting PROTAC Instability in Cellular Assays.
  • Maple, H. J. et al. (2025).
  • Giese, M. (2025). Mitigating ADC Toxicities With Linker-Payload Design. YouTube.
  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins.
  • Gabizon, R. et al. (2022). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods.
  • Vector Laboratories. (2025). Webinar: Mitigating ADC Toxicities with Linker—Payload Design. YouTube.
  • Mayor-Ruiz, C. et al. (2023). Proteolysis-targeting chimeras with reduced off-targets.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Conjugating to Me-C10-NH2

Welcome to the technical support center for optimizing conjugation reactions involving the Me-C10-NH2 linker. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance rooted in establi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing conjugation reactions involving the Me-C10-NH2 linker. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance rooted in established chemical principles to help you navigate the common challenges associated with this unique linker. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Foundational Concepts

Q1: What is Me-C10-NH2 and what are its key properties for conjugation?

A1: Me-C10-NH2 is a bifunctional linker molecule. Its structure consists of a terminal primary amine (-NH2) and a ten-carbon aliphatic chain (C10) capped with a methyl group. In the context of bioconjugation, particularly for applications like Proteolysis Targeting Chimeras (PROTACs), it often serves as a component that couples to a ligand for an E3 ligase.[1][2]

There are two critical properties of this linker that dictate the entire conjugation strategy:

  • The Primary Amine (-NH2): This is the reactive handle for conjugation. Primary amines are excellent nucleophiles when deprotonated and are most commonly targeted with amine-reactive electrophiles, such as N-hydroxysuccinimide (NHS) esters, to form highly stable amide bonds.[3][4][5]

  • The C10 Hydrocarbon Chain: This long alkyl chain makes the Me-C10-NH2 linker significantly hydrophobic (lipophilic). This property is a primary driver of experimental challenges, most notably poor solubility in aqueous buffers, which must be proactively managed.[6]

Q2: What is the primary reaction mechanism for conjugating a molecule to the amine group of Me-C10-NH2?

A2: The most robust and widely used method for coupling a molecule (e.g., a protein, peptide, or small molecule drug) containing a carboxylic acid (-COOH) to the primary amine of Me-C10-NH2 is through carbodiimide chemistry , specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

This is a two-step process that provides superior control and efficiency compared to using EDC alone[7]:

  • Step 1: Carboxyl Activation: EDC reacts with a carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[7] This intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.

  • Step 2: NHS Ester Formation & Amine Coupling: The addition of NHS intercepts the unstable O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[7] This semi-stable intermediate then efficiently reacts with the primary amine of Me-C10-NH2 to form a permanent, stable amide bond, releasing NHS as a byproduct.[9]

Section 2: Core Protocol and Optimization

Q3: What is a general, step-by-step protocol for conjugating a carboxyl-containing molecule to Me-C10-NH2 using EDC/NHS chemistry?

A3: This protocol provides a validated starting point. Optimization of molar ratios and reaction times may be necessary depending on your specific molecule.

Experimental Protocol: Two-Step EDC/NHS Conjugation

Materials:

  • Molecule with a terminal carboxyl group ("Molecule-COOH")

  • Me-C10-NH2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[10][11][12]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[10]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[11][13]

  • Co-solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][14]

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[11] Prepare fresh solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use, as they are moisture-sensitive.[11][14][15]

    • Dissolve your "Molecule-COOH" in Activation Buffer.

    • Due to its hydrophobicity, dissolve Me-C10-NH2 in a minimal amount of anhydrous DMSO or DMF first, then add it to the Coupling Buffer.[3][4]

  • Step 1: Activation of Carboxylic Acid (pH 4.7-6.0)

    • In a reaction tube, combine your "Molecule-COOH" with a 5- to 10-fold molar excess of both EDC and NHS.[13]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[12][13]

  • Step 2: Conjugation to Me-C10-NH2 (pH 7.2-7.5)

    • Add a 1.5- to 3-fold molar excess of the dissolved Me-C10-NH2 to the activated molecule mixture.[13]

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding a sufficient volume of Coupling Buffer.[11]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.[9]

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[9]

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate technique such as Reverse Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), or dialysis.[16] RP-HPLC is often most effective for molecules containing the hydrophobic C10 linker.

G cluster_activation Step 1: Activation (pH 4.7-6.0) cluster_coupling Step 2: Coupling & Quenching (pH 7.2-8.5) Mol_COOH Molecule-COOH Reagents_Act EDC + NHS (5-10x excess) Activated_Intermediate NHS-Ester Intermediate (Semi-Stable) Conjugate Final Conjugate (Stable Amide Bond) Activated_Intermediate->Conjugate Add Linker & Adjust pH 2-4 hrs @ RT Coupling Buffer (PBS) Linker Me-C10-NH2 (1.5-3x excess) Purified Purified Product Conjugate->Purified Purification (e.g., RP-HPLC) Quench Quenching Buffer (Tris or Hydroxylamine)

Q4: Why is a two-step pH process critical for this conjugation, and how do I optimize it?

A4: The pH of the reaction environment is the single most important parameter to control for a successful conjugation. The two core reactions—carboxyl activation and amine coupling—have conflicting pH optima.

  • Activation (Optimal pH 4.5 - 6.0): In this acidic range, the carboxyl group is efficiently activated by EDC, and the stability of the resulting NHS ester is maximized.[10][11]

  • Coupling (Optimal pH 7.2 - 8.5): In this neutral to slightly basic range, the primary amine of Me-C10-NH2 is deprotonated and thus highly nucleophilic, allowing it to efficiently attack the NHS ester.[3][17]

Causality: At pH > 7.0, the hydrolysis of the NHS ester becomes significantly faster, directly competing with the desired amine reaction.[3][17] At pH < 7.0, the primary amine becomes protonated (-NH3+), rendering it non-nucleophilic and unable to react. Therefore, performing the entire reaction at a single intermediate pH (e.g., 7.0) results in suboptimal efficiency for both steps. A sequential, two-buffer/two-pH process is strongly recommended for maximizing yield.[10]

Q5: Which buffers are recommended for this reaction, and which must be absolutely avoided?

A5: Buffer choice is critical. Using an incompatible buffer is a common and irreversible cause of reaction failure. The key principle is to use buffers that do not contain competing nucleophiles (like primary amines) or carboxylates.[10]

Buffer Type Recommended Use Rationale
MES Activation Step (pH 4.5-6.0)Non-amine, non-carboxylate buffer ideal for EDC activation.[10][12]
Phosphate (PBS) Coupling Step (pH 7.0-7.5)Common, effective, and non-interfering for the amine coupling stage.[10]
Borate / Bicarbonate Coupling Step (pH 8.0-8.5)Suitable for achieving a slightly more basic pH to accelerate the amine reaction.[3][17]
HEPES Coupling Step (pH 7.0-8.0)Another good non-interfering buffer option for the coupling stage.[3]
Tris / Glycine AVOID during reaction; Use for Quenching ONLY These buffers contain primary amines that will react with your NHS-activated molecule, consuming it and preventing conjugation to Me-C10-NH2.[10][17][18] They are, however, excellent for quenching the reaction.
Acetate AVOID during reactionThe carboxylate ions in acetate buffer can interfere with the EDC-mediated activation step.[10]

Section 3: Troubleshooting Common Issues

Q6: I am observing very low conjugation efficiency. What are the likely causes and how can I fix them?

A6: Low yield is the most common problem and can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or solubility.

// Reagent Issues EDC_Degraded [label="Is EDC fresh?\nWas it stored dry?", shape=point, width=0]; NHS_Hydrolyzed [label="Is NHS ester fresh?\nWas it dissolved just before use?", shape=point, width=0]; Reagents -> EDC_Degraded [label="EDC is moisture sensitive"]; Reagents -> NHS_Hydrolyzed [label="NHS esters hydrolyze in water"];

// Condition Issues pH_Wrong [label="Did you use a two-step pH?\n(Acidic -> Neutral/Basic)", shape=point, width=0]; Buffer_Wrong [label="Is your buffer amine-free?\n(e.g., PBS, not Tris)", shape=point, width=0]; Conc_Low [label="Is protein/molecule >1 mg/mL?", shape=point, width=0]; Conditions -> pH_Wrong [label="pH is critical"]; Conditions -> Buffer_Wrong [label="Competing amines kill reaction"]; Conditions -> Conc_Low [label="Low concentration favors hydrolysis"];

// Solubility Issues Linker_Precip [label="Did the linker precipitate?\n(Me-C10-NH2 is hydrophobic)", shape=point, width=0]; Solubility -> Linker_Precip [label="Use organic co-solvent (DMSO/DMF)"]; } dot Caption: Troubleshooting Logic Flow for Low Conjugation Yield.

Potential Cause Troubleshooting Recommendation Scientific Rationale
Degraded EDC Use a fresh aliquot of EDC. Ensure it is stored in a desiccator at -20°C and warmed to room temperature before opening.EDC is highly sensitive to moisture and hydrolyzes rapidly, rendering it inactive for carboxyl activation.[7][11]
Hydrolyzed NHS Ester Prepare fresh NHS/Sulfo-NHS solutions immediately before use. Do not store aqueous stock solutions.The NHS ester is the reactive intermediate. In aqueous buffers, it has a finite half-life (minutes to hours depending on pH), and will hydrolyze back to the carboxylic acid if not reacted with an amine.[3][14][17]
Incorrect Buffer Choice Ensure you are using non-amine, non-carboxylate buffers like MES and PBS for the reaction steps.Buffers like Tris or glycine contain primary amines that will compete with Me-C10-NH2 for the activated NHS ester, drastically reducing or eliminating the desired conjugation.[10][17][18]
Suboptimal pH Strictly follow the two-step pH protocol: activate at pH 4.7-6.0, then couple at pH 7.2-8.5. Verify buffer pH before starting.This ensures maximum efficiency for both the activation and coupling steps while minimizing competing side reactions like hydrolysis.[10][11]
Low Reactant Concentration If possible, perform the conjugation with your target molecule at a concentration of at least 1-2 mg/mL.At low concentrations, the rate of the desired bimolecular reaction (NHS ester + amine) slows, while the rate of the unimolecular hydrolysis reaction remains the same. This shifts the balance in favor of hydrolysis, lowering the yield.[17][]
Q7: My Me-C10-NH2 linker is not dissolving in my aqueous reaction buffer. What should I do?

A7: This is an expected challenge due to the long, hydrophobic C10 alkyl chain. Direct dissolution in aqueous buffers like PBS or MES will likely fail.

Solution: Use a Water-Miscible Organic Co-solvent. The standard and most effective technique is to first dissolve the Me-C10-NH2 linker in a small volume of a high-quality, anhydrous, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[3][4][14]

Optimized Workflow:

  • Prepare a concentrated stock solution of Me-C10-NH2 in anhydrous DMSO (e.g., 10-20 mg/mL).

  • After activating your carboxyl-containing molecule (Step 1 of the protocol), add the required volume of the Me-C10-NH2/DMSO stock solution to the reaction.

  • Immediately add the aqueous Coupling Buffer to raise the pH and dilute the mixture.

  • Ensure the final concentration of the organic co-solvent in the reaction mixture is kept low (typically <10% v/v) to avoid denaturing proteins or causing other solubility issues with your primary molecule.

Q8: How do I effectively quench the reaction and purify my final conjugate?

A8: Quenching is essential to stop the reaction and prevent any remaining activated NHS esters from reacting nonspecifically. Purification is required to remove unreacted starting materials, reagents, and byproducts, which is critical for downstream applications.

  • Quenching: Add a primary amine-containing buffer like Tris or hydroxylamine to a final concentration of 20-50 mM.[9] These molecules will quickly react with and consume any leftover NHS esters.

  • Purification Strategies:

    • Reverse-Phase HPLC (RP-HPLC): This is often the method of choice. It separates molecules based on hydrophobicity.[20] Your final conjugate, now carrying the very hydrophobic C10 chain, will have a significantly longer retention time on a C4 or C18 column compared to the unreacted, more polar starting molecule.

    • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on size.[16][21] It is very effective for removing small molecule impurities (like excess Me-C10-NH2, EDC, NHS) from a much larger biomolecule conjugate (e.g., a protein or antibody).

    • Dialysis / Diafiltration: Similar to SEC, this method is useful for removing small molecule impurities from large bioconjugates by exchanging the reaction buffer with a clean storage buffer through a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[22][23][24]

Section 4: Characterization

Q9: Which analytical techniques should I use to confirm successful conjugation and assess purity?

A9: A comprehensive characterization requires using multiple, orthogonal analytical techniques.[25] No single method can provide all the necessary information.

  • High-Performance Liquid Chromatography (HPLC):

    • RP-HPLC: The primary tool to assess purity. Successful conjugation will result in a new peak with a longer retention time than your starting material due to the added hydrophobicity of the C10 linker. The disappearance of the starting material peak indicates reaction completion.[20]

    • SEC-HPLC: Used to detect and quantify any aggregation that may have occurred during the conjugation process.[21]

  • Mass Spectrometry (MS):

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the definitive technique to confirm successful conjugation.[26] It provides the exact molecular weight of your product, allowing you to verify that the mass of the Me-C10-NH2 linker has been added to your starting molecule.

  • UV-Vis Spectroscopy:

    • If your molecule or linker has a unique chromophore, UV-Vis can be used to determine the degree of labeling or conjugation ratio, a critical quality attribute for antibody-drug conjugates.[25][26]

References

  • Application Notes and Protocols for the Analytical Characterization of Bioconjugates. Benchchem.
  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications.
  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed.
  • Bioconjugate Analysis & Purification. CellMosaic.
  • Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid. Benchchem.
  • Technical Support Center: Analytical Techniques for Bioconjugation Reaction Monitoring. Benchchem.
  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International.
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Benchchem.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed.
  • Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH. Benchchem.
  • troubleshooting low TCO-amine conjugation efficiency. Benchchem.
  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. NIH.
  • Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. Benchchem.
  • Technical Support Center: NHS Ester Reactivity in Bioconjugation. Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech.
  • NHS Esters for Antibody Labeling. BOC Sciences.
  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate.
  • Troubleshooting Guides. Creative Biolabs.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Antibody Conjugation Troubleshooting. Bio-Techne.
  • Amine coupling through EDC/NHS: a practical approach. PubMed.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Why do longer amines have less solubility than shorter amines? Reddit.
  • (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate.
  • Effect of pH on the reactivity of dipeptides and α-amino acids in the N-acylation. ResearchGate.
  • INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Journal of Oil Palm Research.
  • (S,R,S)-AHPC-Me-C10-NH2. MedChemExpress.
  • (S,R,S)-AHPC-Me-C10-NH2. BroadPharm.
  • Antibody Conjugation. Labome.
  • Protocol for PEG NHS Ester. BroadPharm.
  • Application Notes and Protocols for Sco-peg2-NH2 Conjugation. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to VHL Ligands in PROTACs: A Comparative Analysis of (S,R,S)-AHPC and Alternatives

For Researchers, Scientists, and Drug Development Professionals The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the choice of E3 ligase ligand is a critical determinant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the choice of E3 ligase ligand is a critical determinant of success. Among the pantheon of E3 ligases, the von Hippel-Lindau (VHL) complex is a workhorse of the field, largely due to the availability of potent, well-characterized, and synthetically tractable small molecule ligands.[1][2] This guide provides an in-depth, objective comparison of (S,R,S)-AHPC, a widely used VHL ligand, with other prominent alternatives, supported by experimental data to inform the rational design of next-generation protein degraders.

The Central Role of the VHL Ligand: Beyond Just Binding

A PROTAC's function initiates with the formation of a ternary complex, an intricate dance between the target protein (Protein of Interest, POI), the PROTAC molecule, and an E3 ubiquitin ligase.[3] The VHL ligand moiety of the PROTAC acts as the crucial anchor to the VHL E3 ligase complex. However, its role extends far beyond simple recruitment. The specific ligand employed influences several key parameters that collectively dictate the efficacy of the final degrader molecule:

  • Binary Binding Affinity: The intrinsic affinity of the ligand for VHL is a foundational parameter.

  • Ternary Complex Stability and Cooperativity: Perhaps the most critical factor, cooperativity describes how the binding of the POI to the PROTAC influences the PROTAC's affinity for VHL, and vice-versa.[4] Positive cooperativity (α > 1) leads to a more stable ternary complex, which is often, but not always, correlated with more efficient degradation.[5][6]

  • Structural Conformation: The ligand dictates the orientation of the VHL complex relative to the POI, which must be conducive to the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the target's surface.

  • Physicochemical Properties: The VHL ligand contributes to the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[7]

This guide will focus on comparing (S,R,S)-AHPC and its parent scaffold, VH032, with other notable VHL ligands such as VH101 and VH298.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Mechanism of action of a VHL-recruiting PROTAC.

Quantitative Comparison of VHL Ligands

The foundation of a successful VHL-recruiting PROTAC lies in the affinity of its E3 ligase ligand. While it's now understood that the highest possible affinity is not always necessary for potent degradation, a certain threshold of binding is required to initiate ternary complex formation.[8][9] Below is a comparison of the binding affinities for several commonly used VHL ligands. (S,R,S)-AHPC is the amine-functionalized version of VH032, designed for facile linker conjugation.[10] Its binding affinity is expected to be comparable to the parent VH032 molecule.

VHL LigandBinding Affinity (Kd) to VHLMeasurement MethodReference(s)
VH032 185 nMNot Specified[1]
VH101 44 nMNot Specified[1]
VH298 80-90 nMITC / FP Assay[11]

Note: Binding affinity values can vary based on the specific experimental conditions and measurement techniques employed.

While binary affinity is a crucial starting point, the ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The table below summarizes comparative degradation data for PROTACs targeting the same protein but incorporating different VHL ligands.

PROTACTarget ProteinVHL LigandDC50DmaxCell LineReference(s)
MZ1 BRD4VH032 derivative13 nM>90%HeLa[1]
Compound 3 BRD4VH298 derivative3 nM>90%HeLa[1]
ACBI1 SMARCA2VHL LigandPotent Degrader>90%RS4;2[4][6]
PROTAC 1 SMARCA2VHL LigandLess Potent than ACBI1>90%RS4;2[4][6]

Field-Proven Insights:

The data highlights a key principle in modern PROTAC design: binary binding affinity of the VHL ligand is not the sole, or even the primary, predictor of degradation efficacy. For instance, while VH032 has a weaker binding affinity than VH298, PROTACs utilizing both have achieved potent degradation.[1] The case of ACBI1 and PROTAC 1 is particularly illustrative. ACBI1, despite incorporating a VHL ligand with weaker binary affinity, is a more efficient degrader of SMARCA2 than PROTAC 1. This superior performance is attributed to a significantly higher ternary complex cooperativity (α = 26 for ACBI1 vs. α = 3.2 for PROTAC 1).[4][6] This underscores the paramount importance of assessing the entire ternary complex, not just its individual components.

Structural Insights into VHL Ligand Binding

The analysis of co-crystal structures provides invaluable insights into how different ligands engage with VHL and how these interactions may influence the geometry of the ternary complex. The core of these ligands is a hydroxyproline (Hyp) mimetic that recapitulates the key interactions of VHL's endogenous substrate, HIF-1α.[12][13]

  • (S,R,S)-AHPC/VH032 (PDB: 4W9H): The structure of VH032 bound to VHL reveals that the hydroxyproline core sits deep within the binding pocket, forming critical hydrogen bonds. The tert-butyl group fits into a hydrophobic pocket, and the acetyl group of the amide extends towards the solvent-exposed surface, providing a common exit vector for linker attachment without disrupting key binding interactions.[14]

  • VH298 (PDB: 5LLI): VH298 features a cyano-cyclopropyl group in place of the tert-butyl group of VH032. This modification was designed to enhance cellular potency and metabolic stability.[15][16] The crystal structure shows that this group occupies the same hydrophobic pocket, and the cyano moiety can participate in a stabilizing water network, contributing to its strong binding affinity.[15]

The choice of ligand can subtly alter the positioning of the linker attachment point, which can have significant downstream effects on the geometry of the ternary complex and the efficiency of ubiquitination.

Experimental Protocols for Comparative Analysis

To rigorously compare the performance of PROTACs synthesized with (S,R,S)-AHPC versus other VHL ligands, a suite of biophysical and cell-based assays is essential.

Ternary Complex Formation and Cooperativity by Surface Plasmon Resonance (SPR)

Causality: This assay provides kinetic data on the formation and dissociation of the ternary complex, allowing for the calculation of the cooperativity factor (α), a key predictor of PROTAC efficacy.[17]

SPR_Workflow start Start immobilize Immobilize VHL Complex on Sensor Chip start->immobilize binary1 Inject PROTAC (Determine PROTAC-VHL Kd) immobilize->binary1 binary2 Inject Target Protein + PROTAC (Determine Ternary Complex Kd) immobilize->binary2 analyze Analyze Sensorgrams (Calculate kon, koff, Kd) binary1->analyze binary2->analyze cooperativity Calculate Cooperativity (α) analyze->cooperativity end End cooperativity->end

SPR experimental workflow for cooperativity analysis.

Methodology:

  • Immobilization: Covalently immobilize a purified VHL-ElonginB-ElonginC (VBC) complex onto an SPR sensor chip (e.g., CM5) via amine coupling. Use a reference flow cell for background subtraction.

  • Binary Affinity Measurement:

    • Inject a series of concentrations of the PROTAC over the VBC-immobilized surface to determine the binding kinetics (kon, koff) and affinity (Kd) of the PROTAC-VHL interaction.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the target protein over the VBC surface in the presence of a constant, saturating concentration of the PROTAC.

    • Alternatively, inject pre-incubated mixtures of a constant concentration of the target protein with varying concentrations of the PROTAC.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd (PROTAC to VHL) / Kd (PROTAC to VHL in presence of POI). An α > 1 indicates positive cooperativity.

In Vitro Ubiquitination Assay

Causality: This biochemical assay directly demonstrates that the PROTAC-induced ternary complex is productive, meaning it can facilitate the enzymatic transfer of ubiquitin to the target protein. This is a crucial validation step to confirm the intended mechanism of action.

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the following components in reaction buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT):

    • Recombinant E1 activating enzyme (e.g., UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VBC E3 ligase complex

    • Recombinant target protein (POI)

    • Ubiquitin

    • PROTAC (at various concentrations) or DMSO vehicle control

  • Initiation: Start the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using a primary antibody specific for the target protein.

  • Data Analysis: A successful PROTAC will show a dose-dependent appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated target protein. The unmodified protein band should decrease in intensity.

Cellular Degradation Assay (Western Blot)

Causality: This is the definitive cell-based assay to measure a PROTAC's potency (DC50) and efficacy (Dmax) by quantifying the reduction of endogenous target protein levels.

Methodology:

  • Cell Culture and Treatment: Plate the desired cell line and allow cells to adhere. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the target protein.

    • Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The selection of a VHL ligand is a cornerstone of PROTAC design that profoundly impacts degrader performance. While (S,R,S)-AHPC (and its parent, VH032) remains a robust and widely validated choice, this guide demonstrates that ligands with different binding affinities, such as VH298, can lead to even more potent degraders. The critical takeaway for drug development professionals is that a holistic evaluation is necessary. Binary binding affinity is an important but insufficient metric for predicting success. The stability and cooperativity of the ternary complex are often the true drivers of degradation efficiency.[5] It is a surprising and pivotal discovery in the field that PROTACs incorporating VHL ligands with weaker binding affinities can still achieve remarkable potency and efficacy in degrading target proteins.[8] This highlights that the intricate interplay between the VHL ligand, the linker, and the warhead in forming a productive ternary complex is the ultimate determinant of a PROTAC's power. As the field of targeted protein degradation continues to mature, the systematic comparison of existing and novel E3 ligase ligands using the quantitative experimental frameworks outlined here will be essential for creating the next generation of transformative therapeutics.

References

  • Ciulli, A., & Crews, C. M. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 508–515. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7299. [Link]

  • Roy, M. J., et al. (2019). SPR-based assays for assessing PROTAC ternary complex formation and stability. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 629-638. [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468. [Link]

  • Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218-11231. [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87.e5. [Link]

  • Min, J., et al. (2002). Structure of the VHL-elongin C-elongin B complex: implications for VHL tumor suppressor function. Science, 296(5574), 1886-1889. [Link]

  • Mares, A., et al. (2020). A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. Journal of Biological Chemistry, 295(44), 15280-15291. [Link]

  • Frost, J., et al. (2016). Potent and selective chemical probe of the VHL-HIFα interaction. Angewandte Chemie International Edition, 55(5), 1921-1925. [Link]

  • Douglass, E. F., Jr., Miller, C. J., & Fierke, C. A. (2013). The role of ternary complex formation in the catalytic mechanism of histone deacetylase 8. Biochemistry, 52(40), 6994–7004. [Link]

  • Galdeano, C., et al. (2014). Structure-based design of potent and selective inhibitors of the VHL-HIF1α protein-protein interaction. Journal of Medicinal Chemistry, 57(20), 8657-8663. [Link]

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications, 8, 830. [Link]

  • Hon, T., et al. (2002). The VHL tumor suppressor protein complexes with CUL2 and elongins B and C. Journal of Biological Chemistry, 277(33), 30121-30124. [Link]

  • Van Molle, I., et al. (2012). Disrupting the VHL-HIF1α interaction by small molecules. Bioorganic & Medicinal Chemistry Letters, 22(23), 7219-7223. [Link]

  • PDB entry 4W9H. [Link]

  • PDB entry 5LLI. [Link]

  • Taylor & Francis Online. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • ACS Publications. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Structure of the standard VHL ligand (1). [Link]

Sources

Comparative

The Structure-Activity Relationship of AHPC-Based VHL Ligands: A Comparative Guide for Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules operate by coopting the cellular...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules operate by coopting the cellular ubiquitin-proteasome system to eliminate proteins implicated in disease. A cornerstone of this technology is the high-affinity ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein, largely due to its well-defined substrate recognition domain and the availability of potent, synthetically tractable small-molecule ligands.[1][2]

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(substituted)pyrrolidine-2-carboxamide (AHPC)-based ligands. We will dissect the key molecular interactions that govern binding to VHL, explore how systematic chemical modifications influence affinity, and provide field-proven experimental protocols for robust evaluation. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design the next generation of VHL-recruiting PROTACs.

The Foundational Scaffold: Core AHPC Interactions with the VHL Binding Pocket

The efficacy of AHPC-based ligands stems from their ability to mimic the binding motif of the hypoxia-inducible factor-1α (HIF-1α), the natural substrate of VHL.[3][4] The interaction is centered within a well-defined pocket on the β-domain of the VHL protein. Co-crystal structures, such as that of the prototypical ligand VH032 (PDB: 4W9H), reveal a network of critical hydrogen bonds and hydrophobic interactions that anchor the ligand.[5][6]

The core binding pharmacophore relies on three key features:

  • The Hydroxyproline (Hyp) Moiety: The (4R)-hydroxyl group of the proline ring is the lynchpin of the interaction, forming crucial hydrogen bonds with the side chains of Ser111 and His115. The pyrrolidine ring itself sits in a well-defined pocket.[6][7]

  • The tert-Butyl Group: This bulky hydrophobic group occupies a deep pocket, making favorable van der Waals contacts with residues such as Tyr98, Val108, and Phe119.[2]

  • The Amide Backbone: The amide carbonyls and N-H groups of the ligand backbone form additional hydrogen bonds with backbone atoms of VHL residues and structured water molecules, further stabilizing the complex.[6]

The following diagram illustrates these fundamental interactions between the AHPC core and the VHL binding site.

G cluster_VHL VHL Binding Pocket cluster_Ligand AHPC Ligand Core Ser111 Ser111 His115 His115 Tyr98 Tyr98 His110 His110 Arg107 Arg107 hydrophobic_pocket Hydrophobic Pocket (Val108, Phe119) AHPC Hydroxyproline (Hyp) OH N-H Amide Carbonyl tert-Butyl Group AHPC:o->Ser111 H-bond AHPC:o->His115 H-bond AHPC:c->Tyr98 H-bond AHPC:n->His110 H-bond AHPC:t->hydrophobic_pocket van der Waals

Caption: Key molecular interactions between the AHPC scaffold and VHL.

Systematic SAR Exploration: Optimizing Affinity and Properties

Structure-guided optimization has led to a deep understanding of how modifications at different positions of the AHPC scaffold impact VHL binding affinity. The prototypical ligand, VH032, with a dissociation constant (Kd) of approximately 185 nM, serves as a common benchmark.[3][6]

Modifications of the tert-Leucine Side Chain (LHS)

This region, often termed the "left-hand side" (LHS), projects into a pocket where the tert-butyl group makes critical hydrophobic contacts.

  • Size and Shape: SAR studies have shown that the size of this group is critical. Replacing the tert-butyl group of VH032 with a smaller ethyl group results in a 2-fold loss in binding affinity, while larger groups are generally not well-tolerated due to steric hindrance.[6] However, introducing conformational constraints, such as a cyclopropyl ring, can be beneficial, with the ligand VH101 showing a 4-fold increase in binding affinity (Kd = 44 nM) compared to VH032.[6]

  • Fluorination: Strategic fluorination can enhance binding. For example, adding an α-fluorine to the cyclopropyl-containing ligand (yielding VH101) improves affinity, likely through favorable electronic interactions or by influencing conformation.[6]

Modifications of the Hydroxyproline Core

The (2S,4R)-hydroxyproline core is the most conserved element, and modifications here are often detrimental.

  • Stereochemistry: The (2S,4R) stereochemistry is essential for correctly orienting the key hydroxyl group for its hydrogen bonding network with Ser111 and His115.[6][7]

  • Hydroxyl Group: Removal or modification of the 4-hydroxyl group drastically reduces binding affinity, confirming its role as the primary binding anchor.

  • Ring Modifications: Fluorination of the hydroxyproline ring has been explored. While (3R,4S)-fluoro-Hyp derivatives retained binding affinity comparable to the parent compound, (3S,4S)-fluoro-Hyp analogs showed a significant decrease in affinity, highlighting the stereochemical sensitivity of the binding pocket.[6]

Modifications of the Acyl Cap and Linker Exit Vector (RHS)

This "right-hand side" (RHS) region is typically where the linker for PROTAC assembly is attached. The choice of both the capping group and the linker attachment point is crucial, not just for VHL binding, but for facilitating effective ternary complex formation.

  • Benzylic Methylation: The addition of a methyl group to the benzylic position of the RHS phenyl ring has been shown to improve binding affinity.[8] This is thought to restrict bond rotation, pre-organizing the ligand into a more favorable binding conformation.

  • Aromatic Substituents: The 4-methylthiazolyl group present in many potent ligands engages in interactions with residues like Arg107.[6] Replacing this group with other heterocycles or (pseudo)halides often leads to a loss in binding affinity, though some modifications are tolerated.[6]

  • Linker Attachment Point: The most common exit vector for linker attachment is the phenolic hydroxyl group of the tyrosine mimic on the RHS.[2] This vector directs the linker out into the solvent-exposed region, minimizing disruption of the core binding interactions. Alternative linker attachment points on the LHS have also been explored, but these can be less optimal as this region is more buried within the VHL binding site.[4]

Comparative Analysis: AHPC Ligands vs. Alternatives

While AHPC-based ligands are prevalent, other scaffolds have been developed. The primary alternatives are based on the simpler hydroxyproline (Hyp) core without the extended AHPC structure.

FeatureAHPC-Based Ligands (e.g., VH032)Simple Hyp-Based LigandsRationale & Implications
Binding Affinity (Kd) 40 - 200 nM[3][6]1 - 5 µM[4]The extended AHPC scaffold makes additional favorable contacts, resulting in significantly higher binary binding affinity.
Ligand Efficiency HighModerateAHPC ligands achieve high affinity relative to their molecular weight, a desirable property in drug design.
Synthetic Accessibility More complex, multi-step synthesisSimpler, more readily accessibleThe increased complexity of AHPC ligands can be a drawback for rapid library synthesis and cost of goods.
PROTAC Efficacy Proven in numerous potent degraders (e.g., ARV-771)[9]Can be effective, but often requires optimizationHigh VHL affinity is not the sole determinant of PROTAC success; ternary complex cooperativity is key. However, a potent VHL binder is a robust starting point.[10]
Physicochemical Properties Generally larger, higher MW, can be challengingSmaller, often more "drug-like" propertiesProperties like solubility and permeability must be carefully optimized for the final PROTAC construct, which can be more challenging with larger AHPC ligands.[9]

Experimental Protocols for VHL Ligand Evaluation

Accurate and reproducible measurement of binding affinity is crucial for any SAR campaign. Isothermal Titration Calorimetry (ITC) is the gold standard as it provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a label-free format.

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of an AHPC-based ligand binding to the VHL:ElonginB:ElonginC (VBC) protein complex.

1. Materials:

  • Purified VBC protein complex (typically >95% purity).

  • AHPC-based ligand of interest, dissolved in a matched buffer (e.g., 100% DMSO stock diluted into final buffer).

  • ITC Buffer: A well-defined buffer such as 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP. It is critical that the protein dialysis buffer and the ligand dissolution buffer are identical to minimize heats of dilution.

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

2. Sample Preparation:

  • Protein Dialysis: Extensively dialyze the purified VBC complex against the ITC buffer (e.g., 3 buffer changes over 24 hours at 4°C) to ensure buffer matching.

  • Concentration Measurement: Accurately determine the final concentration of the VBC complex using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).

  • Ligand Preparation: Prepare a stock solution of the ligand in 100% DMSO. Create the final ligand solution by diluting the stock into the final dialysis buffer. The final DMSO concentration should be identical between the protein (in the cell) and ligand (in the syringe) solutions, typically between 1-5%.

  • Degassing: Thoroughly degas both the protein and ligand solutions for 10-15 minutes immediately prior to the experiment to prevent air bubbles.

3. Experimental Setup (Representative Parameters):

  • Cell Concentration (VBC): 10-30 µM

  • Syringe Concentration (Ligand): 100-300 µM (typically 10-fold higher than the cell concentration)

  • Temperature: 25°C

  • Stirring Speed: 750 rpm

  • Injection Scheme:

    • Initial injection: 0.4 µL (typically discarded in analysis)

    • Subsequent injections: 19 injections of 2 µL each

    • Spacing: 150 seconds between injections

4. Data Analysis:

  • Integrate the raw titration peaks to obtain the heat change (ΔH) for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software.

  • The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.

The workflow for this crucial validation step is outlined below.

G cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis p1 Purify & Dialyze VBC Protein p3 Accurate Concentration Measurement p1->p3 p2 Prepare Ligand in Matched Buffer p2->p3 p4 Degas Both Solutions p3->p4 r1 Load VBC into Cell, Ligand into Syringe p4->r1 r2 Equilibrate at 25°C r1->r2 r3 Perform Titration (Sequential Injections) r2->r3 a1 Integrate Raw Heat Bursts r3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to One-Site Model a2->a3 a4 Determine Kd, n, ΔH, ΔS a3->a4

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion and Future Directions

The AHPC scaffold represents a triumph of structure-based drug design, providing a robust and highly optimizable platform for recruiting the VHL E3 ligase. A deep and quantitative understanding of its SAR is not merely academic; it is the foundation upon which potent and selective protein degraders are built. Key takeaways include the critical role of the hydroxyproline anchor, the finely tuned hydrophobic interactions of the tert-leucine group, and the strategic importance of the linker exit vector.

Future efforts in the field will likely focus on developing novel AHPC analogues with improved physicochemical properties, such as enhanced cell permeability and reduced molecular weight, without sacrificing binding affinity.[11] Furthermore, as the field moves beyond binary affinity, the focus will increasingly be on designing ligands that promote positive cooperativity within the ternary PROTAC complex, a key determinant of degradation efficiency. The principles and protocols outlined in this guide provide a solid framework for pursuing these next-generation designs.

References

  • Benchchem. (2025). A Comparative Analysis of (S,R,S)
  • Benchchem. (2025). The Critical Role of Methylation in Enhancing VH032 Affinity for the VHL E3 Ligase: A Technical Guide.
  • Genentech, Inc. (2024). Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Amporndanai, K., et al. (2025). Chemical structure of VH032 and its cocrystallized structure with the VCB complex (yellow sticks, PDB: 4W9H). ResearchGate. [Link]

  • Benchchem. (2025). A Comparative Guide to VHL Ligand (S,R,S)
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Benchchem. (2025). A Comparative Analysis of (S,R,S)
  • Bond, M. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]

  • Bond, M. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]

  • Benchchem. (2025).
  • Krieger, J., et al. (2023). Structure of the standard VHL ligand (1). ResearchGate. [Link]

  • Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]

  • Benchchem. (2025). A Comparative Analysis of VHL Ligands in PROTAC Design: (S,R,S)-Ahpc-O-CF3 versus (S,R,S).
  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]

  • Van Molle, I., et al. (2021). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. [Link]

  • Galdeano, C. (2013). Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein. médecine/sciences. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Wang, Z., et al. (2023). Chemical structures of VHL ligands and their binding affinities to VHL protein and the design and optimization of AR PROTACs. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement for (S,R,S)-AHPC PROTACs

Introduction: Beyond Inhibition, Towards Elimination The paradigm of therapeutic intervention is undergoing a fundamental shift from occupancy-driven inhibition to event-driven elimination.[1][] At the forefront of this...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition, Towards Elimination

The paradigm of therapeutic intervention is undergoing a fundamental shift from occupancy-driven inhibition to event-driven elimination.[1][] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[3][4] A PROTAC molecule masterfully bridges a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that tags the POI for destruction by the 26S proteasome.[1][4][5][6]

Among the most robust and widely adopted components in PROTAC design is (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[7][8] Its stereospecificity and well-defined binding pocket have made it a cornerstone for developing potent and selective degraders.[9] However, the elegant mechanism of a PROTAC necessitates a rigorous and multi-faceted validation strategy. Observing protein knockdown is not enough; we must unequivocally demonstrate that the PROTAC directly engages its intended target to orchestrate this degradation. This guide provides a comparative analysis of state-of-the-art methodologies to validate target engagement for (S,R,S)-AHPC-based PROTACs, offering field-proven insights and detailed protocols for the discerning researcher.

The Foundational Mechanism: An Orchestrated Cascade

The efficacy of an (S,R,S)-AHPC PROTAC hinges on a sequence of coordinated intracellular events. A failure at any step can lead to an inactive compound. Understanding this cascade is essential for designing a logical validation strategy.

  • Binary Engagement : The PROTAC must first bind to both its intended POI and the VHL E3 ligase independently.

  • Ternary Complex Formation : The crucial step where the PROTAC acts as a molecular bridge, bringing the POI and VHL into close proximity.[1][5]

  • Ubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin chains onto the POI.[1][10]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[4][6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination (catalyzed) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation cascade.

Part 1: The Definitive Readout - Quantifying Protein Degradation

The ultimate biological outcome of successful target engagement is the reduction of total target protein levels. Quantifying this effect is the first and most critical step in evaluating any PROTAC.

Gold Standard: Immunoblotting (Western Blot)

Immunoblotting remains the foundational method for validating protein degradation due to its directness and specificity.[6][11] It allows for the precise quantification of protein loss and the determination of two crucial efficacy parameters: DC50 (the concentration required to degrade 50% of the target) and Dmax (the maximum achievable degradation).[12][13][14]

Causality Behind the Choice : While lower throughput, Western blotting provides visual confirmation of the target protein's size and can reveal shifts in molecular weight due to modifications, offering a layer of validation that bulk luminescence or fluorescence assays cannot. It is the bedrock of trustworthy degradation data.

  • Cell Culture & Treatment : Plate adherent cells (e.g., HEK293T, HeLa) in 12-well plates. Allow them to adhere for 24 hours. Treat cells with a serial dilution of the (S,R,S)-AHPC PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis : Wash cells twice with ice-cold PBS. Lyse cells directly in the wells with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Normalize protein amounts (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • To ensure equal loading, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin).

  • Detection & Analysis : Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control.

  • Data Plotting : Plot the percent degradation against the log-transformed PROTAC concentration and fit a variable slope (four-parameter) dose-response curve to determine the DC50 and Dmax values.[12]

PROTAC CandidateTargetE3 Ligase LigandDC50 (nM)Dmax (%)
PROTAC-A BRD4(S,R,S)-AHPC1595
PROTAC-B BRD4(S,R,S)-AHPC7582
Negative Control BRD4(S,S,S)-AHPC>10,000<10

Part 2: Direct Evidence - Confirming Target Engagement in Cells

While protein degradation is the desired outcome, it is an indirect measure of target engagement. A PROTAC may fail to degrade its target due to poor cell permeability, metabolic instability, or an inability to form a productive ternary complex, even if it binds the target potently in a biochemical assay.[15] Therefore, demonstrating that the PROTAC physically interacts with its target inside the cell is a critical step for validation and troubleshooting.

Pivotal Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful, label-free technique to measure target engagement in a physiologically relevant environment.[16][17] It is based on the principle that a protein's thermal stability increases upon ligand binding.[18] By heating intact cells treated with a PROTAC to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve (Tm) to a higher temperature in the presence of the PROTAC provides direct and compelling evidence of target binding.[16]

Causality Behind the Choice : CETSA's key advantage is its ability to operate in intact cells without any modification to the PROTAC or the target protein, providing a true measure of engagement under native conditions.[16][19] It can decouple target binding from degradation, allowing a researcher to diagnose if a non-functional PROTAC is failing at the binding step or a subsequent step in the cascade.[19]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (PROTAC vs. Vehicle) B 2. Harvest & Resuspend Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separate Fractions (Centrifugation) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze by Western Blot (Quantify Soluble Target) F->G H 8. Plot Melting Curves (Determine ΔTm) G->H

Workflow for a Western Blot-based CETSA experiment.
  • Cell Culture and Treatment : Culture cells to ~80% confluency. Treat cells with a saturating concentration of the (S,R,S)-AHPC PROTAC (typically 10-100x the degradation DC50) or vehicle control for 1-2 hours.

  • Harvesting : Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.

  • Heating Step : Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the samples across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes. Include a non-heated control (kept on ice).

  • Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This preserves protein structure better than detergent-based lysis for this application.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis : Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration for all samples and analyze by Western blot as described in the previous section.

  • Data Analysis : Quantify the band intensity for each temperature point. For each treatment group, normalize the intensity to its non-heated control (100% soluble). Plot the percentage of soluble protein against the temperature to generate melting curves. The temperature shift between the vehicle and PROTAC-treated curves (ΔTm) confirms target stabilization and engagement.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (PROTAC-A)
46100100
509598
547592
5848 (Tm)81
622055 (Tm)
66525
Resulting ΔTm -+4°C

Part 3: Advanced Mechanistic Insights & Selectivity

For lead optimization and a deeper mechanistic understanding, it is often necessary to dissect the PROTAC cascade further and assess its selectivity across the entire proteome.

Alternative 1: HiBiT/NanoBRET® Assays for Kinetic Analysis

For higher-throughput analysis and kinetic measurements, bioluminescence-based reporter systems are invaluable. The HiBiT system utilizes a small 11-amino-acid tag that can be knocked into the endogenous gene of the target protein using CRISPR/Cas9.[20][21] This tag complements a larger subunit, LgBiT, to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the target protein's abundance and can be measured in real-time in live cells.[21][22][23]

Furthermore, this system can be adapted into a NanoBRET® (Bioluminescence Resonance Energy Transfer) assay to directly measure ternary complex formation in live cells by fusing a fluorescent acceptor (e.g., HaloTag®) to the E3 ligase.[20][22]

Causality Behind the Choice : This approach offers unparalleled sensitivity and the ability to perform kinetic degradation studies, which is difficult with endpoint assays like Western blotting.[22][24] Endogenous tagging avoids overexpression artifacts, providing data that is highly physiologically relevant.

Alternative 2: Global Proteomics for Selectivity Profiling

The ultimate test of a PROTAC's specificity is to measure its effect on the entire proteome. Mass spectrometry-based quantitative proteomics allows for the unbiased identification and quantification of thousands of proteins in a single experiment.[25][26] By comparing the proteome of cells treated with the active (S,R,S)-AHPC PROTAC versus a vehicle and, crucially, an inactive stereoisomer control (e.g., containing (S,S,S)-AHPC), one can definitively identify on-target degradation and any off-target liabilities.[7]

Causality Behind the Choice : Selectivity is paramount for a safe therapeutic. Proteomics provides the most comprehensive and unbiased assessment of a degrader's specificity, which is essential for preclinical development and for building a strong safety profile.[25][27]

Comparative Summary of Validation Methodologies

MethodPrincipleKey OutputThroughputProsCons
Immunoblotting Antibody-based detection of protein levels.[6]DC50, DmaxLowGold standard, visual confirmation, widely accessible.Labor-intensive, endpoint only, requires good antibodies.
CETSA Ligand-induced thermal stabilization.[16][18]ΔTm (Target Engagement)MediumDirect proof of binding in intact cells, label-free.Indirect readout of binding, can be complex to optimize.
HiBiT Lytic Assay Luminescence from a tagged endogenous protein.[21]DC50, Dmax, Degradation KineticsHighHighly sensitive, kinetic data, endogenous protein levels.Requires CRISPR engineering, potential for tag interference.
NanoBRET® Assay Energy transfer between tagged proteins in proximity.[20]Ternary Complex FormationHighDirect measure of mechanism in live cells, kinetic.Requires extensive cloning and cell line generation.
Proteomics (MS) Mass-based peptide identification and quantification.[26]Global protein abundance changesLowUnbiased, comprehensive selectivity profile, off-target ID.Technically demanding, expensive, complex data analysis.

Conclusion

Validating the target engagement of (S,R,S)-AHPC PROTACs requires a thoughtful, tiered approach. The journey begins with confirming the desired biological outcome—protein degradation—using the robust and reliable Western blot to establish potency (DC50) and efficacy (Dmax). This must be followed by direct evidence of target binding within the native cellular context, for which the Cellular Thermal Shift Assay (CETSA) provides an elegant and powerful solution. For programs requiring higher throughput, kinetic data, and deeper mechanistic insights, technologies like HiBiT and NanoBRET® offer powerful platforms to dissect the degradation cascade. Finally, to ensure the requisite specificity for therapeutic development, unbiased global proteomics is the essential tool for mapping on- and off-target effects. By logically layering these methodologies, researchers can build a self-validating and irrefutable data package, confidently advancing their targeted protein degraders from concept to clinic.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

  • Advancing target validation with PROTAC technology. PubMed. [Link]

  • Proteolysis targeting chimera. Wikipedia. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. [Link]

  • Advancing target validation with PROTAC technology | Request PDF. ResearchGate. [Link]

  • Advancing target validation with PROTAC technology. Taylor & Francis Online. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]

  • Target Validation Using PROTACs: Applying the Four Pillars Framework. PubMed. [Link]

  • Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem. [Link]

  • Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®). Labhoo. [Link]

  • A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH. [Link]

  • Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Journal of the American Chemical Society. [Link]

  • Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation. PMC - NIH. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Publications. [Link]

  • Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools Monitoring Targeted Protein Degradation. bioRxiv. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF. ResearchGate. [Link]

  • The Future of PROTAC Research: Emerging Opportunities and Challenges. Panome Bio. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Protein Degrader/PROTAC assays. Proteome Sciences. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. PubMed Central. [Link]

Sources

Comparative

The Scientist's Guide to Linker Selection: A Comparative Analysis of C10 and PEG Linkers in AHPC-based PROTACs

Introduction: The Linker as the Linchpin of PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degrad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC's architecture is deceptively simple: a ligand for a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5]

This guide focuses on PROTACs that utilize (S,R,S)-AHPC, a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[6][7] We will provide an in-depth comparative analysis of two commonly employed flexible linkers: the hydrophobic decyl (C10) alkyl chain and the hydrophilic polyethylene glycol (PEG) linker. Understanding the distinct characteristics of these linkers is paramount for the rational design of effective and drug-like VHL-recruiting PROTACs.

The Ternary Complex: The Cornerstone of PROTAC Activity

The primary function of a PROTAC is to induce the formation of a stable ternary complex.[3] The linker's length, flexibility, and chemical composition dictate the spatial orientation and proximity of the POI and the E3 ligase.[8] An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and an enhanced rate of ubiquitination, ultimately resulting in efficient degradation of the target protein.[3] Conversely, a poorly designed linker can lead to steric clashes or an unproductive orientation, diminishing or ablating degradation.[9]

Comparative Analysis: C10 Alkyl vs. PEG Linkers

The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker represents a critical decision point in PROTAC design, with each offering a distinct set of advantages and disadvantages.[10]

Physicochemical Properties: The Solubility-Permeability Trade-Off

A major hurdle in PROTAC development is their tendency to fall outside of traditional "drug-like" chemical space, often possessing high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[11]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[2] Their incorporation generally increases the aqueous solubility of the PROTAC molecule, which is a desirable trait for administration and bioavailability.[5][10]

  • C10 Alkyl Linkers: As saturated hydrocarbon chains, C10 linkers are hydrophobic.[10] While this can decrease aqueous solubility, it often enhances membrane permeability.[] Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in permeability assays, leading to better systemic exposure.[]

The "optimal" choice often depends on the properties of the ligands it connects. A highly lipophilic POI ligand might benefit from a hydrophilic PEG linker to balance the overall properties of the molecule, whereas a more polar POI ligand might be effectively delivered using a hydrophobic C10 linker.

Impact on Cell Permeability

For a PROTAC to be effective, it must cross the cell membrane to engage its intracellular target.

  • C10 Alkyl Linkers: The lipophilic nature of alkyl chains can improve passive diffusion across the lipid bilayer of the cell membrane.[] However, excessive hydrophobicity can also lead to non-specific binding to lipids and other proteins, or aggregation, which can limit the effective concentration of the PROTAC.[10]

  • PEG Linkers: While seemingly counterintuitive, hydrophilic PEG linkers can also facilitate cell permeability. They can adopt folded, more compact conformations that shield their polar ether oxygens, and their inherent flexibility allows them to navigate the membrane environment.[10] This has been described as a "chameleon effect."[3] However, very long PEG chains can increase the topological polar surface area (TPSA), hindering permeability.[10]

Conformational Dynamics and Ternary Complex Formation

The flexibility of the linker is crucial for allowing the two ligands to bind their respective proteins and for the subsequent formation of a stable and productive ternary complex.

  • C10 Alkyl Linkers: These linkers tend to adopt more elongated, anti-conformations. Their flexibility allows for the necessary adjustments to achieve a productive ternary complex, but their hydrophobic nature might lead to less specific interactions.

  • PEG Linkers: Due to the gauche effect, PEG linkers have a higher propensity to adopt folded or turn-like conformations.[10] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[13] This pre-organization has been correlated with potent degradation in some systems.[10]

The "Hook Effect"

The "hook effect" is a phenomenon where, at very high concentrations, the efficacy of a PROTAC decreases.[14] This is caused by the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[8] A well-designed linker can enhance the cooperativity of ternary complex formation, thereby mitigating the hook effect.[15] The conformational preferences of a PEG linker, for instance, might lead to more stable ternary complexes that are less susceptible to disruption by binary complex formation at higher concentrations.[13]

Metabolic Stability
  • C10 Alkyl Linkers: Alkyl chains are generally considered to be metabolically robust and are not typically sites of oxidative cleavage.[]

  • PEG Linkers: The ether bonds in PEG linkers can be more susceptible to metabolism through ether peroxidation.[] Shorter, linear linkers are often associated with better metabolic stability.[10]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key characteristics and performance considerations for C10 alkyl and PEG linkers in the context of AHPC-based PROTACs. This data is synthesized from multiple studies to provide a general comparison.

FeatureC10 Alkyl LinkerPEG LinkerRationale & Key Considerations
Composition Saturated hydrocarbon chain[10]Repeating ethylene glycol units[10]Fundamental structural difference driving all other properties.
Hydrophilicity Hydrophobic[10]Hydrophilic[10]Impacts solubility and interactions with the cellular environment.
Aqueous Solubility May limit solubility[2]Generally improves solubility[2]Critical for formulation and bioavailability.
Cell Permeability Can improve permeability via lipophilicity[]Can enhance permeability via conformational folding and solubility[10]A complex interplay of factors; must be empirically determined.
Metabolic Stability Generally high[]Can be susceptible to oxidation[]Important for in vivo applications and pharmacokinetic profile.
Conformation Tends to be more elongated[10]Favors folded/turn conformations[10]Influences pre-organization for ternary complex binding.
Synthesis Synthetically straightforward[16]Can be more challenging and costly[2]Practical consideration for library synthesis and scale-up.

Visualizing PROTAC Mechanics and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow for evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-Linker-POI_Ligand (PROTAC) Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI & VHL POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of an AHPC-based PROTAC.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Design 1. Design PROTAC Library (C10 vs. PEG Linkers) Synth 2. Synthesize PROTACs Design->Synth QC 3. Characterization (NMR, LC-MS) Synth->QC Treatment 4. Treat Cells with PROTACs (Dose-Response) QC->Treatment Lysis 5. Cell Lysis Treatment->Lysis WB 6. Western Blot Analysis Lysis->WB Densi 7. Densitometry WB->Densi Calc 8. Calculate DC50 & Dmax Densi->Calc Compare 9. Compare Linker Efficacy Calc->Compare

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Experimental Protocols

Herein are generalized, foundational protocols for the synthesis and evaluation of PROTACs.

Protocol 1: General Synthesis of an AHPC-based PROTAC (Amide Coupling)

This protocol outlines a standard two-step synthesis connecting a POI ligand (with a carboxylic acid) to the amine of an AHPC-linker conjugate.

Step 1: Synthesis of AHPC-Linker-NH2 Conjugate

The synthesis of AHPC-C10-NH2 or AHPC-PEGx-NH2 is a multi-step process often starting from commercially available bifunctional linkers and the protected AHPC core. For the purpose of this guide, we assume the starting material (S,R,S)-AHPC-Linker-NH2 is available.[17]

Step 2: Coupling of POI Ligand to AHPC-Linker

  • Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.2 eq) and an amine base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated POI ligand solution, add the AHPC-Linker-NH2 conjugate (e.g., (S,R,S)-AHPC-C10-NH2 or an appropriate AHPC-PEG-NH2) (1.1 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions (e.g., 5% citric acid, saturated NaHCO3, and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction of a target protein in cells following PROTAC treatment.[18][19]

  • Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the C10- and PEG-linked PROTACs in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20]

Conclusion and Field-Proven Insights

The choice between a C10 alkyl linker and a PEG linker in AHPC-based PROTACs is not trivial and lacks a universal "best" answer. The decision must be guided by the specific properties of the target and its ligand, with the goal of achieving a balanced profile of solubility, permeability, and potent degradation.

  • When to Consider a C10 Linker: A C10 linker is a strong starting point when the POI ligand is relatively polar, and improved cell permeability is a primary objective.[] Its metabolic stability is also an asset for in vivo studies.

  • When to Consider a PEG Linker: A PEG linker is often favored when dealing with a greasy, lipophilic POI ligand that compromises the overall aqueous solubility of the PROTAC.[2] Its potential to pre-organize the molecule for ternary complex formation can also lead to highly potent degraders.[13]

Ultimately, the most effective strategy involves an empirical approach. Synthesizing a small, focused library of PROTACs with both C10 and PEG linkers of varying lengths is often the most direct path to identifying a lead compound with an optimal combination of degradation efficiency and drug-like properties.[16] The protocols and principles outlined in this guide provide a robust framework for undertaking such an investigation.

References

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved from [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Linsky, T. W., & Nevado, C. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]

  • Shcherbakov, D. S., & Kozlov, A. M. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • American Chemical Society. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Retrieved from [Link]

  • Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Translational Medicine. Retrieved from [Link]

  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Maniaci, C., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

Sources

Validation

The Gold Standard in Action: Validating AHPC-VHL Binding with Isothermal Titration Calorimetry

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, the successful formation of a stable ternary complex—comprising the t...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the successful formation of a stable ternary complex—comprising the target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase—is the critical first step.[1] For researchers developing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, such as those utilizing the (S,R,S)-AHPC ligand, robust and quantitative validation of binding is paramount.[2][3] This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical assays for validating the interaction between AHPC-based PROTACs and VHL.

The Central Role of Binding Affinity in PROTAC Efficacy

PROTACs function as molecular bridges, bringing a target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation by the proteasome.[4] The affinity of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex, are key determinants of its efficacy.[4] VHL is a frequently utilized E3 ligase in PROTAC design, and ligands like (S,R,S)-AHPC are designed to bind to its substrate recognition subunit.[2][5] Therefore, accurately measuring the binding affinity of these ligands is a cornerstone of any successful PROTAC development program.[4]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[6] By titrating a ligand (in this case, an AHPC-containing PROTAC) into a solution containing the protein (VHL), ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[7][8] This comprehensive thermodynamic profile provides invaluable insights into the forces driving the binding event.[9]

The Causality Behind Experimental Choices in ITC

The choice of ITC as a primary validation tool stems from its ability to provide a complete thermodynamic signature of the binding interaction without the need for labeling or immobilization, which can sometimes interfere with the binding event.[6][10] The direct measurement of heat flow provides a true in-solution assessment of the binding thermodynamics.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare purified VHL protein (10-50 µM in buffer) L_prep Prepare AHPC-PROTAC solution (10-20x VHL concentration in matched buffer) Load_P Load VHL into sample cell P_prep->Load_P Degas Degas both solutions Load_L Load AHPC-PROTAC into syringe L_prep->Load_L Degas->Load_P Degas->Load_L Titration Perform automated injections of AHPC-PROTAC into VHL Measure Measure heat changes after each injection Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit data to a binding model Determine Determine K D, n, ΔH, and ΔS

Caption: Workflow for a typical ITC experiment to measure AHPC-PROTAC binding to VHL.

Detailed Experimental Protocol: ITC for AHPC-VHL Binding

A detailed protocol for performing an ITC experiment to validate the binding of an AHPC-containing PROTAC to the VHL E3 ligase complex is as follows:

1. Sample Preparation:

  • Prepare a solution of purified VHL protein complex (typically VCB, consisting of VHL, Elongin B, and Elongin C) at a concentration of 10-50 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).[11]

  • Prepare a solution of the AHPC-containing PROTAC in the identical buffer at a concentration 10-20 times that of the VHL protein.[12]

  • Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell and syringe.[13]

2. ITC Experiment:

  • Load the VHL protein solution into the sample cell of the isothermal titration calorimeter.[14]

  • Load the AHPC-PROTAC solution into the injection syringe.[14]

  • Perform a series of automated injections of the PROTAC solution into the VHL solution while maintaining a constant temperature.[11]

  • The instrument will measure the heat released or absorbed after each injection.

3. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of the PROTAC to VHL.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.

A Comparative Look: Alternative Binding Validation Assays

While ITC is considered the gold standard, other biophysical techniques are also widely used to validate protein-ligand interactions. Each method has its own set of advantages and limitations.

Method Principle Parameters Measured Throughput Sample Consumption Key Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[6]KD, n, ΔH, ΔS[7]LowHigh[15]Label-free, in-solution, provides full thermodynamic profile.[6][9]Low throughput, requires large amounts of pure sample.[6][15]
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface upon binding.[16]KD, kon, koff[17]MediumLowReal-time kinetic data, label-free.[16][17]Requires immobilization of one binding partner, which can affect binding.[1]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[18]KD, kon, koffHighLowReal-time kinetic data, high throughput, fluidics-free.[11][18]Requires immobilization, less sensitive than SPR for small molecules.[10]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.[19]KD, IC50HighLowHomogeneous assay, high throughput.[20][21]Requires a fluorescent label, potential for interference from fluorescent compounds.[22]
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions.[16] By immobilizing the VHL protein on a sensor chip and flowing the AHPC-PROTAC over the surface, SPR can measure both the association (kon) and dissociation (koff) rates of the interaction, from which the binding affinity (KD) can be calculated.[17] This kinetic information is not available from a standard ITC experiment.[23]

SPR_Workflow cluster_prep Assay Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize VHL protein on a sensor chip Prepare_A Prepare serial dilutions of AHPC-PROTAC (analyte) Association Flow AHPC-PROTAC over the sensor surface (Association) Prepare_A->Association Dissociation Flow buffer over the sensor surface (Dissociation) Association->Dissociation Regeneration Regenerate the sensor surface Dissociation->Regeneration Sensorgram Generate sensorgram (Response Units vs. Time) Fit_Kinetics Fit data to a kinetic model Sensorgram->Fit_Kinetics Determine_Rates Determine k on, k off, and K D Fit_Kinetics->Determine_Rates

Caption: A typical workflow for an SPR experiment to measure binding kinetics.

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time.[18] Similar to SPR, it involves immobilizing one of the binding partners (e.g., VHL) on a biosensor tip and measuring the binding of the other partner (AHPC-PROTAC) from solution.[11] BLI is generally considered to have higher throughput than SPR and is more tolerant of crude samples.[18]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[22] In the context of AHPC-VHL binding, a fluorescently labeled version of the AHPC ligand would be used. When unbound, the small fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization.[19] Upon binding to the much larger VHL protein, its rotation slows down, leading to an increase in fluorescence polarization.[19][20] This change in polarization can be used to determine the binding affinity.[19]

Making the Right Choice: A Decision-Making Framework

The selection of the most appropriate binding assay depends on several factors, including the specific scientific question, the stage of the drug discovery process, and the availability of resources.

Decision_Tree cluster_thermo Thermodynamic Detail? cluster_kinetics Kinetic Data Needed? cluster_throughput High Throughput Needed? Start Need to validate AHPC-VHL binding? Thermo_Yes Yes Start->Thermo_Yes Thermo_No No Start->Thermo_No ITC Use ITC Thermo_Yes->ITC Kinetics_Yes Yes Thermo_No->Kinetics_Yes Kinetics_No No Thermo_No->Kinetics_No SPR_BLI Use SPR or BLI Kinetics_Yes->SPR_BLI TP_Yes Yes Kinetics_No->TP_Yes TP_No No Kinetics_No->TP_No FP Use FP TP_Yes->FP TP_No->ITC

Caption: A decision-making framework for selecting a binding validation assay.

Conclusion: An Integrated Approach to Binding Validation

While Isothermal Titration Calorimetry stands out for its ability to provide a complete thermodynamic characterization of the AHPC-VHL interaction, a comprehensive validation strategy often benefits from the use of multiple, complementary techniques. For instance, the high-throughput nature of Fluorescence Polarization makes it well-suited for initial screening of a library of AHPC-based PROTACs. Promising hits can then be further characterized by SPR or BLI to obtain kinetic information, and finally, by ITC to gain a deep understanding of the thermodynamic driving forces of the interaction. This integrated approach, leveraging the strengths of each technique, provides the most robust and reliable validation of AHPC-VHL binding, ultimately accelerating the development of effective targeted protein degraders.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). PubMed Central.
  • A Comparative Guide to Validating PROTAC Ternary Complex Formation. (n.d.). BenchChem.
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). NIH.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
  • In silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. (n.d.).
  • A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis. (n.d.). BenchChem.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). JoVE.
  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019, February 5). ACS Chemical Biology.
  • Measuring PROTAC Ternary Complex Formation by SPR. (n.d.). Charnwood Discovery.
  • Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. (n.d.). International Journal of Pharmaceutical Sciences.
  • A Comparative Guide to VHL Ligand (S,R,S)-AHPC-C4-NH2 for Targeted Protein Degradation. (n.d.). BenchChem.
  • Analysis of Protein-Ligand Interactions by Fluorescence Polarization. (n.d.). Mtoz Biolabs.
  • BRD4 PROTAC Characterization using SPR. (n.d.). Charnwood Discovery.
  • PROTAC Ternary Complex Assay Services. (n.d.). BOC Sciences.
  • Characterising PROTAC ternary complex formation using SPR. (2024, August 20). o2h discovery website.
  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. (n.d.). Aragen Life Sciences.
  • Isothermal Titration Calorimetry: Application in Drug Discovery. (2012, August 11). PharmaXChange.info.
  • A Comparative Guide to VHL Ligand Binding Affinities: Validating (S,R,S)-Ahpc-O-CF3. (n.d.). BenchChem.
  • How to Assess Binding in Drug Discovery. (2024, January 8). TA Instruments.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024, January 12). PubMed.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC. (2022, June 16). PubMed Central.
  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). Protocols.io.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (n.d.). Broad Institute.
  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015, April 6).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (n.d.). PubMed Central.
  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
  • Isothermal Titration Calorimetry. (n.d.). Biomolecular Interactions Facility | The Huck Institutes.
  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). (n.d.). Virtual Labs IIT Kharagpur.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC. (n.d.). NIH.
  • Crystallization of VHL-based PROTAC-induced ternary complexes. (2025, August 7). Request PDF.
  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? (2013, December 3). ResearchGate.
  • How can I measure binding affinity if I do not have an ITC? (2022, January 19). ResearchGate.
  • 5.2: Techniques to Measure Binding. (2025, August 7). Biology LibreTexts.
  • An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation. (n.d.). BenchChem.
  • Biolayer Interferometry (BLI). (n.d.). Sartorius.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7). NIH.
  • Could someone please help me with interpreting ITC data? (2015, November 17). ResearchGate.
  • (S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1). (n.d.). MedchemExpress.com.
  • (S,R,S)-AHPC monohydrochloride (VH032-NH2 monohydrochloride) | VHL Ligand. (n.d.).
  • (S,R,S)-AHPC-Me hydrochloride (VHL ligand 2 hydrochloride) | Ligands for E3 Ligase. (n.d.).
  • A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). ResearchGate.
  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti. (2023, April 18). bioRxiv.
  • Characterizing Protein-Protein Interactions by ITC. (n.d.). TA Instruments.

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of (S,R,S)-AHPC-methanesulfonothioate

Introduction: The Imperative for Selectivity in Targeted Protein Degradation The advent of targeted protein degradation, largely driven by technologies like Proteolysis Targeting Chimeras (PROTACs), has opened new therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Targeted Protein Degradation

The advent of targeted protein degradation, largely driven by technologies like Proteolysis Targeting Chimeras (PROTACs), has opened new therapeutic avenues by enabling the selective elimination of disease-causing proteins.[1][2] At the heart of many successful PROTACs lies a ligand that recruits an E3 ubiquitin ligase to the target protein.[3] The von Hippel-Lindau (VHL) E3 ligase is a workhorse in this field, and its recruitment is often mediated by small molecules derived from the (S,R,S)-AHPC (also known as VH032) scaffold.[4]

(S,R,S)-AHPC-methanesulfonothioate is a derivative of this well-established VHL ligand.[5][6] The methanesulfonothioate group may serve as a reactive handle for covalent labeling or as a strategic attachment point for a linker in a PROTAC construct. While its primary target is presumed to be VHL, the introduction of this reactive moiety necessitates a rigorous evaluation of its proteome-wide selectivity. Undesired off-target interactions can lead to unforeseen toxicity, confound experimental results, and ultimately hinder therapeutic development.[7][8]

This guide provides a comprehensive framework for researchers to systematically investigate the cross-reactivity of (S,R,S)-AHPC-methanesulfonothioate. We will compare it to other common E3 ligase ligands and detail a multi-tiered experimental approach to confidently map its interaction profile within the complex cellular environment.

The E3 Ligase Ligand Landscape: A Comparative Overview

While (S,R,S)-AHPC-methanesulfonothioate is our focus, it's crucial to understand its place within the broader context of E3 ligase ligands used in PROTAC development. The choice of E3 ligase ligand can significantly impact the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] VHL and Cereblon (CRBN) are the most predominantly utilized E3 ligases to date.[3]

LigandE3 Ligase TargetTypical Binding Affinity (Kd)Key Features & Considerations
(S,R,S)-AHPC (VH032) & Derivatives von Hippel-Lindau (VHL)Nanomolar to low micromolarWell-characterized binding mode; VHL is broadly expressed across tissues.[9][10]
VH298 von Hippel-Lindau (VHL)NanomolarAn optimized VHL ligand with improved physicochemical properties.[11]
Thalidomide & Analogs (Pomalidomide, Lenalidomide) Cereblon (CRBN)MicromolarWell-established safety profiles in humans; CRBN is also widely expressed.[3]
Nutlin-3a MDM2NanomolarRecruits MDM2, which can be advantageous in certain cancer contexts.[3]
Bestatin & Analogs cIAP1MicromolarCan induce self-degradation of cIAP1, which may have immunomodulatory effects.

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust assessment of selectivity requires a combination of techniques that probe both direct binding and cellular target engagement. The following tiered approach allows for a systematic and confident characterization of (S,R,S)-AHPC-methanesulfonothioate's interaction profile.

G cluster_0 Tier 1: Target Engagement Confirmation cluster_1 Tier 2: Proteome-Wide Selectivity cluster_2 Tier 3: Functional Validation T1_A Competitive Binding Assay T1_B CETSA T2 Chemical Proteomics T1_A->T2 Confirmed VHL Binding T1_C NanoBRET T1_B->T2 Confirmed Cellular Engagement T1_C->T2 Confirmed Cellular Engagement T3 Cell-Based Functional Assays T2->T3 Off-Targets Identified End End T3->End Selectivity Profile Established Start Start Profiling Start->T1_A

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Confirmation of VHL Target Engagement

The initial step is to confirm that (S,R,S)-AHPC-methanesulfonothioate binds to its intended target, VHL, both in a purified system and in a more physiologically relevant cellular environment.

This assay will determine the binding affinity of the compound for the VHL-ElonginB-ElonginC (VCB) complex. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for this purpose.[12]

Protocol: TR-FRET Competitive Binding Assay

  • Reagents and Materials:

    • Recombinant His-tagged VCB complex.

    • Europium-labeled anti-His antibody (donor fluorophore).

    • Biotinylated HIF-1α peptide (containing the hydroxyproline motif for VHL binding).

    • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

    • (S,R,S)-AHPC-methanesulfonothioate and a known VHL ligand (e.g., VH032) as a positive control.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume microplates.

  • Procedure:

    • Prepare a serial dilution of (S,R,S)-AHPC-methanesulfonothioate and the positive control in assay buffer.

    • In a 384-well plate, add the VCB complex, biotinylated HIF-1α peptide, and the test compounds.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Add the Eu-labeled anti-His antibody and Streptavidin-APC.

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CETSA is a powerful method to verify that a compound engages its target in the complex milieu of a living cell.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15]

Protocol: Isothermal Dose-Response CETSA

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a cancer cell line with known VHL expression) to ~80% confluency.

    • Treat the cells with a range of concentrations of (S,R,S)-AHPC-methanesulfonothioate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a single, optimized temperature (e.g., 54°C) for 3 minutes in a thermal cycler. This temperature should be on the steep part of the VHL melting curve, determined in a preliminary experiment.

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble VHL in each sample by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble VHL against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 for thermal stabilization.

As a complementary in-cell method, the NanoBRET™ assay provides a quantitative measure of compound binding in live cells.[16][17] It relies on bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[18]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells with a vector expressing VHL fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96- or 384-well white assay plate.

  • Assay Procedure:

    • Prepare serial dilutions of (S,R,S)-AHPC-methanesulfonothioate.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ tracer for VHL at its predetermined optimal concentration.

    • Add the NanoGlo® substrate.

    • Incubate at 37°C for 2 hours.

    • Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the ratio against the log of the compound concentration to determine the IC50, which reflects the compound's affinity for the target in a cellular environment.

Tier 2: Unbiased, Proteome-Wide Off-Target Identification

Once VHL engagement is confirmed, the next critical step is to identify any other proteins that (S,R,S)-AHPC-methanesulfonothioate may bind to. Chemical proteomics is the gold standard for this purpose.[19][20]

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Affinity Pulldown cluster_2 Step 3: Protein ID & Quantification S1 Immobilize (S,R,S)-AHPC- methanesulfonothioate on beads S2 Incubate beads with cell lysate S1->S2 S3 Competition with excess free compound S2->S3 S4 Elute and digest bound proteins S3->S4 Wash unbound proteins S5 Analyze by LC-MS/MS S4->S5 Result List of On- and Off-Targets S5->Result Identify specific binders

Caption: Workflow for Chemical Proteomics-based off-target identification.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Preparation:

    • Synthesize a version of (S,R,S)-AHPC-methanesulfonothioate that is immobilized on a solid support (e.g., sepharose beads) via a linker. An inert linker position must be chosen to avoid disrupting the binding pharmacophore.

  • Cell Lysis and Incubation:

    • Prepare a native protein lysate from a relevant cell line.

    • Incubate the lysate with the compound-conjugated beads.

    • In a parallel control experiment, incubate the lysate with the beads in the presence of a high concentration of free (S,R,S)-AHPC-methanesulfonothioate. This competition control is crucial for distinguishing specific binders from non-specific background proteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, typically using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

  • Data Analysis:

    • Proteins that are significantly enriched in the sample without the free compound competitor compared to the competition control are considered specific binders.

    • The primary target, VHL, should be identified as a top hit, validating the experiment. Any other significantly enriched proteins are potential off-targets.

Tier 3: Functional Validation of Identified Off-Targets

Identifying a binding interaction is not the same as demonstrating a functional consequence. If chemical proteomics reveals credible off-targets, it is essential to investigate whether the binding of (S,R,S)-AHPC-methanesulfonothioate alters their function.

The specific assays will depend on the identity of the off-target protein. For example:

  • If the off-target is a kinase: Perform an in vitro kinase assay to see if the compound inhibits its activity.

  • If the off-target is a receptor: Conduct a cell-based reporter assay to determine if the compound acts as an agonist or antagonist.

  • If the off-target is a transcription factor: Use qPCR or a reporter gene assay to measure changes in the expression of its target genes.

Interpreting the Data: Building a Selectivity Profile

The culmination of these experiments will be a comprehensive selectivity profile for (S,R,S)-AHPC-methanesulfonothioate.

Summary of Findings Table:

AssayMetric(S,R,S)-AHPC-methanesulfonothioateControl (e.g., VH032)Interpretation
TR-FRET IC50 vs. VCB[Value][Value]Confirms direct binding affinity to VHL.
CETSA EC50 (Stabilization)[Value][Value]Confirms target engagement in intact cells.
NanoBRET IC50 (Cellular)[Value][Value]Quantifies binding affinity in live cells.
AP-MS Specific BindersVHL, [Off-Target A], [Off-Target B]VHLIdentifies potential off-targets.
Functional Assay (Off-Target A) e.g., IC50[Value]N/ADetermines functional consequence of off-target binding.

A highly selective compound will show potent activity in the VHL engagement assays and have a clean profile in the chemical proteomics experiment, with few or no off-targets identified. If off-targets are found, their functional relevance must be carefully considered in the context of the compound's intended application. This rigorous, multi-faceted approach ensures a deep understanding of the compound's biological activity, paving the way for its confident use as a research tool or its advancement as a therapeutic candidate.

References

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews. [Link]

  • Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. (2020). Eurofins Discovery. [Link]

  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (2022). Nature Communications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (2021). Pharmacology & Therapeutics. [Link]

  • Chemical proteomics to identify molecular targets of small compounds. (2013). Current Molecular Medicine. [Link]

  • Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. (2024). Briefings in Bioinformatics. [Link]

  • NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. [Link]

  • Target profiling of small molecules by chemical proteomics. (2009). Nature Chemical Biology. [Link]

  • PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]

  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. (2012). Journal of the American Chemical Society. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory. (2022). Annual Review of Pharmacology and Toxicology. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2022). International Journal of Molecular Sciences. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

  • Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. (2021). STAR Protocols. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. ResearchGate. [Link]

  • VHL ligand binding increases intracellular level of VHL. (2021). bioRxiv. [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. (2023). Frontiers in Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (2021). ACS Omega. [Link]

  • Potential functional and pathological side effects related to off-target pharmacological activity. (2008). Journal of Pharmacological and Toxicological Methods. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. ResearchGate. [Link]

  • E3scan Ligand Binding Assay Technology. Eurofins Discovery. [Link]

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications. (2021). Journal of Medicinal Chemistry. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Methods to accelerate PROTAC drug discovery. (2024). Biochemical Society Transactions. [Link]

  • Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ResearchGate. [Link]

  • Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy. (2023). Cancer Research. [Link]

  • Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. (2023). YouTube. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). Proceedings of the National Academy of Sciences. [Link]

  • CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]

Sources

Validation

The Alchemist's Proof: A Guide to Validating PROTAC-Mediated Degradation Over Synthesis Inhibition

For researchers, scientists, and drug development professionals pioneering the frontier of targeted protein degradation, the central question is one of definitive mechanism. Does your PROTAC (Proteolysis-Targeting Chimer...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals pioneering the frontier of targeted protein degradation, the central question is one of definitive mechanism. Does your PROTAC (Proteolysis-Targeting Chimera) truly induce the degradation of its target, or does it merely inhibit its synthesis? Answering this question with irrefutable evidence is paramount to the progression of any PROTAC-based therapeutic. This guide provides a comprehensive framework for designing and executing experiments to unequivocally validate PROTAC-mediated degradation, offering a clear distinction from synthesis inhibition. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear comparison of methodologies, all grounded in scientific integrity.

The Fundamental Dichotomy: Degradation vs. Synthesis Inhibition

A PROTAC's intended mechanism of action is to hijack the cell's endogenous ubiquitin-proteasome system (UPS). It does so by forming a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process results in the elimination of the target protein.

Conversely, a small molecule could reduce the steady-state level of a protein by inhibiting its synthesis at the transcriptional or translational level. While the outcome – a reduction in protein levels – may appear similar at a superficial glance, the underlying biology and therapeutic implications are vastly different. Validating the intended degradation mechanism is therefore a critical step in PROTAC development.

A Multi-pronged Approach to Validation

A robust validation strategy relies on a suite of orthogonal methods that, when taken together, provide a comprehensive and irrefutable picture of a PROTAC's mechanism of action. This guide will focus on three key experimental pillars:

  • Direct Measurement of Protein Levels and Stability: Assessing the rate of disappearance of the target protein.

  • Quantification of Protein Synthesis and Degradation Rates: Directly measuring the impact on the protein's lifecycle.

  • Transcriptional Analysis: Ruling out effects on mRNA synthesis.

Pillar 1: Direct Measurement of Protein Levels and Stability

The most direct way to assess a PROTAC's effect is to measure the abundance of the target protein over time. Western blotting is a cornerstone technique for this purpose.

This initial validation step aims to confirm that the target protein is depleted in a dose- and time-dependent manner. Key parameters to determine are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum level of degradation achievable).

Detailed Experimental Protocol: Dose-Response Western Blot

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with a serial dilution of the PRO

Comparative

The A-Z Guide to Confirming Target Knockdown by AHPC Degraders: An Orthogonal Validation Toolkit

In the rapidly advancing field of targeted protein degradation (TPD), AHPC (arylhydroxyproline-based) degraders have emerged as potent molecules for selectively eliminating proteins of interest (POIs).[1] These heterobif...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation (TPD), AHPC (arylhydroxyproline-based) degraders have emerged as potent molecules for selectively eliminating proteins of interest (POIs).[1] These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] However, the elegant mechanism of these degraders necessitates a rigorous and multi-faceted validation strategy. Relying on a single experimental method is insufficient to confidently attribute a biological outcome to the degradation of the intended target.[3]

This guide provides an in-depth comparison of essential orthogonal methods to confirm target knockdown by AHPC degraders. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers, scientists, and drug development professionals to design robust validation strategies and ensure the scientific integrity of their findings.

The Imperative of Orthogonal Validation

The catalytic nature of AHPC degraders, where a single molecule can induce the degradation of multiple target proteins, underscores the need for a comprehensive validation approach.[1][4] Orthogonal methods—distinct, complementary techniques that measure the same endpoint through different principles—are crucial for building a solid evidentiary case for on-target activity and ruling out off-target effects or experimental artifacts. A well-rounded validation strategy will typically interrogate the degrader's effect at the protein, mRNA, and functional levels.[5]

Western Blotting: The First Line of Evidence

Western blotting is a cornerstone technique for the initial confirmation of target protein degradation.[6][7] It provides a direct and semi-quantitative assessment of the target protein's abundance in cells treated with an AHPC degrader.[7]

The "Why": This method directly visualizes the disappearance of the target protein, offering tangible proof of degradation. It also provides information on the molecular weight of the detected protein, which can help to identify potential cleavage products or modified forms.[7]

Comparative Analysis of Western Blotting Methods
MethodPrincipleThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Traditional Western Blot Antibody-based detection of a specific protein in a lysate separated by size.[7]Low to MediumSemi-quantitativeWidely established, provides molecular weight information.[7]Multiple steps leading to potential variability, can be time-consuming.[7]
Quantitative Western Blot Utilizes fluorescent secondary antibodies and specialized imaging systems for more precise quantification.[8]Low to MediumQuantitativeMore accurate than traditional chemiluminescence-based methods.Requires specialized imaging equipment.
In-Cell Western™ Assay Antibody-based immunofluorescent detection in a microplate format.[9]HighQuantitativeHigher throughput than traditional Western blotting.[9]Less specific than MS, requires specific antibodies.[9]
Detailed Protocol: Quantitative Western Blotting
  • Cell Lysis: Treat cells with the AHPC degrader and a vehicle control for the desired time points. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[2]

  • SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[2]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).[2]

    • Wash the membrane and incubate with fluorescently-labeled secondary antibodies.

  • Imaging and Analysis: Image the membrane using a fluorescence imaging system. Quantify the band intensities for the target protein and normalize them to the loading control to determine the extent of degradation.

Mass Spectrometry-Based Proteomics: A Global View of Degradation

Mass spectrometry (MS)-based proteomics offers an unbiased and highly quantitative approach to confirm target knockdown and assess the global proteomic effects of an AHPC degrader.[9][10] This powerful technique can identify and quantify thousands of proteins in a single experiment, providing a comprehensive view of a degrader's specificity.[9][11]

The "Why": MS-based proteomics provides the highest level of confidence in target knockdown by directly identifying and quantifying the target protein without the reliance on antibodies.[9] It is also invaluable for identifying potential off-target effects, which is a critical aspect of drug development.[12]

Comparative Analysis of Proteomics Methods
MethodPrincipleKey AdvantagesKey Limitations
Global (Shotgun) Proteomics (e.g., TMT, SILAC) Unbiased identification and quantification of thousands of proteins in a sample.[9]Provides a comprehensive view of the proteome, enabling the discovery of off-target effects.[9]Can be complex and data analysis is computationally intensive.
Targeted Proteomics (e.g., PRM, SRM) Pre-selection of specific peptides for quantification, leading to high sensitivity and specificity.[9]Highly sensitive and specific for the target protein.Provides information only on the pre-selected targets.
Detailed Protocol: Targeted Proteomics (Parallel Reaction Monitoring - PRM)
  • Sample Preparation: Treat cells with the AHPC degrader and vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by mass spectrometry (MS) in PRM mode. Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.[9]

  • Data Analysis: Process the PRM data using software like Skyline. Extract the chromatograms for the fragment ions of each target peptide and calculate the peak area to determine the relative abundance of the peptide.[9]

  • Normalization: Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.[9]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that the AHPC degrader directly binds to its intended target protein within the complex environment of a living cell.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16]

The "Why": CETSA provides direct evidence of target engagement, a prerequisite for degradation.[13][15] It helps to distinguish between direct effects of the degrader on the target and downstream consequences of other cellular events.[14]

Workflow for CETSA

cluster_0 CETSA Workflow A Treat cells with AHPC degrader or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot or Mass Spec C->D E Determine thermal stabilization of the target D->E

Caption: CETSA workflow to assess target engagement.

Detailed Protocol: CETSA followed by Western Blot
  • Cell Treatment: Treat cells with the AHPC degrader or vehicle control.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).[4]

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.[4]

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[4]

Mechanistic Assays: Unraveling the Degradation Pathway

To confirm that the observed target knockdown is occurring through the intended ubiquitin-proteasome pathway, specific mechanistic assays are essential. These assays provide evidence for the key steps in the degradation process.[5][17]

The "Why": These assays validate the mechanism of action of the AHPC degrader, confirming that it is indeed hijacking the cell's degradation machinery as designed.[17][18]

Key Mechanistic Assays
AssayPrincipleWhat it Confirms
Ubiquitination Assay Detection of poly-ubiquitin chains on the target protein, often by immunoprecipitation followed by Western blotting.[17]Confirms that the target protein is being marked for degradation.[17]
Proteasome Inhibition Co-treatment of cells with the AHPC degrader and a proteasome inhibitor (e.g., MG132).Rescue of target protein degradation confirms that the process is proteasome-dependent.
Detailed Protocol: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with the AHPC degrader, vehicle control, and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against ubiquitin. An increase in the ubiquitin signal in the degrader-treated sample indicates target ubiquitination.

Functional Assays: Linking Knockdown to Biological Outcomes

Ultimately, the goal of targeted protein degradation is to elicit a specific biological response. Functional assays are crucial for connecting the degradation of the target protein to a measurable cellular phenotype.[2][5]

The "Why": Functional assays provide the ultimate validation that the target knockdown is having the desired biological effect, which is a critical step in the development of a therapeutic degrader.[2]

Examples of Functional Assays
AssayPrincipleBiological Question Addressed
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo) Measures the number of viable cells in a population.[2]Does target degradation inhibit cell growth or induce cell death?[2]
Apoptosis Assays (e.g., Annexin V staining) Detects markers of programmed cell death.[5]Does target degradation induce apoptosis?
Cell Cycle Analysis Measures the distribution of cells in different phases of the cell cycle.Does target degradation cause cell cycle arrest?
Signaling Pathway Analysis Measures the activity of downstream signaling pathways using methods like Western blotting for phosphorylated proteins.Does target degradation modulate the activity of a specific signaling pathway?
Detailed Protocol: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a dilution series of the AHPC degrader and a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) value.[2]

Visualizing the Orthogonal Validation Strategy

cluster_1 Orthogonal Validation of AHPC Degrader Activity A AHPC Degrader Treatment B Western Blot (Protein Level) A->B C Mass Spectrometry (Proteome Level) A->C D CETSA (Target Engagement) A->D E Ubiquitination Assay (Mechanism) A->E F Functional Assays (Biological Outcome) A->F

Caption: A multi-pronged approach for robust validation.

Conclusion

The validation of target knockdown by AHPC degraders requires a rigorous, multi-faceted approach. By employing a suite of orthogonal methods, including Western blotting, mass spectrometry, CETSA, mechanistic assays, and functional assays, researchers can build a comprehensive and compelling case for the on-target activity and desired biological effects of their molecules. This robust validation is not merely a checklist but a fundamental component of scientific integrity that underpins the successful development of this exciting new class of therapeutics.

References

  • Pelago Bioscience. (n.d.). Leveraging CETSA® to Understand Degrader Biology at Molecular and Proteomic Levels.
  • BenchChem. (2025). Validating Target Protein Degradation: A Comparative Guide to Mass Spectrometry-Based Proteomics.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to (S,R,S)-Ahpc-O-CF3 Based Protein Degraders.
  • LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • Profacgen. (n.d.). Ubiquitination Assay.
  • BenchChem. (2025). A Researcher's Guide to Validating PROTAC Activity: A Comparative Analysis of Functional Assays.
  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
  • Labhoo. (n.d.). Targeted Protein Degradation Profiling by the Cellular Thermal Shift Assay (CETSA®).
  • BenchChem. (2025). Validating Protein Knockdown: A Comparative Guide to Western Blot-Based Methods.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • BenchChem. (2025). (S,R,S)-AHPC TFA: A Technical Guide to its Core Function in Targeted Protein Degradation.
  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • CETSA. (n.d.). CETSA.
  • BenchChem. (2025). (S,R,S)-AHPC-PEG8-acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation.
  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
  • Bio-Techne. (n.d.). Target Validation and Exploration.
  • LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies.
  • BenchChem. (2025). Why Knockout Validation is Essential for Western Blot Specificity Evaluation.
  • Creative Proteomics. (n.d.). Modificated Protein Degrader Proteomics Service.
  • PubMed Central. (n.d.). Antibody validation for Western blot: By the user, for the user.
  • BenchChem. (2025). A Comparative Guide to the Use of Inactive Stereoisomers of (S,R,S)-Ahpc as Negative Controls in Targeted Protein Degradation.
  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery.
  • ResearchGate. (n.d.). Detection of siRNA mediated protein knockdown with immunofluorescence.
  • PubMed Central. (n.d.). Inhibitors to degraders: Changing paradigm in drug discovery.
  • Thermo Fisher Scientific. (n.d.). Knockout and Knockdown Antibody Validation.
  • Murphy Lab. (n.d.). immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells.
  • Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays.
  • Discovery On Target. (2024). Degraders and Molecular Glues Part 1.
  • PubMed Central. (n.d.). Measuring mRNA decay with Roadblock-qPCR.
  • ACS Publications. (n.d.). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence.
  • Bruker. (n.d.). Targeted Protein Degraders.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Validation of PROTAC-Mediated Degradation.
  • PubMed Central. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
  • Wikipedia. (n.d.). Targeted protein degradation.
  • PubMed Central. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic.
  • Cell Signaling Technology. (n.d.). Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery.
  • Cell Signaling Technology. (n.d.). Antibody Validation for Immunofluorescence.
  • Revvity. (n.d.). Targeted protein degradation.
  • YouTube. (2025). Rebecca Metivier - Dana-Farber Targeted Degradation Webinar Series.
  • bioRxiv. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP).
  • Gene-Quantification. (n.d.). Real-time PCR for mRNA quantitation.
  • ResearchGate. (2025). De novo designed protein guiding targeted protein degradation.
  • NCBI. (2017). Real-Time qRT-PCR.
  • Springer Nature Experiments. (n.d.). Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells.
  • CAS. (2022). Molecular glues tackle undruggable targets.
  • Semantic Scholar. (n.d.). Quantification of mRNA using real-time reverse transcription PCR (RT-PCR): trends and problems.
  • PubMed Central. (n.d.). Quantification of mRNA in single cells and modelling of RT-qPCR induced noise.

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of AHPC-Based PROTACs

Introduction: The Rise of VHL-Recruiting PROTACs in Therapeutics Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven degradation.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of VHL-Recruiting PROTACs in Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven degradation.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[5][6] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4][5]

The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design due to its well-defined binding pocket and ubiquitous expression.[7][8][9] Small molecules that mimic the HIF-1α substrate, such as the (S,R,S)-AHPC (aminohydroxy-phenyl-chloroisoindolinone) core structure, serve as potent VHL ligands.[7][8] This guide provides a comparative analysis of the in vivo efficacy of prominent AHPC-based PROTACs, focusing on preclinical and clinical data to inform researchers in the field of targeted protein degradation.

The (S,R,S)-AHPC Ligand: A Privileged Scaffold for VHL Recruitment

The (S,R,S)-AHPC moiety, also known as the VH032 ligand, is a highly optimized VHL-binding ligand.[7][8] Its structure allows for high-affinity binding to VHL, facilitating the formation of a stable and productive ternary complex. The specific stereochemistry and chemical features of the AHPC core are critical for this interaction. Modifications to this core, or the linker attachment point, can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic (PK) properties.[10] Understanding the performance of PROTACs built upon this scaffold is therefore essential for designing next-generation degraders.

Comparative In Vivo Efficacy Analysis: AR and ER Degraders

To illustrate the in vivo performance of AHPC-based PROTACs, we will compare two of the most clinically advanced examples: ARV-110 (Bavdegalutamide), targeting the Androgen Receptor (AR), and ARV-471, targeting the Estrogen Receptor (ER). While both are developed by Arvinas, ARV-110 utilizes a CRBN-based ligand, whereas ARV-471 is a prime example of a VHL-recruiting PROTAC. For the purpose of this guide's focus on AHPC-based PROTACs, we will analyze ARV-471's performance and compare its efficacy metrics with other VHL-based degraders where data is available, providing a benchmark for this class of molecules.

ARV-471: An ER-Degrading PROTAC for Breast Cancer

ARV-471 is an orally bioavailable PROTAC designed to degrade the Estrogen Receptor α (ERα), a key driver in the majority of breast cancers.

  • Mechanism of Action: ARV-471 utilizes an AHPC-derived ligand to recruit VHL, which then ubiquitinates ERα for proteasomal degradation. This approach offers a potential advantage over standard-of-care ER antagonists like fulvestrant, which can be limited by resistance mechanisms.

  • In Vivo Preclinical Efficacy: In preclinical xenograft models of ER-positive breast cancer, ARV-471 demonstrated robust and durable ER degradation. This led to significant tumor growth inhibition at well-tolerated doses. The efficacy was observed in models sensitive to standard therapies as well as those resistant to them.

  • Clinical Data Insights: Interim Phase 1 clinical trial data for ARV-471 in patients with heavily pretreated, locally advanced or metastatic ER+/HER2- breast cancer have been highly encouraging.[11] Key findings include:

    • Superior ER Degradation: Tumor biopsy analysis showed ER degradation of up to 90%, a level superior to that reported for the standard-of-care agent, fulvestrant.[11]

    • Clinical Benefit: A clinical benefit rate (CBR) of 42% was observed in patients who had received a median of five prior therapies.[11]

    • Favorable Pharmacokinetics: The molecule demonstrated a dose-proportional plasma exposure and a half-life of approximately 28 hours, supporting a once-daily oral dosing schedule.[11]

Comparative VHL-based PROTACs in Oncology

While direct head-to-head in vivo comparisons are rare, we can analyze data from other AHPC-based PROTACs to understand the landscape. For instance, the BET degrader BETd-260, which also recruits VHL, has shown potent anti-tumor activity in osteosarcoma patient-derived xenograft (PDX) models.[12] A single intravenous dose of 5 mg/kg resulted in marked reductions in BET protein levels and induced significant apoptosis in tumor tissues.[12] This demonstrates the potent in vivo activity achievable with VHL-recruiting PROTACs against diverse targets.

PROTAC Target E3 Ligase Indication Key In Vivo Efficacy Data Status
ARV-471 ERαVHLER+/HER2- Breast CancerUp to 90% ER degradation in patient tumors; 42% CBR in heavily pretreated patients.[11]Phase 2
BETd-260 BET proteinsVHLOsteosarcomaStrong tumor growth inhibition in PDX models at 5 mg/kg; induces apoptosis in vivo.[12]Preclinical
DT2216 BCL-XLVHLHematologic & Solid TumorsSelectively degrades BCL-XL, inducing apoptosis in cancer cells.[6]Phase 1
ARV-110 ARCRBNProstate CancerShows efficacy in enzalutamide-resistant models; PSA50 responses in late-line patients.[11][13][14][15]Phase 2

Note: ARV-110 is included for contextual comparison of a clinically advanced PROTAC, though it is CRBN-based.

Key Experimental Protocols for In Vivo Evaluation

The robust evaluation of a PROTAC's in vivo efficacy relies on well-designed and reproducible experimental protocols.[]

Subcutaneous Xenograft Tumor Model Protocol

This protocol is fundamental for assessing the anti-tumor activity of a PROTAC.[4]

Objective: To determine the effect of a PROTAC on tumor growth in an immunocompromised mouse model.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., VCaP for prostate cancer, MCF-7 for breast cancer) under standard sterile conditions.

  • Animal Preparation: Use immunocompromised mice (e.g., BALB/c nude or NSG mice) to prevent rejection of human tumor cells. Allow mice to acclimatize for at least one week.

  • Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS or Matrigel) and inject subcutaneously (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Dosing: When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, PROTAC low dose, PROTAC high dose).

  • Drug Administration: Administer the PROTAC and vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) according to the planned schedule (e.g., once daily (QD)).

  • Endpoint Analysis: Continue treatment and tumor measurement for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. At the endpoint, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic (PD) analysis.

Western Blot for In Vivo Target Degradation

Objective: To quantify the level of target protein degradation in tumor tissue following PROTAC treatment.

Step-by-Step Methodology:

  • Tissue Lysis: Snap-freeze excised tumor tissues in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[4]

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and load them onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager. Quantify band intensity using densitometry software and normalize the target protein signal to the loading control.

Visualizing the Process: Workflows and Mechanisms

Diagrams are crucial for conceptualizing the complex processes in PROTAC research.[17]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-based PROTAC POI_bound Target E3_bound VHL POI Target Protein (e.g., ERα) E3 VHL E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Binds E3_bound->PROTAC_bound Recruits Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary Ubiquitination PolyUb_POI Poly-ubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary->PolyUb_POI

Caption: The catalytic mechanism of an AHPC-based PROTAC.

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Endpoint Analysis A 1. Cell Line Culture B 2. Animal Acclimatization A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E F 6. Dosing Regimen (PROTAC vs. Vehicle) E->F G 7. Final Tumor Measurement & Excision F->G H 8. Pharmacodynamic Analysis (Western, IHC) G->H I 9. Data Analysis & Interpretation H->I

Caption: Standard workflow for an in vivo xenograft efficacy study.

Discussion and Future Perspectives

AHPC-based PROTACs have demonstrated profound in vivo efficacy, culminating in clinically validated molecules like ARV-471. The success of these degraders underscores the power of the VHL E3 ligase as a recruitment partner in PROTAC design. Key to their success is a combination of potent and selective degradation, favorable oral bioavailability, and manageable safety profiles.

However, challenges remain. The large size and complex physicochemical properties of PROTACs can lead to issues with solubility, permeability, and oral bioavailability.[4] The "hook effect," where excessive PROTAC concentrations can inhibit ternary complex formation, is another consideration for in vivo studies.[4]

Future research will likely focus on:

  • Expanding the E3 Ligase Toolbox: While VHL and CRBN are the workhorses, leveraging other E3 ligases could provide tissue-specific degradation and overcome resistance.[9][18]

  • Improving "Drug-like" Properties: Optimizing linker composition and ligand design to improve PK/PD relationships is a critical ongoing effort.[3][19][20]

  • Combination Therapies: Exploring the synergistic potential of PROTACs with other anticancer agents may unlock even greater therapeutic benefit.

References

  • PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis. (2019, October 25). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Arvinas reports interim clinical data for ARV-471 and ARV-110. (2020, December 15). BioWorld. Retrieved January 5, 2026, from [Link]

  • Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. (2025, December 12). American Chemical Society Publications. Retrieved January 5, 2026, from [Link]

  • Discovery of ARV-110, a first in class androgen receptor degrading PROTAC® for the treatment of men with metastatic castration. (n.d.). Arvinas Medical Affairs. Retrieved January 5, 2026, from [Link]

  • ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. (2019, February 26). American Society of Clinical Oncology. Retrieved January 5, 2026, from [Link]

  • Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer. (n.d.). TrialSite News. Retrieved January 5, 2026, from [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023, July 5). Altogen Labs. Retrieved January 5, 2026, from [Link]

  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. (2025, April 2). PubMed. Retrieved January 5, 2026, from [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. (n.d.). Frontiers. Retrieved January 5, 2026, from [Link]

  • Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. (2020, March 20). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Webinar - PROTACs and Their Application in Cancer Therapeutics. (2022, March 30). YouTube. Retrieved January 5, 2026, from [Link]

  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2025, June 29). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). (2023, January 5). Research Collection. Retrieved January 5, 2026, from [Link]

  • Chapter 4. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • PROTACs– a game-changing technology. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. (2022, December 20). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals The synthesis of novel chemical entities is a cornerstone of innovation in drug development. However, with great i...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of innovation in drug development. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The compound (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA is a complex, likely novel molecule for which specific disposal protocols are not established. Therefore, it is imperative to treat this compound as a hazardous substance of unknown toxicity and reactivity.[1]

This guide provides a comprehensive framework for the safe handling and disposal of this compound. The procedures outlined are rooted in the precautionary principle and derived from the known hazards of its constituent functional groups: a methanesulfonothioate, an acetate ester, a primary amine, and a trifluoroacetate (TFA) salt. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for waste disposal; this guide serves to prepare you for your consultation with them.[2][3]

Pre-Disposal Hazard Assessment: A Multi-faceted Approach

Given the uncharacterized nature of the complete molecule, we must infer its potential hazards from its components. This initial assessment is critical for informing all subsequent handling and disposal steps. If the properties of a compound are unknown, it must be treated as highly hazardous until data proves otherwise.[1]

Functional Group Anticipated Hazards Disposal Considerations
Methanesulfonothioate Potential toxicity, skin and eye irritation. May release sulfur oxides upon combustion. Can be reactive, especially with strong oxidizers.[4]Segregate from oxidizers.[4] Must be collected as hazardous waste.
Primary Amine (C10-NH2) Basic, potentially corrosive. Can cause skin and eye irritation or burns.[5] Harmful to aquatic life.[6]Collect as hazardous waste. Do not dispose down the drain.[6] Keep separate from acids and oxidizing agents to prevent hazardous reactions.[6]
Trifluoroacetate (TFA) Salt The disposal protocol is primarily governed by the hazardous nature of the trifluoroacetic acid component, which is a strong, corrosive acid.[7][8]Must be treated as hazardous waste.[8] Do not attempt to neutralize without EHS consultation, as this can generate heat and fumes.
Acetate Ester Generally low toxicity but can be flammable. The overall flammability of the compound is unknown.Treat as a component of a hazardous waste mixture.

Mandatory Safety Protocols: Your First Line of Defense

Before beginning any work that will generate waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

A non-negotiable requirement for handling this compound is the use of appropriate PPE to prevent all routes of exposure.[9]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions must be conducted inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[9]

Spill Management

Accidents can happen. Being prepared is critical.

  • Isolate the Area: Prevent others from entering the spill zone.

  • Don PPE: If not already wearing it, don the full required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent pad to prevent dust generation.

  • Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department of the spill, regardless of its size.

Step-by-Step Disposal Protocol

The guiding principle is waste segregation and containment. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[10][11]

Step 1: Waste Segregation and Collection
  • Primary Waste Stream: All materials directly containing (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA, including unused solid, reaction mixtures, and solutions, must be collected as hazardous chemical waste.[12]

  • Container: Use a designated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) bottle for liquids or a wide-mouth glass jar for solids). The container must have a secure, tight-fitting lid.[12][13]

  • Incompatible Wastes: Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[6][14]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and is crucial for safe handling by EHS personnel.[15]

  • Affix a hazardous waste tag to the container before adding any waste.

  • Write the full, unambiguous chemical name: "(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA" . Do not use abbreviations or chemical structures.[16]

  • List all constituents and their approximate percentages, including solvents.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Corrosive" based on the amine and TFA components).

  • Record the date the first drop of waste was added.

Step 3: Managing Contaminated Materials
  • Solid Waste: All disposables that have come into contact with the compound—gloves, weigh boats, pipette tips, contaminated absorbent pads—must be collected in a separate, clearly labeled hazardous waste bag or container for solid waste.[9]

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated, puncture-resistant sharps container.[7]

  • Empty Containers: The original container of the compound is considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile). This rinsate must be collected and disposed of as hazardous liquid waste.[3][14] After rinsing, deface the original label, and consult with EHS for final disposal of the container.

Step 4: Temporary Storage (Satellite Accumulation)
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]

  • The storage area should be away from heat sources and incompatible chemicals.[6]

Step 5: Arranging for Final Disposal
  • Once the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[12][13]

  • Provide the EHS staff with all available information about the compound, including your hazard assessment and a copy of the synthesis protocol if possible. This aids them in determining the safest and most compliant final disposal method, which will likely be high-temperature incineration.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_liquid Collect Liquid Waste (Pure compound, solutions, rinsate) in sealed, compatible container. fume_hood->collect_liquid collect_solid Collect Solid Waste (Gloves, tips, contaminated labware) in separate, sealed container. fume_hood->collect_solid label_waste Label Container Immediately: - Full Chemical Name - All Constituents - Hazard Warnings - Date collect_liquid->label_waste collect_solid->label_waste store_waste Store in Secondary Containment in designated Satellite Accumulation Area (SAA). label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs provide_info Provide EHS with all known information and hazard assessment. contact_ehs->provide_info

Caption: A workflow diagram for the safe and compliant disposal of novel compound waste.

By adhering to this comprehensive protocol, you demonstrate a commitment to safety and regulatory compliance, building a foundation of trust in your laboratory's operational excellence. Always remember: when in doubt, the most critical step is to pause and consult your institution's Environmental Health and Safety professionals.

References

Handling

Comprehensive Safety and Handling Guide for (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA

Introduction: A Proactive Approach to Laboratory Safety This document provides essential safety and handling protocols for the novel, biologically active small molecule, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

This document provides essential safety and handling protocols for the novel, biologically active small molecule, (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-Me-C10-NH2 TFA. As a compound with potential pharmacological activity, its physiological effects are not yet fully characterized.[1][2] Furthermore, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this guide is built upon a conservative risk assessment, analyzing the chemical's structure to infer hazards from its constituent functional groups. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires the development of a written Chemical Hygiene Plan (CHP) to protect laboratory personnel from chemical hazards, and this guide serves as a core component of that plan.[3][4] Adherence to these protocols is mandatory to ensure personnel safety and experimental integrity.

Part 1: Hazard Assessment & Chemical Risk Profile

The chemical structure of this compound presents a combination of reactive, corrosive, and biologically active moieties. A thorough understanding of the risks associated with each component is critical for safe handling.[5]

Structural Component Associated Hazard Rationale and Causality
Methanesulfonothioate Reactive Thiolating Agent, IrritantMethanethiosulfonate (MTS) reagents are known to be highly reactive towards sulfhydryl groups in proteins.[6][7] This reactivity can cause irritation upon contact and poses a risk of unpredictable biological interactions. These reagents can be hygroscopic and hydrolyze in water, requiring careful storage.[6]
Alkylamine TFA Salt Corrosive, IrritantThe compound is a trifluoroacetate (TFA) salt of a long-chain amine. Trifluoroacetic acid is a corrosive chemical that causes severe skin burns and eye damage.[8][9] While the salt form is more stable, it must be handled with caution, as it can create an acidic and corrosive environment in solution. All materials contaminated with the compound should be treated as hazardous waste.[10][11]
Bioactive Core Scaffold Unknown Pharmacological EffectsAs a complex, bioactive small molecule, the compound is designed to interact with biological systems.[1][12] Accidental exposure via inhalation, ingestion, or skin contact could lead to unintended and potentially adverse physiological effects. Therefore, the compound must be treated as a potent substance.[13]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical.[14] Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[15]

Activity Required PPE Rationale for Protection
Handling Solid (Weighing, Aliquoting) • Nitrile Gloves (Double-gloving recommended)• Chemical Splash Goggles with Side-Shields• Properly-fitted Lab Coat• N95 Respirator or higherPrevents skin contact with the potent powder. Protects eyes from airborne particles. Protects personal clothing. Minimizes the risk of inhaling fine particles, a primary route of exposure for potent compounds.[16][17]
Handling Solutions (Dissolving, Transfers) • Nitrile Gloves• Chemical Splash Goggles• Lab CoatProtects against skin contact with the potentially corrosive and reactive solution. Prevents eye damage from accidental splashes.[17] A face shield is recommended when handling larger volumes (>50 mL).[17]
Large Spills (>10 mL) or Uncontrolled Release • Chemical-resistant Gloves (e.g., Neoprene)• Full-face Respirator with appropriate cartridges• Chemical-resistant Suit/Apron and BootsProvides enhanced protection for skin and respiratory system during high-risk cleanup operations. Level B protection may be required depending on the spill size and location.[18]

Part 3: Step-by-Step Safe Handling Workflow

Strict adherence to this workflow minimizes exposure risk at every stage of handling, from receipt to experimental use. All steps involving open handling of the compound must be performed inside a certified chemical fume hood.[15]

Workflow Protocol:
  • Preparation & Pre-Handling:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[15][17]

    • Clear the work area of all non-essential items and decontaminate the surface.

    • Don all required PPE as specified in the table above before retrieving the compound.[17]

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6][15]

    • The container must be tightly sealed and clearly labeled with the chemical name and primary hazards.[15]

  • Weighing and Aliquoting (Solid Form):

    • Perform all weighing operations on a draft shield or inside the fume hood to contain airborne powder.

    • Use anti-static weigh paper and tools.

    • Handle the powder gently to avoid creating dust.

    • Close the primary container immediately after removing the desired amount.

  • Dissolution and Experimental Use:

    • MTS reagents can be unstable in aqueous solutions; prepare solutions immediately prior to use for best results.[6]

    • Slowly add the solvent to the vial containing the solid compound. Never add liquid to a bulk powder.

    • Keep vials and containers sealed when not in immediate use to prevent evaporation or contamination.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handle Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 storage Retrieve from Storage prep2->storage weigh Weigh Solid Compound storage->weigh dissolve Prepare Solution weigh->dissolve use Experimental Use dissolve->use waste Segregate Hazardous Waste use->waste decon Decontaminate Work Area waste->decon doff Doff PPE Correctly decon->doff

Caption: Workflow for handling the bioactive compound.

Part 4: Emergency Response & Decontamination

Immediate and correct action during an emergency is vital to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill Response (Small, inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Spill Response (Large, outside fume hood):

    • Evacuate the laboratory immediately and alert others.[9]

    • Close the laboratory door and post a warning sign.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line and report the spill.

    • Do not re-enter the area until cleared by emergency personnel.[9]

Diagram: Emergency Spill Response Logic

G node_action node_action node_alert node_alert spill Spill Occurs location Inside Fume Hood? spill->location location->node_alert No Evacuate Lab! Call EHS Emergency! size Spill > 10mL? location->size Yes size->node_alert Yes absorb Absorb with Inert Material size->absorb No collect Collect in Hazardous Waste absorb->collect decon Decontaminate Area collect->decon

References

© Copyright 2026 BenchChem. All Rights Reserved.